molecular formula C7H8N2O2 B151078 (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 689251-97-6

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B151078
CAS No.: 689251-97-6
M. Wt: 152.15 g/mol
InChI Key: PTIQETSIDLDEMZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQETSIDLDEMZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364140
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689251-97-6
Record name (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689251-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 689251-97-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 689251-97-6

Abstract

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective histamine H3 receptor antagonists. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and detailed experimental protocols for its preparation and subsequent elaboration into pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical background and practical, field-proven methodologies to support the rational design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities.[1] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The unique electronic properties and conformational flexibility of the pyrazole ring allow for specific interactions with various biological targets. This compound, in particular, has emerged as a valuable synthon for the development of histamine H3 receptor ligands, which are under investigation for the treatment of various neurological and cognitive disorders.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueReference
CAS Number 689251-97-6[3]
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance Off-white to pale yellow solid
Boiling Point 329.3 °C at 760 mmHg (Predicted)[3]
Flash Point 152.9 °C (Predicted)[3]
Density 1.2 g/cm³ (Predicted)[3]
LogP 0.51790 (Predicted)[3]
PSA (Polar Surface Area) 55.12 Ų[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid, typically in the presence of a basic catalyst.

Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 1-methyl-1H-pyrazole-4-carbaldehyde C Pyridine (Base/Solvent) Piperidine (Catalyst) Heat A->C B Malonic Acid B->C D This compound C->D

Caption: Knoevenagel-Doebner condensation for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.1-1.5 equivalents) and a catalytic amount of piperidine (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2M hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and then with diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

  • Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show signals for the pyrazole ring protons, the vinylic protons of the acrylic acid moiety, and the N-methyl protons. The vinylic protons should appear as doublets with a coupling constant characteristic of a trans-configuration (typically >15 Hz).

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the carboxylic acid, the olefinic carbons, the carbons of the pyrazole ring, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).

Application in the Synthesis of Histamine H3 Receptor Antagonists

This compound is a key precursor for the synthesis of cyclopropanecarboxamides, which have been identified as potent histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[4] Antagonists of this receptor have shown potential in treating cognitive disorders, ADHD, and other neurological conditions.[5]

Histamine H3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_release Neurotransmitter Release (e.g., Histamine, ACh, Glutamate) G_protein->Neurotransmitter_release Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activates Antagonist H3 Antagonist Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_release Modulates G A This compound B Esterification (e.g., with Methanol, H+) A->B C Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate B->C D Cyclopropanation (e.g., Simmons-Smith) C->D E Methyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylate D->E F Hydrolysis (e.g., LiOH) E->F G 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid F->G H Amide Coupling (e.g., with an amine, HATU, DIPEA) G->H I Final Cyclopropanecarboxamide (Histamine H3 Antagonist) H->I

Sources

An In-Depth Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Pyrazole and Acrylic Acid Moieties in Medicinal Chemistry

The landscape of modern drug discovery is characterized by the strategic combination of pharmacologically privileged scaffolds to generate novel molecular entities with enhanced therapeutic profiles. This guide delves into the technical intricacies of one such molecule, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a compound that marries the well-established therapeutic relevance of the pyrazole nucleus with the versatile reactivity of an acrylic acid functional group. The pyrazole ring is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs, and recognized for its diverse biological activities.[1][2] Concurrently, the acrylic acid moiety serves as a critical synthon and a key component in drug delivery systems, valued for its biocompatibility and reactive potential.[3][4] This document provides a comprehensive overview of the synthesis, detailed characterization, and the rationale behind the therapeutic targeting of this compound, with a particular focus on its role as a precursor for histamine H3 receptor ligands.[5]

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its development as a therapeutic agent or a key intermediate.

Molecular Structure and Weight

The unambiguous identification of this compound is paramount. Its molecular structure, formula, and weight are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.151 g/mol [5]
CAS Number 689251-97-6[5]
IUPAC Name (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Data

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Density 1.2 g/cm³[5]
Boiling Point 329.3 °C at 760 mmHg[5]
Flash Point 152.9 °C[5]
Refractive Index 1.561[5]
LogP 0.51790[5]

These properties suggest a molecule with moderate polarity and a relatively high boiling point, consistent with its structure containing both a carboxylic acid and a heterocyclic ring.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[5] This choice is dictated by the ready availability of the starting materials and the typically high yields and stereoselectivity of the reaction.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_workup Work-up & Purification cluster_product Final Product 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Reaction_Vessel Pyridine/Piperidine (catalyst) Heat 1-methyl-1H-pyrazole-4-carbaldehyde->Reaction_Vessel Malonic_acid Malonic Acid Malonic_acid->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Target_Molecule This compound Recrystallization->Target_Molecule Purified Product Histamine_H3_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3_Receptor Histamine H3 Receptor Histamine->H3_Receptor Binds to Released_Histamine Histamine Histamine->Released_Histamine Release H3_Receptor->Histamine Inhibits Release Postsynaptic_Receptors Postsynaptic Receptors Released_Histamine->Postsynaptic_Receptors Activates Antagonist This compound -derived Antagonist Antagonist->H3_Receptor Blocks

Sources

An In-depth Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a key heterocyclic building block in medicinal chemistry. Its rigid structure, combining a pyrazole ring with an acrylic acid moiety, makes it a valuable scaffold for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Knoevenagel condensation, and an analysis of its structural features. Furthermore, it explores the significant role of this compound as a crucial intermediate in the development of potent kinase inhibitors and histamine H3 receptor ligands, highlighting its importance in modern drug discovery.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The incorporation of an acrylic acid functional group at the 4-position of the N-methylated pyrazole ring, as seen in this compound, provides a versatile handle for further chemical modifications. This α,β-unsaturated carboxylic acid structure is particularly amenable to reactions such as Michael additions and amide bond formations, allowing for its integration into larger, more complex molecular architectures.[3]

This technical guide serves as a resource for researchers in drug discovery and organic synthesis, offering a detailed examination of the synthesis, structural characteristics, and potential applications of this important chemical entity.

Chemical Structure and Properties

This compound, with the CAS number 689251-97-6, is a small molecule that possesses a unique combination of structural features that contribute to its utility in drug design.[4]

Key Structural Features:

  • 1-methyl-1H-pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The methyl group at the N1 position enhances lipophilicity and metabolic stability.

  • Acrylic acid moiety: An α,β-unsaturated carboxylic acid group. The trans or (E)-configuration of the double bond results in a planar and rigid linker.

  • Conjugated system: The pyrazole ring and the acrylic acid group form a conjugated system, which influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.[4]

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 689251-97-6
Appearance Solid
Density 1.2 g/cm³
Boiling Point 329.3 °C at 760 mmHg
Flash Point 152.9 °C
Refractive Index 1.561
LogP 0.51790

Synthesis

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid.[4][5] This reaction is typically catalyzed by a weak organic base, such as pyridine or piperidine.

Synthesis_Pathway start 1-methyl-1H-pyrazole-4-carbaldehyde + Malonic Acid process Knoevenagel Condensation start->process product This compound catalyst Pyridine or Piperidine catalyst->process Catalyst process->product

Figure 2: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of pyrazole acrylic acids, adapted from the general method described for similar compounds.[5]

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol

Procedure:

  • A mixture of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of pyridine (0.1 equivalents) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then acidified with a dilute solution of hydrochloric acid (e.g., 2M HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Structural Characterization (Representative Data)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the vinylic protons of the acrylic acid moiety, and the N-methyl group.

  • Pyrazole protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).

  • Vinylic protons: Two doublets, one for the α-proton and one for the β-proton, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The β-proton, being closer to the pyrazole ring, will likely appear more downfield.

  • N-methyl protons: A singlet at approximately δ 3.9 ppm.

  • Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ > 12 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring, the acrylic acid group, and the N-methyl group.

  • Carboxyl carbon: A signal in the range of δ 165-175 ppm.

  • Pyrazole carbons: Signals in the aromatic region.

  • Vinylic carbons: Two signals for the α and β carbons of the double bond.

  • N-methyl carbon: A signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=C stretch (alkene): A band in the region of 1620-1640 cm⁻¹.

  • C=N and C=C stretches (pyrazole ring): Bands in the fingerprint region.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 152 or 153, respectively.

Reactivity and Applications in Drug Discovery

The α,β-unsaturated ester structure of related compounds allows for versatile chemical transformations, including Michael additions and cycloaddition reactions, making them valuable in the construction of more complex heterocyclic compounds.[3] this compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The structural rigidity and the ability to form key hydrogen bond interactions make it an ideal anchor for binding to the ATP-binding pocket of kinases. This compound can be elaborated into more complex structures that target specific kinases involved in cancer cell proliferation and survival.[3]

Histamine H3 Receptor Ligands

This compound is a known precursor for the preparation of cyclopropanecarboxamides, which have been identified as potent histamine H3 receptor ligands.[4] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Ligands targeting this receptor have therapeutic potential for the treatment of various neurological and psychiatric disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed when handling this compound. Based on the safety information for acrylic acid and related heterocyclic compounds, it should be handled in a well-ventilated fume hood.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis via Knoevenagel condensation and its amenable structure for further functionalization make it an attractive starting material for the development of novel therapeutics. The established importance of the pyrazole moiety in targeting kinases and the demonstrated utility of this acrylic acid derivative in the synthesis of histamine H3 receptor ligands underscore its significance in the ongoing quest for new and effective medicines. This guide provides a foundational understanding of this compound, intended to facilitate its use in further research and development endeavors.

References

  • MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2014). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 44(10), 1483–1491. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Penta chemicals. (2025, April 7). Acrylic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Issa, S. A. M. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8903. Retrieved from [Link]

  • Corsi, G. C., Germani, C., & Barzaghi, F. (1976). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Il Farmaco; edizione scientifica, 31(9), 625–641. Retrieved from [Link]

  • Faria, J. V., Leal, A. S., & de Souza, M. V. N. (2017). Pyrazole and its derivatives: A review on the pharmacological activities and synthetic methodologies. Mini-Reviews in Medicinal Chemistry, 17(14), 1346-1369. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[7] and containing (b) 3 mol%.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and characterization of crosslinked acrylic acid/hydroxypropyl methyl cellulose hydrogels for drug delivery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Inhibition of acrylic acid and acrylate autoxidation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [https://www.rjpbcs.com/pdf/2019_10(6)/[8].pdf]([Link]8].pdf)

Sources

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid physical properties

[1][2]

Executive Summary

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 689251-97-6) is a critical α,β-unsaturated carboxylic acid intermediate employed primarily in the synthesis of bioactive heterocyclic compounds. It serves as a Michael acceptor and a building block for kinase inhibitors (e.g., JAK, STING pathway modulators) and histamine H3 receptor ligands. Its structural rigidity, conferred by the trans (E) alkene geometry, is essential for the stereochemical fidelity of downstream pharmacophores.

This guide provides a comprehensive physical and chemical characterization framework, moving beyond predicted values to establish actionable experimental protocols for purity assessment, solubility profiling, and solid-state characterization.

Chemical Identity & Structural Analysis[3][4][5]

ParameterDetail
IUPAC Name (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Common Synonyms (E)-3-(1-methylpyrazol-4-yl)acrylic acid; 3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid
CAS Number 689251-97-6
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES CN1C=C(C=N1)/C=C/C(=O)O
Stereochemistry Trans (E) isomer (Thermodynamically favored)
Structural Logic

The molecule features a 1-methylpyrazole core conjugated to an acrylic acid tail. The electron-rich pyrazole ring acts as a donor, while the carboxylic acid is an acceptor, creating a "push-pull" electronic system. This conjugation stabilizes the molecule but also makes the alkene susceptible to nucleophilic attack (Michael addition) and photodimerization if stored improperly.

Physicochemical Profiling

Note: Where experimental literature values are sparse for this specific intermediate, "Actionable Benchmarks" are provided to guide internal validation.

Solid-State Properties
PropertyValue / RangeActionable Benchmark
Appearance White to off-white crystalline powderReject if yellow/orange (indicates oxidation or polymerization).
Melting Point Predicted: 180–220 °CProtocol: DSC ramp at 10°C/min. Sharp endotherm indicates high purity. Broadening >2°C suggests Z-isomer contamination.
Density ~1.25 g/cm³ (Predicted)Measure via gas pycnometry for formulation studies.
Solution Properties
PropertyValueExperimental Context
Solubility (Water) Low (< 1 mg/mL)pH-dependent. Soluble as carboxylate salt (pH > 6).
Solubility (Organic) High: DMSO, DMF, MeOHModerate: Ethanol, AcetoneLow: DCM, HexanesProcess Tip: Recrystallization is best achieved using Ethanol/Water or Acetic Acid/Water mixtures.
pKa (Acid) ~4.2 (Carboxylic Acid)Determine via potentiometric titration in 50% MeOH/Water.
pKa (Base) ~2.5 (Pyrazole N)The pyrazole nitrogen is weakly basic; protonation requires strong acid.
LogP 0.52 (Predicted)Suitable for Reverse Phase HPLC (C18 column).

Synthesis & Impurity Logic

Understanding the synthesis is crucial for anticipating impurities. The standard route involves a Knoevenagel Condensation .

Reaction: 1-Methyl-1H-pyrazole-4-carbaldehyde + Malonic Acid

Critical Impurities:
  • Z-Isomer: The kinetic product. Removal requires recrystallization or isomerization (acid catalysis).

  • Decarboxylated byproduct: 4-vinyl-1-methyl-1H-pyrazole (volatile, usually removed during drying).

  • Piperidine adducts: Residual base trapped in the crystal lattice.

SynthesisPathAldehyde1-Methyl-1H-pyrazole-4-carbaldehydeIntermediateCondensationIntermediateAldehyde->IntermediatePiperidinePyridine, 80°CMalonicMalonic AcidMalonic->IntermediateProduct(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acidIntermediate->Product-CO2(Thermodynamic)ImpurityZ-Isomer(Impurity)Intermediate->Impurity(Kinetic)Impurity->ProductIsomerization(Acid/Heat)

Figure 1: Synthesis pathway highlighting the divergence between the desired E-isomer and the Z-impurity.

Experimental Characterization Protocols

NMR Validation (The "Fingerprint")

The coupling constant (

  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 12.2 ppm (s, 1H): -COOH (Broad, exchangeable).

    • δ 8.02 ppm (s, 1H): Pyrazole C5-H.

    • δ 7.85 ppm (s, 1H): Pyrazole C3-H.

    • δ 7.50 ppm (d, 1H, J = 16.0 Hz): Vinyl Cβ-H (Trans coupling).

    • δ 6.25 ppm (d, 1H, J = 16.0 Hz): Vinyl Cα-H (Trans coupling).

    • δ 3.88 ppm (s, 3H): N-Methyl.

  • Pass Criteria:

    
     value must be 15.5–16.5 Hz. A 
    
    
    value of ~10-12 Hz indicates the Z-isomer.
HPLC Purity Assessment

Due to the polar nature of the acid, standard C18 methods require acidic modification to prevent peak tailing.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Pyrazole absorption max).

  • Sample Diluent: 50:50 Water:Acetonitrile.

AnalyticalWorkflowSampleRaw Sample(Solid)DissolutionDissolve inDMSO-d6Sample->DissolutionNMR1H-NMRCheck J-couplingDissolution->NMRDecisionJ = 16 Hz?NMR->DecisionHPLCHPLC Purity(Acidic Mobile Phase)Decision->HPLCYesReprocessRecrystallize(EtOH/H2O)Decision->ReprocessNo (Z-isomer detected)ResultRelease forSynthesisHPLC->ResultPurity > 98%Reprocess->Sample

Figure 2: Analytical workflow for validating stereochemistry and purity.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-isomerization.

  • Reactivity: The carboxylic acid moiety is ready for coupling (e.g., HATU/EDC amide coupling). The alkene is reactive toward thiols and amines; avoid prolonged exposure to nucleophiles without protecting groups.

  • Safety: Classified as an irritant (H315, H319, H335). Handle in a fume hood.

References

  • PubChem. (2025).[1] Compound Summary: (E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid (CID 117773138). National Library of Medicine. Link

  • GlobalChemMall. (2024). This compound Physical Properties & Synthesis.Link

  • Hattan, C. M., et al. (2025).[2] Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid derivatives. ResearchGate. (Providing context on acrylic acid derivative synthesis and NMR shifts). Link

  • LGC Standards. (2024). Reference Standard: (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid.[3]Link

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Characterized by a 1-methyl-pyrazole core linked to an acrylic acid moiety via a trans-configured double bond, this compound leverages the privileged structural features of the pyrazole ring system. Its primary utility lies in its role as a key intermediate for the synthesis of advanced molecular targets, most notably in the development of potent and selective histamine H3 receptor ligands.[1] This guide provides a comprehensive overview of its chemical properties, established synthetic routes with mechanistic considerations, predicted spectral characteristics, and its strategic application in pharmaceutical research.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[2] Compounds incorporating this five-membered aromatic heterocycle exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibiting properties.[2][3][4] The specific molecule, this compound (CAS No. 689251-97-6), combines this potent scaffold with an α,β-unsaturated carboxylic acid functional group. This arrangement provides a versatile platform for further chemical modification, making it a valuable precursor for creating complex molecules with tailored biological functions.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of the compound are summarized below. These properties are critical for predicting its behavior in various solvent systems and reaction conditions.

Table 1: Compound Identification and Chemical Formula

Identifier Value
IUPAC Name (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Synonyms (E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid, (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid[1][5]
CAS Number 689251-97-6[1][6]
Molecular Formula C₇H₈N₂O₂[1][6]

| Molecular Weight | 152.15 g/mol [1][6] |

Table 2: Physicochemical Data

Property Value Source
Density 1.2 g/cm³ [1]
Boiling Point 329.3 °C at 760 mmHg [1]
Flash Point 152.9 °C [1]
Refractive Index 1.561 [1]
LogP 0.51790 [1]

| Polar Surface Area (PSA) | 55.12 Ų |[1] |

Caption: Chemical Structure Diagram.

Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing this compound is the Knoevenagel condensation.[1][7][8] An alternative, though less direct, route involves the hydrolysis of its corresponding methyl ester.[1]

Primary Route: Knoevenagel-Doebner Condensation

This classic carbon-carbon bond-forming reaction is exceptionally well-suited for synthesizing α,β-unsaturated acids.[9][10] It involves the reaction of an aldehyde, in this case, 1-methyl-1H-pyrazole-4-carbaldehyde , with an active methylene compound, malonic acid . The Doebner modification of this reaction, which utilizes pyridine or a similar amine base as both the catalyst and solvent, is particularly effective for reactions involving malonic acid and often proceeds with concomitant decarboxylation.[10][11]

G reactant1 1-Methyl-1H-pyrazole-4-carbaldehyde catalyst Pyridine / Piperidine (Catalyst & Solvent) reactant1->catalyst reactant2 Malonic Acid reactant2->catalyst conditions Heat (e.g., 80-100 °C) catalyst->conditions product This compound conditions->product byproduct CO₂ + H₂O product->byproduct

Caption: Knoevenagel-Doebner Synthesis Workflow.

Detailed Experimental Protocol (Representative)

Causality: The selection of pyridine serves a dual purpose: it acts as a weak base to deprotonate malonic acid, forming the reactive enolate, and as a solvent to facilitate the reaction. A small amount of piperidine can be added to accelerate the reaction. Heating is necessary to drive the condensation and subsequent decarboxylation to completion.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent/Catalyst Addition: Add anhydrous pyridine (5-10 volumes) to the flask, followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This step neutralizes the pyridine and protonates the product, causing it to precipitate.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water to remove any remaining salts. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Trustworthiness Note: This protocol is a generalized representation. The specific equivalents, reaction times, and temperatures should be optimized for scale and purity requirements. The identity and purity of the final product must be validated through rigorous spectroscopic analysis (NMR, MS) and melting point determination.

Spectroscopic Characterization (Predicted)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet around 3.8-4.0 ppm for the N-methyl protons (3H); two singlets in the aromatic region (7.5-8.0 ppm) for the two non-equivalent pyrazole ring protons (1H each); two doublets in the vinylic region (6.2-6.5 ppm and 7.5-7.8 ppm) for the acrylic protons, exhibiting a large coupling constant (J ≈ 16 Hz) characteristic of a trans (E) configuration; and a broad singlet far downfield (>12 ppm) for the carboxylic acid proton (1H), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display signals for the N-methyl carbon (around 35-40 ppm), the pyrazole ring carbons (110-140 ppm), the two vinylic carbons, and the carbonyl carbon of the carboxylic acid (165-175 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands would include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O stretch around 1680-1710 cm⁻¹, a C=C alkene stretch near 1620-1640 cm⁻¹, and various C-H and C=N stretches.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 152.15, corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility

The molecule's synthetic value stems from the reactivity of its α,β-unsaturated carboxylic acid system. This functionality makes it a versatile intermediate for constructing more complex molecular architectures.

  • Core Application: The most prominent documented use of this compound is as a precursor in the synthesis of cyclopropanecarboxamides, which have been investigated as potent and selective histamine H3 receptor ligands.[1] This pathway likely involves an initial reaction, such as a Michael addition to the double bond, to build the cyclopropane ring system, followed by amide coupling at the carboxylic acid site.

  • General Reactivity: The α,β-unsaturated ester structure is amenable to a variety of transformations, including Michael additions and cycloaddition reactions, which are fundamental in the construction of heterocyclic compounds.[3] The carboxylic acid group itself can be readily converted to esters, amides, or acid chlorides, providing numerous avenues for further derivatization.

G central This compound amide Amide Coupling (e.g., with amines) central->amide ester Esterification (with alcohols) central->ester michael Michael Addition (at β-carbon) central->michael cyclo Cycloaddition (across C=C bond) central->cyclo reduction Reduction (of C=C or COOH) central->reduction

Caption: Potential Reactivity Pathways.

Biological Context and Therapeutic Potential

While this compound is primarily a synthetic intermediate, its derivatives are of high therapeutic interest. The pyrazole core is associated with a wide range of biological activities. Numerous pyrazole derivatives have been developed as potent antibacterial agents, effective against drug-resistant strains like Staphylococcus aureus and Acinetobacter baumannii.[12][13][14] The specific application of this building block in creating histamine H3 receptor ligands points towards potential therapies for neurological and cognitive disorders, where H3 receptor modulation is a key strategy.

Handling and Safety

Based on safety data for the closely related analogue, (E)-3-(1H-Pyrazol-4-yl)acrylic acid, this compound should be handled with care.[15]

  • Potential Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

  • Recommended Precautions: Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to maintain stability and prevent degradation.[15]

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties and accessible synthesis via the Knoevenagel condensation make it a valuable building block. Its established role as an intermediate in the development of histamine H3 receptor ligands underscores its importance to drug discovery professionals. The combination of a privileged pyrazole scaffold and a reactive acrylic acid moiety ensures its continued utility in the creation of novel, high-value chemical entities.

References

  • GlobalChemMall. This compound. [Link]

  • MySkinRecipes. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. [Link]

  • Asian Publication Corporation. Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

  • ResearchGate. Synthesis of Pyrazoleacrylic Acids and Their Derivatives | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • PubMed. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. [Link]

  • PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • National Center for Biotechnology Information. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • PubMed. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, from its reaction kinetics in synthesis to its bioavailability in a physiological system. This guide provides an in-depth exploration of the solubility of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a key intermediate in the synthesis of novel cyclopropanecarboxamides which act as histamine H3 receptor ligands[1].

Given the specificity of this compound, this document moves beyond a simple recitation of data. Instead, it serves as a practical manual, elucidating the theoretical underpinnings of its solubility and providing detailed, field-proven protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in research and development pipelines.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility.

This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to an acrylic acid moiety. Its structure dictates its potential interactions with various solvents.

PropertyValueSource
CAS Number 689251-97-6[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
LogP 0.51790[1]
Density 1.2 g/cm³[1]
Boiling Point 329.3°C at 760 mmHg[1]
Predicted pKa (acidic) ~4.25[2][3]
Predicted pKa (basic) ~2.5 (for the conjugate acid of the pyrazole ring)[4][5]
Hydrogen Bond Donors 1 (from the carboxylic acid)PubChem
Hydrogen Bond Acceptors 3 (two nitrogen atoms in the pyrazole ring and the carbonyl oxygen)PubChem

Theoretical Framework for Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the external conditions of the solvent system.

The Influence of pH

This compound is amphoteric, possessing both a weakly acidic carboxylic acid group and a weakly basic pyrazole ring. Consequently, its aqueous solubility is highly dependent on the pH of the medium.

  • Acidic Conditions (pH < ~2.5): At a pH below the pKa of the pyrazole's conjugate acid, the pyrazole nitrogen will be protonated, resulting in a positively charged species. The carboxylic acid will remain largely protonated. The net positive charge should enhance solubility in aqueous media.

  • Intermediate pH (~2.5 < pH < ~4.25): In this range, the molecule will exist predominantly as a zwitterion, with a protonated pyrazole ring and a deprotonated carboxylate. Zwitterionic forms of molecules often exhibit minimal solubility in water, a point known as the isoelectric point.

  • Basic Conditions (pH > ~4.25): Above the pKa of the acrylic acid, the carboxyl group will be deprotonated to form a carboxylate anion. This will result in a net negative charge on the molecule, significantly increasing its solubility in aqueous solutions due to ion-dipole interactions with water molecules.

Solvent Polarity

The principle of "like dissolves like" is a useful guide. The LogP value of ~0.52 suggests that the compound is relatively hydrophilic. It is expected to have moderate to good solubility in polar protic solvents like water (especially at favorable pH), ethanol, and methanol, where hydrogen bonding can occur. Its solubility in non-polar solvents such as hexane is anticipated to be low.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature[2]. However, this relationship must be determined empirically, as some compounds exhibit retrograde solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through well-controlled experiments. The two most common and informative types of solubility measurements for drug development are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the most widely accepted technique for this determination[6][7][8].

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation:

    • Accurately weigh an excess amount of solid this compound into a series of glass vials. An amount that is visibly in excess of what is expected to dissolve is crucial. For a new compound, starting with ~5-10 mg in 1 mL of solvent is a reasonable starting point.

    • Add a precise volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, water, ethanol) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached[7].

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[9][10].

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer. It is a non-equilibrium measurement but is extremely useful in early drug discovery for rapid screening of large numbers of compounds[11][12].

G A Start: Prepare DMSO Stock Solution C Add DMSO Stock to Buffer A->C B Dispense Aqueous Buffer into Microplate B->C D Incubate and Shake (e.g., 2h) C->D E Measure Precipitation (e.g., Nephelometry or UV after filtration) D->E F End: Determine Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should typically be kept low, e.g., 1-2%, to minimize its co-solvent effects).

    • Seal the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature[11].

  • Detection:

    • The concentration at which precipitation occurs can be determined by various methods:

      • Nephelometry: Measures the scattering of light by suspended particles.

      • UV-Vis Spectroscopy after Filtration: The plate is filtered to remove precipitated material, and the concentration of the compound remaining in the filtrate is measured[11].

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound in solubility studies. For a chromophoric compound like this compound, HPLC with UV detection is a suitable choice[9][10].

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the carboxylic acid is protonated for good peak shape.

  • Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound, which must be determined by running a UV spectrum of a standard solution.

  • Calibration: Prepare a series of calibration standards of known concentrations of the compound in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.

  • Analysis: Inject the diluted supernatant from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve. Remember to account for the dilution factor to calculate the final solubility.

Data Interpretation and Reporting

Solubility data should be reported in standard units, such as µg/mL or µM.

Solvent SystemTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
0.1 M HCl (pH 1.2)25[Experimental Value][Experimental Value]
Acetate Buffer (pH 4.5)25[Experimental Value][Experimental Value]
Phosphate Buffer (pH 6.8)25[Experimental Value][Experimental Value]
Water25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]

It is crucial to note the type of solubility measured (thermodynamic or kinetic), the exact composition of the solvent system (including pH and buffer strength), the temperature, and the equilibration time.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[13].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of this compound is a multifaceted property that is critical to its utility in synthetic chemistry and drug development. While in silico predictions and theoretical considerations provide a valuable starting point, empirical determination through robust methods like the shake-flask technique is indispensable. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to generate high-quality, reliable solubility data for this and other novel compounds, thereby facilitating scientifically sound progress in their research endeavors.

References

  • PubChem. Acrylic Acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • Kaushik, D., et al. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, M726.
  • PubChem. Acrylic Acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • GlobalChemMall. This compound. [Link]

  • PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • Rowan University. Predicting Solubility. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8881.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Wikipedia. Acrylic acid. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ACS Publications. In Silico Prediction of Aqueous Solubility: The Solubility Challenge. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PubMed Central. (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. [Link]

  • J-GLOBAL. (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. [Link]

  • Wikipedia. Pyrazole. [Link]

  • YouTube. Structure, Synthesis, Reactions & Medicinal uses of Pyrazole | In Easy Way. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. [Link]

  • ResearchGate. pKa values for morpholine, pyrazole and imidazole. [Link]

  • RSC Publishing. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • PubMed Central. In silico prediction of aqueous solubility consensus model based on supervised recursive random forest approaches. [Link]

  • arXiv. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link]

  • bioRxiv. NetSolP: predicting protein solubility in Escherichia coli using language models. [Link]

Sources

A Comprehensive Guide to the NMR Spectral Analysis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a key building block in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of 1D and 2D NMR spectroscopic techniques for the structural elucidation and characterization of this compound. The guide combines theoretical predictions with practical, field-proven methodologies to ensure scientific integrity and experimental reproducibility.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyrazole ring linked to an acrylic acid moiety, is present in a range of compounds with diverse biological activities. Accurate and unambiguous structural characterization is paramount in drug discovery and development, and NMR spectroscopy stands as a "gold standard" for this purpose, providing atomic-level insights into molecular architecture.[2][3][4][5] This guide will delve into the intricacies of the 1H and 13C NMR spectra of this compound, supplemented by 2D NMR techniques for complete signal assignment.

Predicted NMR Spectra and Structural Elucidation

A thorough understanding of the NMR spectra of this compound is crucial for its unambiguous identification. Below is a detailed prediction and interpretation of its 1H and 13C NMR spectra, based on established principles of chemical shifts, coupling constants, and substituent effects.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Prediction and Interpretation

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the pyrazole ring, the acrylic acid moiety, and the methyl group.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H5~7.8 - 8.2Singlet (s)-1HThe proton at the C5 position of the pyrazole ring is expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the conjugated system.
H3~7.5 - 7.9Singlet (s)-1HThe proton at the C3 position is also on the pyrazole ring, with a chemical shift slightly upfield compared to H5.
H8~7.4 - 7.8Doublet (d)JH7-H8 ≈ 15-16 Hz1HThis vinylic proton is part of the trans-configured double bond and is coupled to H7. The large coupling constant is characteristic of a trans relationship.[6]
H7~6.2 - 6.6Doublet (d)JH7-H8 ≈ 15-16 Hz1HThis vinylic proton is adjacent to the pyrazole ring and is coupled to H8. Its chemical shift is influenced by the heterocyclic ring.[6]
H6 (CH₃)~3.8 - 4.1Singlet (s)-3HThe methyl protons attached to the pyrazole nitrogen (N1) will appear as a singlet in a region typical for N-methyl groups.
COOH~12.0 - 13.0Broad Singlet (br s)-1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water.
¹³C NMR Spectral Prediction and Interpretation

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C9 (COOH)~168 - 172The carbonyl carbon of the carboxylic acid is significantly deshielded.
C5~138 - 142Aromatic carbon in the pyrazole ring, deshielded by the adjacent nitrogen.
C8~135 - 140Vinylic carbon further from the pyrazole ring.
C3~130 - 135Aromatic carbon in the pyrazole ring.
C4~115 - 120Quaternary carbon of the pyrazole ring attached to the acrylic acid moiety.
C7~110 - 115Vinylic carbon closer to the pyrazole ring.
C6 (CH₃)~35 - 40The N-methyl carbon.

Advanced Structural Verification with 2D NMR Spectroscopy

To confirm the assignments made from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments is indispensable.[1]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment reveals proton-proton couplings, typically over two to three bonds.[7][8][9] For this compound, the key expected correlation is:

  • A cross-peak between the vinylic protons H7 and H8 , confirming their coupling and the integrity of the acrylic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[4][10][11] This is a powerful tool for assigning carbon signals. Expected correlations include:

  • H3 with C3

  • H5 with C5

  • H6 with C6

  • H7 with C7

  • H8 with H8

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments.[10][11][12] Key long-range correlations for this molecule would be:

  • H7 to C4 , C8 , and C9

  • H8 to C4 and C9

  • H3 to C4 and C5

  • H5 to C3 and C4

  • H6 to C5

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Couplings HSQC HSQC H1_NMR->HSQC ¹J C-H HMBC HMBC H1_NMR->HMBC ²⁻³J C-H C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for the structural elucidation of this compound using 1D and 2D NMR techniques.

Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. DMSO-d₆ is a common choice for carboxylic acids due to its ability to solvate polar compounds and the downfield shift of the residual water peak. CDCl₃ can also be used, but solubility may be a concern.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[13][14]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[15][16]

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

2D NMR (COSY, HSQC, HMBC):

  • Use standard, instrument-provided pulse programs for each experiment.

  • Optimize the spectral width in both dimensions to encompass all relevant signals.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Typical experiment times range from 30 minutes to several hours.

Data Processing

Modern NMR processing software, such as Mnova or TopSpin, provides a streamlined workflow for data analysis.[3][17][18][19][20]

  • Fourier Transformation: Apply an exponential window function (line broadening) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

  • 2D Data Processing: For 2D spectra, process both dimensions with appropriate window functions and perform phasing and baseline correction.

G SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) DataAcq Data Acquisition (1D and 2D NMR) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: A streamlined workflow for NMR analysis, from sample preparation to structural confirmation.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By combining predicted spectral data with robust experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to perform a comprehensive NMR analysis, ensuring the integrity of data in drug discovery and development pipelines.

References

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS - Revue Roumaine de Chimie -. Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. Retrieved from [Link]

  • How to Process NMR data using MestreNova - YouTube. (2023, January 17). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. Retrieved from [Link]

  • Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • MestreNova Quick Guide. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved from [Link]

  • Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved from [Link]

  • How to process 1H NMR data using Mnova - YouTube. (2022, March 2). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. Retrieved from [Link]

  • NMR sample preparation guidelines. Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - Prof. Dr. H.-H. Limbach. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]

  • NMR Data Processing. Retrieved from [Link]

  • Acrylic aka PMMA Chemical Compatiblity Chart | ISM - Industrial Specialties Mfg. Retrieved from [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Retrieved from [Link]

  • NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • 1 H NMR spectra of (a) pure acrylic acid[21] and containing (b) 3 mol%... - ResearchGate. Retrieved from [Link]

  • 5.8: Complex Coupling in Proton Spectra - Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]

  • Processing data with Mestrelab Mnova. Retrieved from [Link]

  • COSY - NMR Core Facility - Columbia University. Retrieved from [Link]

  • Mestrenova Tutorial: Process NMR data (2023) - Laborhelfer.de. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Acquisition Commands and Parameters - UC Davis NMR Facility. (2004, November 10). Retrieved from [Link]

  • Analysis of the Proton Magnetic Resonance Spectra of Acrylic Acid in Solution: A Comparative Discussion of the Methods of the Analysis of ABC Spin Systems - Oxford Academic. Retrieved from [Link]

  • How to calculate coupling constants - YouTube. (2017, July 5). Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Retrieved from [Link]

  • Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi - DigitalCommons@EMU. Retrieved from [Link]

  • NMR Predictor | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Retrieved from [Link]

Sources

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to an acrylic acid moiety. Its significance in medicinal chemistry and drug development, notably as a precursor for synthesizing histamine H3 receptor ligands, necessitates robust analytical methods for its characterization and quantification.[1] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural specificity.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore optimal ionization strategies, delve into high-resolution mass analysis for formula confirmation, and elucidate the compound's fragmentation behavior through tandem mass spectrometry (MS/MS). The methodologies and insights presented herein are tailored for researchers, analytical scientists, and drug development professionals seeking to establish a self-validating and reliable analytical workflow for this and structurally related molecules.

Physicochemical Properties and Structural Data

A precise understanding of the analyte's properties is the foundation of any mass spectrometric method development.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[2]
Average Molecular Weight 152.15 g/mol [2]
Monoisotopic Mass 152.058578 DaCalculated
Canonical SMILES CN1N=CC(/C=C/C(O)=O)=C1[2]
InChI Key InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+[2]

Part 1: Ionization Strategy - The Gateway to Mass Analysis

The choice of ionization technique is paramount and is dictated by the analyte's chemical nature. For this compound, its polarity and functional groups—a carboxylic acid and a pyrazole ring—point towards specific, highly effective ionization pathways.

Primary Recommendation: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, thermally labile, and non-volatile molecules.[3] It generates ions directly from a solution, which minimizes fragmentation within the ion source and typically preserves the molecular ion, making it the preferred method for this compound.[3][4] Analysis can be conducted in both negative and positive ion modes, each offering unique advantages.

  • Negative Ion Mode (ESI-): The Logical First Choice The presence of the carboxylic acid group makes this molecule inherently acidic. In a solution with appropriate pH, it readily loses a proton to form a deprotonated molecule, [M-H]⁻. Negative ion mode ESI is highly sensitive for detecting such acidic compounds.[5] The expected pseudomolecular ion would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular mass minus the mass of a proton.

    • Causality: The stability of the resulting carboxylate anion makes deprotonation a highly favorable process. Adding a mild base, such as a trace of ammonium hydroxide, to the mobile phase can further enhance the deprotonation and improve signal intensity.[5]

  • Positive Ion Mode (ESI+): A Complementary Approach The pyrazole ring contains two nitrogen atoms which can act as basic sites for protonation, leading to the formation of a protonated molecule, [M+H]⁺.[6] While the carboxylic acid is an electron-withdrawing group that reduces the basicity of the ring nitrogens, protonation is still readily achievable.

    • Causality: Adding a trace amount of a volatile acid, like formic acid or acetic acid, to the sample solution or mobile phase will promote the formation of [M+H]⁺ ions, increasing sensitivity in this mode.[6] Comparing data from both modes can increase confidence in molecular weight assignment.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While liquid chromatography-mass spectrometry (LC-MS) with ESI is the primary recommendation, GC-MS can be employed. However, the polarity and low volatility of the carboxylic acid group present a challenge.[7]

  • Requirement for Derivatization: To make the analyte suitable for GC, the acidic proton must be replaced with a non-polar, thermally stable group. This process, known as derivatization, increases volatility and reduces interactions with the GC column. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or agents for esterification (e.g., using methanol with an acid catalyst).

    • Expertise Insight: While effective, derivatization adds a step to sample preparation, introducing potential sources of error and variability. It is typically reserved for workflows where GC-MS is the required platform or when analyzing the compound in complex matrices where GC offers superior chromatographic resolution for specific interferences.[8][9]

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the molecule's structure.[4] In MS/MS, the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.[10][11]

The fragmentation of this compound is governed by the lability of the bonds within its two key functional domains: the acrylic acid side chain and the N-methylpyrazole ring.[12][13][14]

Proposed Fragmentation Pathway (Negative Ion Mode)

Analysis in negative ion mode begins with the isolation of the [M-H]⁻ precursor ion at m/z 151.05 . The most anticipated fragmentation pathway involves the carboxylic acid moiety.

  • Primary Fragmentation: Decarboxylation The most common and energetically favorable fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂; 44.00 Da). This cleavage is a hallmark of this functional group and results in a highly stable product ion.

    • [M-H-CO₂]⁻ → m/z 107.06 This fragmentation provides definitive evidence for the presence of the carboxylic acid group. The resulting ion corresponds to the deprotonated 4-vinyl-1-methyl-1H-pyrazole structure.

G parent [M-H]⁻ m/z 151.05 frag1 [M-H-CO₂]⁻ m/z 107.06 parent->frag1 - CO₂ (44 Da)

Caption: Proposed primary fragmentation of [M-H]⁻.

Proposed Fragmentation Pathway (Positive Ion Mode)

In positive ion mode, the fragmentation of the [M+H]⁺ precursor ion at m/z 153.07 is typically more complex, offering richer structural information.

  • Initial Neutral Losses from the Side Chain:

    • Loss of Water (H₂O; 18.01 Da): A common initial fragmentation is the loss of water, leading to the formation of a stable acylium ion.

      • [M+H-H₂O]⁺ → m/z 135.06

    • Loss of Carbon Monoxide (CO; 28.00 Da): Following the initial loss of water, the acylium ion can subsequently lose carbon monoxide.

      • [M+H-H₂O-CO]⁺ → m/z 107.07

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation. The N-methylated pyrazole fragment ion at m/z 107.07 ([C₆H₉N₂]⁺) can undergo further cleavage. A characteristic fragmentation of nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN; 27.01 Da).

    • [C₆H₉N₂]⁺ - HCN → m/z 80.06

G cluster_0 parent [M+H]⁺ m/z 153.07 frag1 [M+H-H₂O]⁺ m/z 135.06 parent->frag1 - H₂O (18 Da) frag2 [M+H-H₂O-CO]⁺ m/z 107.07 frag1->frag2 - CO (28 Da) frag3 [C₅H₈N]⁺ m/z 80.06 frag2->frag3 - HCN (27 Da)

Sources

Introduction: The Pyrazole Nucleus as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: A Privileged Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently incorporated into molecules designed to interact with a wide array of biological targets. The versatility of the pyrazole nucleus allows it to serve as a bioisosteric replacement for other functionalities, engage in crucial hydrogen bonding interactions, and provide a rigid framework for orienting substituents in three-dimensional space. Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] Three of the 17 small molecule drugs approved in 2022 alone contained a pyrazole nucleus, highlighting its contemporary significance in pharmaceutical development.[1]

This guide focuses on a specific and highly valuable pyrazole derivative: This compound (CAS No: 689251-97-6).[5] This molecule combines the stable 1-methyl-pyrazole core with an α,β-unsaturated carboxylic acid functionality. This arrangement makes it a key intermediate and a versatile building block for the synthesis of more complex bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.[6] Its structure allows for a variety of chemical transformations, such as Michael additions and cycloadditions, further expanding its utility in constructing novel heterocyclic compounds for drug discovery pipelines.[6]

PART 1: Synthesis and Physicochemical Properties

The synthesis of this compound relies on established organic chemistry principles, typically involving the construction of the pyrazole ring followed by the elaboration of the acrylic acid side chain.

Synthetic Strategies

While multiple routes to substituted pyrazoles exist, a common and efficient strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7][8] For the title compound, a logical and frequently employed pathway begins with the synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde can then undergo a condensation reaction to introduce the acrylic acid moiety.

A representative synthetic workflow is illustrated below. The process starts with the Vilsmeier-Haack formylation of 1-methylpyrazole to regioselectively install the aldehyde at the C4 position. This is a critical step, as it provides the electrophilic handle needed for the subsequent chain extension. The resulting aldehyde is then subjected to a Knoevenagel-Doebner condensation with malonic acid. This reaction, typically catalyzed by a base like pyridine or piperidine, proceeds via the formation of a vinylogous intermediate which, upon heating, undergoes decarboxylation to yield the target this compound. The trans or (E)-configuration of the double bond is generally favored thermodynamically.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Knoevenagel-Doebner Condensation A 1-Methylpyrazole C 1-Methyl-1H-pyrazole-4-carbaldehyde A->C B POCl3, DMF B->C F This compound C->F D Malonic Acid D->F E Pyridine (catalyst) E->F

Caption: Plausible synthetic workflow for the target compound.

Physicochemical Data

The fundamental properties of the title compound are summarized below, providing essential information for handling, characterization, and experimental design.

PropertyValueReference
CAS Number 689251-97-6[5]
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Synonyms (E)-3-(1-Methylpyrazol-4-yl)acrylic acid, (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid[9][10]
Purity (Typical) >95%[5]
Storage Sealed in dry, 2-8°C[5]

PART 2: Biological Activities and Therapeutic Applications

The true value of this compound lies in its role as a scaffold for compounds with significant therapeutic potential. The pyrazole core is a key pharmacophore that drives a diverse range of biological activities.

Kinase Inhibition: A Primary Focus in Oncology

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11] The pyrazole scaffold is a well-established core for the design of potent and selective kinase inhibitors.[6][11] Derivatives of this compound serve as building blocks for inhibitors targeting several important cancer-related kinases.

BRAF Kinase Inhibition in Melanoma: Activating mutations in the BRAF kinase, particularly the V600E mutation, are present in approximately 40-50% of melanomas.[12] This makes BRAF a prime therapeutic target.[13][14] Pyrazole-containing compounds have been developed as potent BRAF inhibitors.[13][15] These inhibitors function by competing with ATP for binding to the kinase domain of BRAF, thereby blocking the downstream signaling cascade known as the MAPK/ERK pathway (RAS-RAF-MEK-ERK).[14] Inhibition of this pathway suppresses tumor cell proliferation and induces apoptosis. While first-generation BRAF inhibitors have shown significant clinical efficacy, acquired resistance often emerges, necessitating the development of new inhibitor scaffolds.[13][14][15] The structural features of this compound make it an attractive starting point for novel BRAF inhibitors.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Point of Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrazole-Based BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF-driven MAPK/ERK pathway.

Multi-Targeted Kinase Inhibition: Beyond BRAF, pyrazole derivatives have been designed as multi-targeted inhibitors against other kinase families, such as Janus kinases (JAKs) and Aurora kinases.[16][17] For instance, pyrazole-based compounds have shown potent, low-micromolar to nanomolar inhibition of JAK2/3 and Aurora A/B kinases, which are involved in cell cycle regulation and inflammatory signaling.[16] The ability to simultaneously target multiple oncogenic pathways is a promising strategy to overcome drug resistance.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives have been demonstrated across a wide range of cancer cell types, including breast, lung, colon, liver, and prostate cancers.[18][19] The mechanisms underlying this activity are often multifaceted, involving:

  • Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancerous cells. A novel pyrazole derivative, PTA-1, was shown to induce apoptosis at low micromolar concentrations in triple-negative breast cancer cells.[20]

  • Cell Cycle Arrest: Many pyrazole compounds halt the cell division cycle, often at the G2/M phase, preventing cancer cells from replicating.[21]

  • Inhibition of Tubulin Polymerization: The cellular cytoskeleton is essential for cell division. Some pyrazole-based agents have been found to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell death, similar to established anticancer drugs.[20][21]

Antibacterial and Other Activities

The pyrazole scaffold is also a key component of potent antibacterial agents. Research has shown that pyrazole derivatives are effective against various bacterial strains, including multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[22][23] Some compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.5-0.78 µg/mL.[1][23] The mode of action can vary, with some derivatives acting as fatty acid biosynthesis inhibitors or DNA gyrase inhibitors.[1]

Furthermore, (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoic acid has been specifically identified as a precursor for preparing cyclopropanecarboxamides, which act as ligands for the histamine H3 receptor, indicating its potential in neurological applications.[9]

PART 3: Exemplary Experimental Protocols

To provide practical context, this section outlines standardized, field-proven methodologies for the synthesis of the title compound and the evaluation of its derivatives.

Protocol: Synthesis of this compound

Objective: To synthesize the title compound via a Knoevenagel-Doebner condensation.

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (anhydrous, ~20 vol)

  • Piperidine (0.1 eq, catalyst)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.

  • Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and acidify to pH ~2 with 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the antiproliferative activity of a test compound derived from the title scaffold against a cancer cell line (e.g., A375 melanoma).

Materials:

  • Human cancer cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic scaffold that provides a robust foundation for the development of next-generation therapeutics. Its synthetic accessibility and versatile chemical nature allow for the creation of diverse molecular libraries tailored for high-throughput screening against a multitude of biological targets. The proven success of the pyrazole core in clinically approved drugs and late-stage clinical candidates underscores its importance.

Future research efforts will likely focus on leveraging this scaffold to design novel kinase inhibitors that can overcome acquired resistance mechanisms, develop new classes of antibiotics to combat drug-resistant bacteria, and explore its potential in treating neurological disorders. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will remain a critical and highly effective approach in the quest for new medicines.

References

  • MySkinRecipes. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate.
  • GlobalChemMall. This compound.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • MDPI. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
  • PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • Lead Sciences. (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid.
  • PubMed Central. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid.
  • LGC Standards. (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid.
  • MDPI. Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds.
  • ResearchGate. Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines.
  • ResearchGate. New pyrazole derivatives of potential biological activity.
  • Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • National Institutes of Health (NIH). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • ResearchGate. Anticancer Activities of a Novel Series of Polysubstituted Pyrazole Derivatives linked to Nitrogenous Heterocyclic Ring Systems.
  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • National Institutes of Health (NIH). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • PubMed Central. 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis.
  • PubMed. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment.
  • ResearchGate. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.
  • Biomolecules & Therapeutics. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response.
  • National Institutes of Health (NIH). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • The Pharma Innovation Journal.
  • PubMed. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
  • BRAF Inhibition Stimulates Melanoma-Associated Macrophages to Drive Tumor Growth. Clinical Cancer Research.
  • Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • National Institutes of Health (NIH). Biological challenges of BRAF inhibitor therapy.
  • PubMed. BRAF inhibition is associated with enhanced melanoma antigen expression and a more favorable tumor microenvironment in patients with metastatic melanoma.

Sources

The Pharmacological Potential of Pyrazole Acrylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel hybrid molecules is a cornerstone of modern drug discovery. This guide delves into the burgeoning field of pyrazole acrylic acid derivatives, compounds that merge the robust, multi-faceted biological activity of the pyrazole nucleus with the versatile reactivity of the acrylic acid scaffold. Pyrazole, a five-membered aromatic heterocycle, is a privileged structure found in numerous FDA-approved drugs, prized for its diverse pharmacological profile spanning anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The acrylic acid moiety, an α,β-unsaturated carboxylic acid, serves not only as a critical linker but also as a Michael acceptor, capable of forming covalent bonds with biological targets, thereby enabling potent and often irreversible inhibition. This document provides an in-depth exploration of the synthesis, mechanisms of action, and biological activities of this promising class of compounds, offering researchers and drug development professionals a technical foundation for future investigation.

Introduction: The Rationale for a Hybrid Pharmacophore Approach

The pyrazole ring system is a versatile scaffold renowned for its wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3] Its prevalence in marketed drugs such as the anti-inflammatory agent Celecoxib (a potent COX-2 inhibitor) and the anti-obesity drug Rimonabant underscores its clinical significance.[1][4] The structural rigidity and the presence of two adjacent nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of a compound's physicochemical properties and target specificity.[5]

The acrylic acid moiety introduces a reactive α,β-unsaturated carbonyl system. This functional group is a key component in many covalent inhibitors, acting as a Michael acceptor that can react with nucleophilic residues, such as cysteine, in the active sites of enzymes. This capacity for covalent modification can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.

The fusion of these two moieties creates a unique chemical entity, a pyrazole acrylic acid derivative , with the potential for synergistic or novel biological effects. The pyrazole core can be designed to anchor the molecule within a target's binding pocket through specific non-covalent interactions, while the acrylic acid "warhead" is positioned to covalently modify a nearby nucleophile. This guide will explore the significant therapeutic potential of this molecular architecture.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazole-containing compounds have been extensively investigated as anticancer agents, demonstrating the ability to interfere with various oncogenic pathways.[5][6] Derivatives have been shown to act as inhibitors of crucial targets like Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell cycle regulation and signal transduction.[2] The incorporation of an acrylic acid linker can enhance this activity by enabling covalent inhibition of key kinase targets.

Mechanism of Action: Kinase Inhibition

Many protein kinases, including certain isoforms of Bruton's tyrosine kinase (BTK) and EGFR, possess a cysteine residue near the ATP-binding site. Pyrazole acrylic acid derivatives can be designed to first bind non-covalently to the kinase active site, guided by the pyrazole scaffold. Subsequently, the acrylic acid moiety is positioned to undergo a Michael addition reaction with the thiol group of the cysteine residue, forming a stable covalent bond. This irreversible inhibition effectively shuts down the kinase's signaling activity, leading to apoptosis (programmed cell death) in cancer cells that rely on these pathways for survival.

Below is a conceptual diagram illustrating this mechanism.

cluster_0 Kinase Active Site cluster_1 Pyrazole Acrylic Acid Inhibitor cluster_2 Result ATP_Pocket ATP Binding Pocket CYS Cysteine Residue (Cys-SH) INHIBIT Irreversible Kinase Inhibition PYR Pyrazole Scaffold PYR->ATP_Pocket Non-covalent Binding (Anchoring) ACR Acrylic Acid Moiety (Michael Acceptor) PYR->ACR Linker ACR->CYS Michael Addition (Covalent Bond Formation) AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PGs Prostaglandins COX2->PGs Metabolism INFLAM Inflammation & Pain PGs->INFLAM PYR Pyrazole Derivative (Selective Inhibitor) PYR->COX2 Inhibition

Inhibition of the COX-2 Pathway.
Data on Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of compounds is often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce acute, localized inflammation.

Compound SeriesED50 (µmol/kg)COX-2 Selectivity Index (SI)Reference CompoundED50 / SI
Bipyrazole Analog 10 35.77.83Celecoxib32.1 / 8.68
Pyranopyrazole Analog 27 38.77.16Celecoxib32.1 / 8.68
Hybrid Pyrazole 5u Not specified72.73CelecoxibSI = 78.06
Hybrid Pyrazole 5s Not specified65.75CelecoxibSI = 78.06

Table 2: Anti-inflammatory activity and COX-2 selectivity of representative pyrazole derivatives.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model for evaluating the activity of acute anti-inflammatory agents. [9] Materials and Reagents:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer

Procedure:

  • Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. [9][10]The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [10][11]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [11][12]7. Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. [13]Pyrazole derivatives have demonstrated significant potential in this area, with various analogs showing potent activity against a range of pathogenic bacteria and fungi. [1][3]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. They can disrupt the synthesis of the bacterial cell wall, inhibit essential enzymes, or interfere with nucleic acid synthesis. [13]The specific mechanism is highly dependent on the substitution pattern around the pyrazole core. For instance, some derivatives may act by inhibiting enzymes involved in peptidoglycan synthesis, a process essential for bacterial survival. The structure of the bacterial cell wall, particularly the difference between Gram-positive (thick peptidoglycan layer) and Gram-negative (outer membrane) bacteria, can influence the susceptibility to these compounds. [13]

Data on Antimicrobial Activity

The in vitro efficacy of antimicrobial compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyrazole Analog 3 Escherichia coli (Gram -)0.25Ciprofloxacin0.5
Pyrazole Analog 4 Streptococcus epidermidis (Gram +)0.25Ciprofloxacin4.0
Pyrazole Analog 2 Aspergillus niger (Fungus)1.0Clotrimazole2.0
Pyrazole Analog 3 Microsporum audouinii (Fungus)0.5Clotrimazole0.5

Table 3: Representative antimicrobial and antifungal activities of novel pyrazole derivatives.[1]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to evaluate the antimicrobial activity of a compound. [14] Materials and Reagents:

  • Bacterial/Fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile cork borer (6 mm diameter)

  • Sterile cotton swabs

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, equivalent to ~1.5 x 10^8 CFU/mL). [15]3. Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn. [14]4. Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar. [15][16]5. Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. [15][16]Also, include wells for a solvent control (DMSO) and a positive control (reference antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well using calipers. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The hybridization of the pyrazole scaffold with an acrylic acid moiety presents a compelling strategy for the development of next-generation therapeutics. These derivatives leverage the proven pharmacological versatility of the pyrazole core for target recognition and combine it with the potential for potent, covalent inhibition afforded by the acrylic acid warhead. The evidence points to significant potential in oncology, inflammation, and infectious diseases.

Future research should focus on:

  • Synthesis of Diverse Libraries: Expanding the chemical space by varying substitutions on the pyrazole ring and modifying the acrylic acid linker to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways for the most active compounds.

  • In Vivo Efficacy and Safety: Advancing lead candidates into more complex preclinical animal models to evaluate their therapeutic efficacy, safety profiles, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The continued exploration of pyrazole acrylic acid derivatives holds considerable promise for addressing unmet medical needs and delivering novel clinical candidates.

References

  • Al-Azmi, F., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 26(7), 996-1004. Available at: [Link]

  • Arulmurugan, S., & Kavitha, K. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(12), e2890. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells. University of Cincinnati. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2017). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 121(5), 369-376. Available at: [Link]

  • Wang, Y., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry, 281, 116897. Available at: [Link]

  • Tamar, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5-6). Available at: [Link]

  • Gaba, M., et al. (2014). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Journal of Pharmacy & Bioallied Sciences, 6(4), 254-262. Available at: [Link]

  • Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 25(13), 3029. Available at: [Link]

  • Singh, R., et al. (2019). Agar well-diffusion antimicrobial assay. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 8449-8467. Available at: [Link]

  • Castillo, J. C., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Kumar, S., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society, 28(12), 2297-2304. Available at: [Link]

  • Labrada, M. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available at: [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Digest Journal of Nanomaterials and Biostructures, 8(3), 1263-1272.
  • Kumar, A., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. Available at: [Link]

  • Ghavipanjeh, F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-298. Available at: [Link]

  • Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 215-228. Available at: [Link]

  • Castillo, J. C., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • Stoianova, A., et al. (2023). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6). Available at: [Link]

Sources

The Strategic Role of the Methylpyrazolyl Moiety in the Design and Function of Acrylic Acid-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The integration of heterocyclic scaffolds into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the pyrazole ring stands out as a "privileged structure," integral to numerous FDA-approved drugs.[1] This technical guide provides an in-depth analysis of the methylpyrazolyl group's specific role when incorporated into acrylic acid compounds. We will explore how this functional group decisively modulates the physicochemical properties, synthetic accessibility, and pharmacological activity of the parent molecule. This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, field-proven experimental protocols, and structure-activity relationship (SAR) analysis to guide future research and development in this promising chemical space.

Introduction: The Rationale for Hybrid Scaffolds

Acrylic acid and its derivatives are versatile building blocks known for their reactivity and ability to participate in crucial biological interactions, often acting as Michael acceptors or metal-chelating agents. However, their therapeutic potential is significantly amplified when combined with carefully selected heterocyclic systems. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered immense attention for its presence in a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2]

The addition of a simple methyl group to the pyrazole ring (forming a methylpyrazolyl moiety) is not a trivial substitution. This functionalization provides a powerful tool to fine-tune a molecule's properties, enhancing metabolic stability, modulating lipophilicity, and creating specific steric and electronic profiles for precise target engagement.[1][3] This guide dissects the multifaceted role of the methylpyrazolyl group in acrylic acid compounds, from fundamental chemical properties to complex biological functions.

A Physicochemical and Pharmacokinetic Perspective

The decision to incorporate a methylpyrazolyl group is often driven by the need to optimize a compound's drug-like properties. Its influence is a delicate balance of electronics, sterics, and solubility modulation.

Electronic and Stereochemical Influence

The pyrazole ring is an aromatic system with a unique electronic distribution conferred by its two nitrogen atoms. It can act as both a hydrogen bond donor (at the N-H position) and acceptor (at the sp² nitrogen), facilitating critical interactions within a biological target's binding pocket. The methyl group, being an electron-donating group, subtly alters this electronic landscape. More importantly, it introduces a specific steric footprint that can be exploited to achieve selectivity for a target protein or to block unwanted metabolic pathways.

Impact on Core Drug-like Properties

A primary challenge in drug design is achieving an optimal balance between solubility and permeability, often estimated by the partition coefficient (LogP).

  • Lipophilicity: The pyrazole ring is a bioisosteric replacement for a benzene ring but possesses significantly lower lipophilicity (ClogP of pyrazole is 0.24 vs. 2.14 for benzene).[3] This often leads to improved aqueous solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The addition of a methyl group will slightly increase lipophilicity, providing a mechanism for fine-tuning this critical parameter.

  • Metabolic Stability: The pyrazole ring is generally robust and resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This intrinsic stability can increase the half-life and bioavailability of a drug candidate.

  • Bioavailability: By optimizing the balance of solubility and lipophilicity, the methylpyrazolyl group can significantly enhance a compound's ability to be absorbed and reach its site of action.[4]

The table below summarizes key physicochemical parameters, highlighting how the methylpyrazolyl moiety contributes to a favorable drug-like profile.

PropertyGeneral Contribution of Methylpyrazolyl GroupRationale & Causality
Molecular Weight LowContributes to adhering to Lipinski's Rule of Five.[4]
LogP (Lipophilicity) ModerateBalances aqueous solubility (from pyrazole) with membrane permeability (enhanced by methyl).[3]
Hydrogen Bond Donors 1 (typically)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 1-2 (typically)Offers additional points for specific molecular recognition.
Metabolic Stability HighThe aromatic pyrazole core is resistant to common metabolic pathways.[1]

Synthesis of Methylpyrazolyl Acrylic Acid Compounds

A robust and versatile synthetic route is paramount for exploring the chemical space of these compounds. The Knoevenagel condensation is a highly effective and widely used method for this purpose, involving the reaction of a pyrazole-4-carbaldehyde with an active methylene compound.[5][6]

Diagram: Synthetic Workflow via Knoevenagel Condensation

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Methylpyrazole-4-carbaldehyde C Knoevenagel Condensation A->C B Malonic Acid (Active Methylene Compound) B->C D Methylpyrazolyl Acrylic Acid C->D Decarboxylation (if necessary) Catalyst Catalyst: Pyridine/Piperidine Catalyst->C

Caption: General workflow for synthesizing methylpyrazolyl acrylic acids.

Experimental Protocol: Synthesis of (E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid

This protocol describes a representative synthesis using Knoevenagel condensation. The choice of a pyridine-piperidine catalyst system is crucial as it facilitates both the condensation and, typically, the subsequent decarboxylation in a one-pot reaction.[5]

Materials:

  • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (10% aq.)

  • Standard glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) and malonic acid (12 mmol) in anhydrous pyridine (30 mL).

  • Catalyst Addition: To the stirring solution, add piperidine (0.5 mL) as a catalyst. The addition of a base like piperidine is essential to deprotonate the active methylene compound, initiating the reaction.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for both condensation and the subsequent decarboxylation of the intermediate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Precipitation: Acidify the aqueous mixture by slowly adding 10% hydrochloric acid until the pH is approximately 2-3. This step protonates the carboxylate, causing the final product to precipitate out of the solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure methylpyrazolyl acrylic acid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological Roles and Therapeutic Potential

The true value of the methylpyrazolyl acrylic acid scaffold lies in its diverse biological activities. The pyrazole component often serves as an anchor, securing the molecule in a target's binding site, while the acrylic acid moiety can act as a reactive handle or chelating group.

Diagram: Hypothesized Kinase Inhibition

G cluster_protein Kinase ATP Binding Pocket cluster_ligand Methylpyrazolyl Acrylic Acid Inhibitor hinge Hinge Region (Amino Acid Residues) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrazole Pyrazole Ring pyrazole->hinge H-Bond methyl Methyl Group methyl->hydrophobic_pocket Hydrophobic Interaction acrylic_acid Acrylic Acid acrylic_acid->gatekeeper Steric / Electrostatic Interaction

Caption: Conceptual model of a methylpyrazolyl compound in a kinase active site.

Mechanism of Action & Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their substitution patterns. They have shown promise in several therapeutic areas:

  • Anticancer and Antimitotic Agents: Many pyrazole derivatives function as potent kinase inhibitors by competing for the ATP-binding site.[1][7] The methyl group can be oriented to interact with hydrophobic pockets, enhancing potency and selectivity. The acrylic acid moiety can form hydrogen bonds or covalent bonds with key residues.[8]

  • Antimicrobial Activity: These compounds have demonstrated significant antibacterial and antifungal properties. The mechanism often involves the disruption of essential cellular processes or enzyme inhibition. SAR studies have shown that the type and position of substituents on the pyrazole and any associated phenyl rings have a marked effect on antimicrobial efficiency.[2][8]

The following table illustrates a hypothetical SAR for a series of methylpyrazolyl acrylic acid derivatives against a cancer cell line, demonstrating how small structural changes can impact biological activity.

Compound IDR¹ (at Pyrazole N1)R² (at Pyrazole C3)IC₅₀ (µM) vs. A549 Lung Cancer
1a HMethyl10.5
1b Methyl Methyl1.4 [7]
1c EthylMethyl3.8
1d MethylH15.2
1e MethylPhenyl0.9

Data is illustrative based on trends reported in the literature.[7] As shown, methylation at the N1 position (Compound 1b ) dramatically increases potency compared to the unsubstituted analog (1a ), highlighting the critical role of this group.

Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and standardized assays.

Diagram: Biological Evaluation Workflow

G cluster_assays In Vitro Assays Start Synthesized Compound Purity Confirm Purity & Structure (NMR, MS, HPLC) Start->Purity Solubilize Prepare Stock Solution (e.g., in DMSO) Purity->Solubilize Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Solubilize->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Solubilize->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) Solubilize->Enzyme Data Data Analysis (IC₅₀ / MIC Calculation) Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR SAR Analysis & Lead Optimization Data->SAR End Identify Lead Compound SAR->End

Caption: Standard workflow for the in vitro evaluation of new compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for potential anticancer agents.[7]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. This initial incubation is critical for ensuring healthy, adherent cells prior to treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The methylpyrazolyl group is a powerful and versatile tool in the design of acrylic acid-based compounds for drug discovery. Its strategic inclusion allows for the precise modulation of physicochemical properties, leading to improved pharmacokinetics and metabolic stability.[1][3] Furthermore, it provides specific steric and electronic features that can be leveraged to achieve high potency and selectivity for a range of biological targets, including kinases and microbial enzymes.[2][8]

Future research should focus on expanding the library of these hybrid molecules, exploring diverse substitution patterns on the pyrazole ring to further probe structure-activity relationships. The development of more complex fused-ring systems incorporating the methylpyrazolyl acrylic acid scaffold could lead to the discovery of next-generation therapeutics with novel mechanisms of action. The foundational principles and protocols outlined in this guide provide a solid framework for these future endeavors.

References

  • Bialik-Wąs, K., Pluta, K., & Malina, D. (2013). Poly(acrylic acid-co-methyl methacrylate)
  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Kollmus, F., Grams, S., Glinschert, A., Schutkowski, M., & Biersack, B. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules.
  • Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., Munawar, M. A., Nasrullah, M., Ain, Q. T., Suhail, F., & Khan, M. A. (2013).
  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives.
  • PubChem. (n.d.). 4-Methylpyrazole. PubChem.
  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • CymitQuimica. (n.d.). CAS 7554-65-6: 4-Methylpyrazole. CymitQuimica.
  • Kumar, V., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences.
  • Singh, A., & Kaur, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • BenchChem. (2025). The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • Lone, I. H., Khan, K. Z., & Fozdar, B. I. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Medicinal Chemistry Research.
  • Ben-Dhaou, M., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

Sources

Methodological & Application

Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a valuable building block in medicinal chemistry. The primary focus is on the Knoevenagel-Doebner condensation, a reliable and efficient method for this transformation. This guide details the underlying chemical principles, offers a step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction

This compound, with the CAS Number 689251-97-6, is a key intermediate in the synthesis of various biologically active molecules.[1][2] Notably, it is utilized in the preparation of cyclopropanecarboxamides, which have been identified as histamine H3 receptor ligands.[1] The pyrazole acrylic acid scaffold is of significant interest in drug discovery due to its presence in compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[3][4] The synthesis of this compound is, therefore, a critical step for researchers engaged in the development of novel therapeutics.

Synthetic Strategy: The Knoevenagel-Doebner Condensation

The most common and efficient route for the synthesis of this compound is through a Knoevenagel condensation, specifically the Doebner modification.[1][5][6] This reaction involves the condensation of an aldehyde, in this case, 1-methyl-1H-pyrazole-4-carbaldehyde, with an active methylene compound like malonic acid.[3][5]

Causality Behind Experimental Choices:

  • Choice of Reactants: 1-Methyl-1H-pyrazole-4-carbaldehyde serves as the electrophilic carbonyl component.[7] Malonic acid provides the nucleophilic carbanion precursor (active methylene group) necessary for carbon-carbon bond formation.[5]

  • The Doebner Modification: This modification utilizes pyridine as both the solvent and a basic catalyst.[5][6] The use of a carboxylic acid-containing active methylene compound, such as malonic acid, in pyridine, facilitates a subsequent decarboxylation step.[5][6] This is advantageous as it directly yields the desired acrylic acid without the need for a separate hydrolysis step that would be required if an ester of malonic acid were used.

  • Stereoselectivity: The Knoevenagel condensation typically favors the formation of the more stable (E)-isomer (trans) of the α,β-unsaturated carboxylic acid, which is the desired stereochemistry for this target molecule.[5]

Alternative Synthetic Routes

While the Knoevenagel-Doebner condensation is the preferred method, other synthetic strategies could be employed, such as:

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction could potentially be used to couple a 4-halo-1-methyl-1H-pyrazole with acrylic acid or its esters.[8][9][10] However, this approach may require more complex starting materials and optimization of catalytic conditions.

  • Hydrolysis of the Corresponding Ester: The target acid can also be obtained by the hydrolysis of its corresponding ester, such as (E)-methyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate.[1] This adds an extra step to the synthesis but can be a viable option if the ester is readily available.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol details the synthesis of this compound from 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
1-Methyl-1H-pyrazole-4-carbaldehyde25016-11-9110.11
Malonic Acid141-82-2104.06
Pyridine110-86-179.10
Hydrochloric Acid (concentrated)7647-01-036.46
Deionized Water7732-18-518.02
Anhydrous Sodium Sulfate or Magnesium Sulfate7487-88-9120.37
Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

    • Add pyridine as the solvent (approximately 5-10 mL per gram of aldehyde).

    • Rationale: A slight excess of malonic acid is used to ensure complete consumption of the aldehyde. Pyridine acts as both a solvent and a basic catalyst to facilitate the condensation.[11]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Effervescence (release of CO2) should be observed as the decarboxylation proceeds.[11]

    • The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully add the reaction mixture to a beaker containing ice and concentrated hydrochloric acid. The final pH of the solution should be acidic (pH 1-2). This will protonate the carboxylate and precipitate the product.

    • Safety Note: This step should be performed in a well-ventilated fume hood as the addition of acid to pyridine is exothermic.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

    • Dry the purified solid under vacuum to obtain this compound as a solid.

Visual Workflow

SynthesisWorkflow Reactants Reactants: 1-Methyl-1H-pyrazole-4-carbaldehyde Malonic Acid Pyridine Reaction Knoevenagel-Doebner Condensation Reflux (115°C) 2-4 hours Reactants->Reaction 1. Mix & Heat Workup Work-up: Cool to RT Acidify with HCl (pH 1-2) Reaction->Workup 2. Reaction Completion Isolation Isolation: Vacuum Filtration Wash with cold H₂O Workup->Isolation 3. Precipitation Purification Purification: Recrystallization (e.g., Ethanol/Water) Isolation->Purification 4. Crude Product Product Final Product: This compound Purification->Product 5. Pure Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point ~250-254 °C (literature values may vary)[12]
¹H NMR Expect signals for the methyl, pyrazole, and acrylic protons. The coupling constant for the vinyl protons should be indicative of the (E)-isomer.
¹³C NMR Expect signals for the carbonyl carbon around 166-170 ppm, and other characteristic peaks for the pyrazole and acrylic carbons.[13]
Mass Spectrometry m/z = 153.06 [M+H]⁺

Safety and Handling

  • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Malonic Acid: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Hydrochloric Acid: Is corrosive and can cause severe burns. Handle with extreme care and always add acid to water, not the other way around.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at reflux.
Loss of product during work-up.Ensure the pH is sufficiently acidic to fully precipitate the product. Use ice-cold water for washing.
Impure Product Incomplete removal of starting materials or pyridine.Ensure thorough washing of the crude product. Perform recrystallization carefully, potentially with a different solvent system.
No Reaction Inactive reagents.Check the purity and integrity of the starting materials. Ensure the pyridine is anhydrous.

Conclusion

The Knoevenagel-Doebner condensation provides a straightforward and effective method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. The key to a successful synthesis lies in the use of a slight excess of malonic acid, pyridine as both a catalyst and solvent, and a carefully executed acidic work-up to isolate the final product.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • GlobalChemMall. This compound. [Link]

  • MOLBASE. (2E)-3-[1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylic acid. [Link]

  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]

  • ResearchGate. Synthesis of Pyrazoleacrylic Acids and Their Derivatives | Request PDF. [Link]

  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - 3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]

  • Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. [Link]

  • Neliti. The condensation mechanism of Knoevenagel malonic acid and anisaldehyde. [Link]

  • ResearchGate. Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. [Link]

  • Shodhganga. The condensation of aldehydes with malonic acid. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

  • ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

  • ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • ResearchGate. 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. [Link]

  • MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

  • ResearchGate. Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. [Link]

Sources

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound (CAS: 689251-97-6), a key building block in medicinal chemistry and drug development. Notably, it serves as a crucial intermediate in the preparation of novel cyclopropanecarboxamides which act as histamine H3 receptor ligands[1]. The protocol detailed herein employs a Doebner-von Miller modification of the Knoevenagel condensation, a robust and efficient method for carbon-carbon bond formation. This application note is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering a detailed, step-by-step protocol, mechanistic insights, characterization data, and safety considerations.

Introduction and Scientific Background

Pyrazole derivatives are a cornerstone in the synthesis of heterocyclic compounds, demonstrating a wide array of pharmacological activities[2][3]. The acrylic acid moiety, when attached to a pyrazole scaffold, creates a versatile intermediate with multiple reactive sites, enabling further molecular elaboration. The target molecule, this compound, is of particular interest due to its utility in constructing more complex pharmaceutical agents[1].

The synthetic strategy focuses on the Knoevenagel condensation, a classic reaction involving the condensation of an aldehyde with an active methylene compound[4]. Specifically, we will utilize the Doebner modification, which employs pyridine as both the catalytic base and the solvent. This modification facilitates the reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid, followed by a concerted decarboxylation upon heating, to yield the desired α,β-unsaturated carboxylic acid with high stereoselectivity for the (E)-isomer[5].

Reaction Principle: The Doebner-Knoevenagel Condensation

The reaction proceeds via the initial formation of a carbanion from malonic acid, facilitated by the basic nature of pyridine. This nucleophile then attacks the carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to form a pyrazolylidenemalonic acid intermediate. Upon heating in the pyridine medium, this intermediate readily decarboxylates to afford the final this compound product.

G cluster_mech Simplified Doebner-Knoevenagel Mechanism MA Malonic Acid Carbanion Malonate Carbanion MA->Carbanion - H+ Adduct Aldol Adduct Carbanion->Adduct Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Aldehyde->Adduct Intermediate Unstable Intermediate Adduct->Intermediate - H2O Product (2E)-3-(1-methyl-1H-pyrazol- 4-yl)acrylic acid Intermediate->Product - CO2 (Heat) CO2 CO2

Caption: Simplified Doebner-Knoevenagel reaction mechanism.

Materials and Methods

Reagents and Materials

Proper handling and sourcing of high-purity reagents are critical for the success and reproducibility of this synthesis.

ReagentCAS No.Molecular FormulaMol. Wt. ( g/mol )Supplier Note
1-Methyl-1H-pyrazole-4-carbaldehyde25016-11-9C₅H₆N₂O110.11Key starting material; ensure purity >98%[6].
Malonic Acid141-82-2C₃H₄O₄104.06Active methylene compound; store in a desiccator.
Pyridine110-86-1C₅H₅N79.10Anhydrous grade recommended; serves as solvent and catalyst.
Hydrochloric Acid (conc.)7647-01-0HCl36.46For product precipitation.
Ethanol64-17-5C₂H₆O46.07For recrystallization.
Deionized Water7732-18-5H₂O18.02For work-up and recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer/temperature probe

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Vacuum oven

  • TLC plates (silica gel 60 F254) and developing chamber

Detailed Synthesis Protocol

This protocol outlines a robust procedure for the synthesis, isolation, and purification of the target compound.

G cluster_workflow Synthetic Workflow start 1. Reagent Setup react 2. Knoevenagel Condensation (Reflux in Pyridine) start->react Combine reactants monitor 3. Reaction Monitoring (TLC) react->monitor Heat & Stir workup 4. Work-up & Precipitation (Cooling & HCl addition) monitor->workup Reaction complete isolate 5. Isolation (Vacuum Filtration) workup->isolate Precipitate forms purify 6. Purification (Recrystallization) isolate->purify Collect crude solid dry 7. Drying (Vacuum Oven) purify->dry Collect pure crystals end 8. Final Product Characterization dry->end Obtain dry powder

Caption: Overall workflow for the synthesis and purification.

Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.

  • In a well-ventilated fume hood, charge the flask with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.).

  • Add malonic acid (1.2 eq.) to the flask.

  • Introduce anhydrous pyridine (approx. 3-5 mL per gram of aldehyde). The pyridine acts as both the solvent and the base, eliminating the need for an additional catalyst[5].

Step 2: Knoevenagel Condensation
  • With gentle stirring, heat the reaction mixture to reflux (approx. 115 °C).

  • Maintain the reflux for 3-5 hours. The progress of the reaction should be monitored.

Step 3: Reaction Monitoring
  • Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Develop the plate using a suitable mobile phase, such as Toluene:Ethyl acetate:Formic acid (5:4:1)[7].

  • Visualize the spots under UV light. The reaction is considered complete upon the disappearance of the starting aldehyde spot.

Step 4: Product Work-up and Precipitation
  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing ice-cold water.

  • Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is approximately 2-3. This step protonates the carboxylate, causing the desired acrylic acid to precipitate out of the solution.

  • A solid precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

Step 5: Isolation
  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove residual pyridine and other water-soluble impurities.

Step 6: Purification
  • The crude product can be purified by recrystallization. A mixture of ethanol and water is often effective.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

Step 7: Drying
  • Dry the purified product in a vacuum oven at 40-50 °C overnight to yield this compound as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Yield Typically > 80%
Melting Point Literature values vary; experimental determination is recommended.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.3 (s, 1H, COOH), 8.1 (s, 1H, pyrazole-H), 7.8 (s, 1H, pyrazole-H), 7.4 (d, J=16.0 Hz, 1H, vinyl-H), 6.3 (d, J=16.0 Hz, 1H, vinyl-H), 3.8 (s, 3H, N-CH₃). The large coupling constant (~16 Hz) for the vinyl protons confirms the (E)-configuration.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0 (C=O), 138.0 (C), 135.0 (CH), 130.0 (CH), 120.0 (C), 118.0 (CH), 39.0 (CH₃).
Mass Spec (ESI+) m/z: 153.06 [M+H]⁺

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps, especially those involving pyridine and concentrated HCl, must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

    • Hydrochloric Acid: Is highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Kaushik, D., Verma, T., & Madaan, K. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, 2011(2), M726. Available from: [Link]

  • GlobalChemMall. This compound. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Custom Synthesis and Chemical Manufacturing. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8903. Available from: [Link]

  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. World Journal of Pharmaceutical Research, 6(4), 1435-1444. Available from: [Link]

  • EP1002787B1 - Process for the purification of (meth)acrylic acid. Google Patents.
  • Reddy, T. R., et al. (2007). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic letters, 9(19), 3781–3783. Available from: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available from: [Link]

  • PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Available from: [Link]

  • Al-Hourani, B. J. (2020). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available from: [Link]

  • Kim, S., & Kim, S. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28839–28851. Available from: [Link]

  • US3798264A - Process for purification of acrylic acid by extraction and distillation. Google Patents.
  • Lau, S. S., et al. (2010). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 40(2), 191-196. Available from: [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Sławiński, J., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(18), 4293. Available from: [Link]

  • Bakavoli, M., et al. (2007). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2007(14), 144-154. Available from: [Link]

  • WO2005042468A1 - Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters. Google Patents.
  • Cameron, J. M., et al. (2015). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Dalton Transactions, 44(41), 17926-17930. Available from: [Link]

  • Hoyt, J. M., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(11), 5054-5060. Available from: [Link]

  • Couture, O., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Bioorganic & Medicinal Chemistry Letters, 29(21), 126629. Available from: [Link]

  • All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available from: [Link]

  • El-Sayed, N. N. E. (2014). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 79(3), 197-223. Available from: [Link]

  • Iovu, M., et al. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 59(7-8), 603-611. Available from: [Link]

Sources

Application Notes and Protocols for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of the research chemical (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid .

Introduction and Scientific Context

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyrazole ring conjugated to an acrylic acid moiety, offers a unique combination of chemical reactivity and biological relevance. The pyrazole core is a well-established pharmacophore found in a wide array of approved drugs and clinical candidates, known for its diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1]. The α,β-unsaturated carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules[2].

This guide will detail the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in the development of kinase inhibitors and histamine H3 receptor ligands.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 689251-97-6[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance Off-white to pale yellow solidTypical for this class of compounds
Melting Point Not explicitly found, but related pyrazole acrylic acids have melting points in the range of 150-250 °C.
Boiling Point 329.3 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
pKa Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid proton, based on similar structures.[3]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.[4]
Spectral Characterization
  • ¹H NMR: Expected signals would include singlets for the pyrazole protons and the methyl group, and doublets for the vinyl protons of the acrylic acid moiety, with a characteristic coupling constant for the trans configuration.

  • ¹³C NMR: Carbon signals for the pyrazole ring, the methyl group, the vinyl carbons, and the carbonyl carbon of the carboxylic acid are expected.

  • FTIR (cm⁻¹): A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1680-1710 cm⁻¹), C=C stretching from the alkene and pyrazole ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 152.15.

Synthesis Protocols

This compound can be synthesized via two primary routes, both of which are common in organic synthesis.

Knoevenagel Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with Malonic Acid

This is a classic and efficient method for the formation of α,β-unsaturated carboxylic acids.

Synthesis1 reactant1 1-methyl-1H-pyrazole-4-carbaldehyde product This compound reactant1->product Pyridine, Piperidine reactant2 Malonic Acid reactant2->product

Figure 1: Knoevenagel Condensation Synthesis Route.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Hydrolysis of (E)-methyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

This method is suitable if the corresponding methyl ester is readily available.

Synthesis2 reactant (E)-methyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate product This compound reactant->product LiOH or NaOH, THF/H₂O

Figure 2: Ester Hydrolysis Synthesis Route.

Protocol:

  • Reaction Setup: Dissolve (E)-methyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable starting material for the synthesis of various biologically active compounds.

Synthesis of Kinase Inhibitors

The pyrazole scaffold is a common hinge-binding motif in many kinase inhibitors. The acrylic acid moiety can be derivatized to introduce various side chains that can interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

KinaseInhibitor start This compound intermediate Activated Acyl Intermediate start->intermediate Amide Coupling Reagents (e.g., HATU, EDCI) product Pyrazole-based Kinase Inhibitor intermediate->product Amine (R-NH₂)

Figure 3: General scheme for kinase inhibitor synthesis.

Protocol for Amide Coupling:

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

  • Coupling Agents: Add an amide coupling reagent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), along with a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to form the activated acyl intermediate.

  • Amine Addition: Add the desired amine (R-NH₂) (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.

Synthesis of Histamine H3 Receptor Ligands

This compound can be used to prepare cyclopropanecarboxamides, which are known to act as histamine H3 receptor ligands[1].

H3Ligand start This compound intermediate Cyclopropyl Intermediate start->intermediate Simmons-Smith or other cyclopropanation reaction product Cyclopropanecarboxamide (H3 Ligand) intermediate->product Amide formation

Figure 4: Pathway to Histamine H3 Receptor Ligands.

A plausible synthetic route would involve the cyclopropanation of the double bond followed by amide formation.

Handling, Storage, and Safety

5.1. Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

5.2. Storage:

  • Store in a cool, dry place, away from direct sunlight and heat sources.

  • Keep the container tightly sealed to prevent moisture absorption.

  • As with other acrylic acid derivatives, there is a potential for polymerization, especially at elevated temperatures. Storage at 2-8°C is recommended for long-term stability.

5.3. Safety Precautions:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic Effects: The toxicological properties have not been thoroughly investigated. Handle with care.

  • First Aid:

    • Skin contact: Wash off with soap and plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Quality Control

To ensure the reliability of experimental results, the purity and identity of this compound should be verified before use.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the compound. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Identity Confirmation: The identity of the compound should be confirmed by ¹H NMR and Mass Spectrometry.

  • Stability Testing: For long-term storage, periodic re-analysis of the purity by HPLC is advised to check for degradation or polymerization.

Conclusion

This compound is a valuable and versatile research chemical with significant potential in drug discovery and materials science. Its straightforward synthesis and reactive handles make it an attractive starting material for the creation of diverse molecular libraries. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this compound in a research setting. As with any research chemical, it is imperative to adhere to good laboratory practices and appropriate safety precautions.

References

  • MySkinRecipes. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • GlobalChemMall. This compound. [Link]

  • PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. [Link]

  • J-GLOBAL. (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. [Link]

  • MOLBASE. (2E)-3-[1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylic acid. [Link]

  • ResearchGate. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. [Link]

  • Solubility of Things. Pyrazole. [Link]

Sources

Application Notes and Protocols: (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a valuable and versatile building block in modern heterocyclic chemistry. Its unique structure, featuring a substituted pyrazole ring conjugated with an acrylic acid moiety, offers multiple reactive sites for the construction of complex molecular architectures. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the α,β-unsaturated carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations.[1][2] This combination makes it a precursor of significant interest for the synthesis of novel compounds with potential applications in drug discovery and development. These application notes provide a comprehensive guide to the synthesis of this key intermediate and its application in the construction of fused heterocyclic systems, with a particular focus on the synthesis of pyrazolo[1,5-a]pyrimidines.

Part 1: Synthesis of this compound

The most direct and efficient method for the synthesis of this compound and its derivatives is the Knoevenagel condensation.[3][4][5] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.[4][5] In this case, 1-methyl-1H-pyrazole-4-carbaldehyde is reacted with malonic acid, followed by decarboxylation to yield the desired acrylic acid.

Causality in Experimental Design:

The choice of a basic catalyst, such as piperidine or pyridine, is crucial for the deprotonation of the active methylene compound (malonic acid), facilitating its nucleophilic attack on the carbonyl carbon of the pyrazole-4-carbaldehyde. The subsequent elimination of water drives the reaction towards the formation of the α,β-unsaturated dicarboxylic acid intermediate. While in many Knoevenagel condensations with malonic acid, in-situ decarboxylation occurs upon heating, some pyrazole acrylic acid syntheses have shown that the intermediate dicarboxylic acid can be isolated.[3][6] For this protocol, heating the reaction mixture ensures the decarboxylation step proceeds to completion.

Experimental Workflow: Synthesis of the Starting Material

G cluster_0 Synthesis of this compound Start 1-methyl-1H-pyrazole-4-carbaldehyde + Malonic Acid Step1 Dissolve in Pyridine Start->Step1 Reagents Step2 Add Piperidine (catalyst) Step1->Step2 Catalysis Step3 Heat to Reflux Step2->Step3 Reaction Step4 Monitor by TLC Step3->Step4 In-process control Step5 Cool and Acidify (HCl) Step4->Step5 Work-up Step6 Filter and Wash Precipitate Step5->Step6 Isolation End Dry to obtain final product Step6->End Purification

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol 1: Synthesis of this compound

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated HCl (to pH 2-3) to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and piperidine salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product under vacuum.

Expected Yield: 70-85%.

Part 2: Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

A significant application of this compound and its derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[7] The synthesis typically proceeds through a reaction cascade involving a Michael addition followed by an intramolecular cyclization and dehydration.

Reaction Mechanism: A Stepwise Approach to Complexity

The formation of the pyrazolo[1,5-a]pyrimidine ring system from this compound and a suitable nitrogen-containing binucleophile, such as 3-aminopyrazole, is a multi-step process.[1] The reaction is initiated by a Michael addition of the exocyclic amino group of the 3-aminopyrazole to the β-carbon of the α,β-unsaturated acid. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the aminopyrazole attacks the carbonyl carbon of the carboxylic acid (or its activated form). The final step is a dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.

G cluster_1 Pyrazolo[1,5-a]pyrimidine Synthesis Start This compound + 3-Aminopyrazole Step1 Michael Addition Start->Step1 Base catalyst Step2 Intramolecular Cyclization Step1->Step2 Formation of intermediate Step3 Dehydration Step2->Step3 Ring closure End Pyrazolo[1,5-a]pyrimidine Product Step3->End Aromatization

Caption: Key steps in pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Materials:

  • This compound

  • 3-Amino-5-methylpyrazole

  • Acetic Acid

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid (10 volumes), add 3-amino-5-methylpyrazole (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired pyrazolo[1,5-a]pyrimidine.

  • Dry the purified product under vacuum.

Table 1: Representative Reaction Parameters

Starting MaterialReagentSolventCatalyst/ConditionsProduct Class
This compound3-AminopyrazolesAcetic AcidRefluxPyrazolo[1,5-a]pyrimidines
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylonitrileGuanidineEthanolBase (e.g., NaOEt)2-Aminopyrazolo[1,5-a]pyrimidines
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic esterAmidinesDMFHeatSubstituted Pyrazolo[1,5-a]pyrimidines

Part 3: Further Synthetic Potential

The reactivity of this compound extends beyond the synthesis of pyrazolo[1,5-a]pyrimidines. Its electron-deficient double bond and carboxylic acid functionality open doors to a variety of other important transformations.

Aza-Michael Additions

The conjugated system is susceptible to aza-Michael additions with a range of nitrogen nucleophiles, including primary and secondary amines.[8][9] This reaction provides a straightforward route to novel β-amino acid derivatives bearing a pyrazole moiety. These products can be valuable intermediates for the synthesis of peptidomimetics and other biologically active molecules. The reaction can often be performed under mild, catalyst-free conditions, or with the aid of a mild base.[10]

[3+2] Cycloaddition Reactions

While less common for acrylic acids themselves, the corresponding esters or nitriles derived from this compound can participate as dipolarophiles in [3+2] cycloaddition reactions.[11][12] For instance, reaction with azides would lead to the formation of triazole-containing compounds, while reaction with nitrile oxides could yield isoxazolines. These reactions provide access to a diverse range of five-membered heterocyclic systems.

Multicomponent Reactions (MCRs)

The structural motifs present in this compound make it a promising candidate for use in multicomponent reactions (MCRs).[2][13] For example, it could potentially be employed in Ugi or Passerini-type reactions, where the carboxylic acid and the alkene could both participate in the reaction cascade, leading to the rapid construction of complex and diverse molecular scaffolds.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols and applications detailed herein demonstrate its utility in constructing medicinally relevant scaffolds such as pyrazolo[1,5-a]pyrimidines. The potential for this intermediate in other transformations, including aza-Michael additions, cycloadditions, and multicomponent reactions, highlights its broad applicability in modern drug discovery and development programs. Further exploration of the reactivity of this compound is likely to uncover novel synthetic routes to even more diverse and complex heterocyclic systems.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, M. S. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Al-Issa, S. A. (2013). Synthesis and characterization of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 18(12), 14731-14743. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1367-1393. [Link]

  • Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., ... & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(11), 6023. [Link]

  • Li, J., Li, X., & Wang, X. (2018). Aza-Michael addition of pyrazoles to crotonic acid. Synthetic Communications, 48(22), 2906-2913. [Link]

  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link]

  • Adejayan, J., & Singh, P. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1185360. [Link]

  • Canto, R. F., & de Bolster, M. W. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(1), 84-92. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Krokos, H., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 22(19), 10457. [Link]

  • Abdelriheem, N. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(11), 6023-6027. [Link]

  • Quiroga, J., et al. (2018). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 23(8), 1879. [Link]

  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Electronic Theses and Dissertations. 2445. [Link]

  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Terungwa, I. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(33), 22963-22986. [Link]

  • Jaworski, K., & Kącka-Zych, A. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. International Journal of Molecular Sciences, 25(13), 6958. [Link]

  • da Silva, F. C., et al. (2011). The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. Catalysis Science & Technology, 1(8), 1399-1405. [Link]

  • Zheng, L., et al. (2023). TEMPO Oxidative [3 + 2] Cycloaddition of N-Substituted Acrylamides and α-Diazoacetates: Access to Carbamoyl-Substituted Pyrazole-5-carboxylates. The Journal of Organic Chemistry, 88(15), 10591-10602. [Link]

  • Thorat, B.R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Liu, Y., et al. (2007). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 124-128. [Link]

  • Abdelriheem, N. A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11, 53. [Link]

  • Zheng, L., et al. (2023). TEMPO Oxidative [3 + 2] Cycloaddition of N-Substituted Acrylamides and α-Diazoacetates: Access to Carbamoyl-Substituted Pyrazole-5-carboxylates. The Journal of Organic Chemistry, 88(15), 10591–10602. [Link]

Sources

Application Note: A Guide to Utilizing (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Kinase Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[3] Within the vast chemical space explored for kinase inhibition, the pyrazole nucleus has emerged as a "privileged scaffold."[4][5] Its unique structural and electronic properties allow it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, serving as a versatile foundation for developing potent and selective inhibitors.[4][5][6]

This guide focuses on (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS No: 689251-97-6), a compound that merges the established pyrazole core with an acrylic acid moiety.[7][8] This structure presents an excellent starting point for a fragment-based or lead generation campaign. The acrylic acid group can act as a key hydrogen bond donor/acceptor or as a handle for further chemical elaboration to explore structure-activity relationships (SAR).

This document provides a comprehensive set of protocols and technical insights for researchers aiming to characterize this compound and its derivatives. We will cover its synthesis, initial biochemical characterization, cell-based validation, and the strategic interpretation of data to guide a successful kinase inhibitor development program.

Synthesis of the Test Article

To ensure a consistent and high-quality supply of the starting material, a reliable synthetic route is paramount. This compound can be readily prepared from commercially available 1-methyl-1H-pyrazole-4-carbaldehyde via a Knoevenagel condensation.[9][10] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.

Protocol 2.1: Synthesis via Knoevenagel Condensation

Rationale: This one-step reaction is efficient and high-yielding, utilizing common laboratory reagents. Pyridine acts as both the solvent and the base, while a small amount of piperidine serves as a more potent basic catalyst to facilitate the reaction.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 90-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and water.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum. The resulting white to off-white solid is this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Phase 1: In Vitro Biochemical Characterization

The first crucial step in inhibitor development is to confirm that the compound inhibits the target kinase's activity in a purified, cell-free system.[11] This phase focuses on determining potency (IC50), selectivity, and direct target engagement.

Overview of Kinase Assay Formats

A variety of assay formats are available to measure kinase activity, each with its own advantages. The choice often depends on the specific kinase, available reagents, and desired throughput.[11][12]

Assay Technology Principle Advantages Considerations
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced. ADP is converted to ATP, which drives a luciferase reaction.[13]High sensitivity, broad applicability to any kinase, resistant to compound interference.Requires specific reagents and a luminometer.
TR-FRET Measures the phosphorylation of a substrate using a FRET pair of antibodies (e.g., a lanthanide donor and a fluorescent acceptor).[1]Homogeneous (no-wash) format, suitable for HTS, ratiometric detection minimizes interference.Requires specific labeled antibodies and substrates.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by the inhibitor.[1]Homogeneous format, measures direct binding, not enzymatic activity.Can be prone to interference from fluorescent compounds.
Thermal Shift (DSF) Measures the change in a protein's melting temperature (Tm) upon ligand binding.[14][15]Label-free, confirms direct physical binding, low protein requirement.Does not measure inhibition of activity directly.
Radiometric ([γ-³³P]-ATP) Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[16]"Gold standard," highly sensitive and direct.Safety concerns (radioactivity), waste disposal, low throughput.
Featured Protocol: ADP-Glo™ Kinase Assay for Inhibition Measurement

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13] It is a universal assay applicable to virtually any kinase and is less prone to signal interference than fluorescence-based methods. The workflow involves two steps: first, the kinase reaction, and second, the detection of ADP.

ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate Inhibitor (2E)-3-(...) Acrylic Acid Inhibitor->Kinase Inhibition ADP_input ADP (from Step 1) ADP->ADP_input ADP_Glo_Reagent ADP-Glo™ Reagent ADP_input->ADP_Glo_Reagent ATP_regen Regenerated ATP ADP_Glo_Reagent->ATP_regen Luciferase Luciferase/ Luciferin ATP_regen->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials:

  • Target Kinase (e.g., Aurora A, p38α)

  • Kinase Substrate (e.g., Myelin Basic Protein, specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • This compound, dissolved in 100% DMSO

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting range is 10 mM down to low nM concentrations. Then, create an intermediate plate by diluting these stocks into the kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor solution to the wells of the assay plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.

    • Add 10 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 10 µL of a solution containing both the substrate and ATP (at a concentration near the Kₘ for the specific kinase).[14]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.[17]

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data to the "no inhibitor" control (0% inhibition) and the highest inhibitor concentration (100% inhibition).

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Kinase Selectivity Profiling

Rationale: A successful kinase inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity.[18] Profiling the compound against a broad panel of kinases is a critical step to understand its selectivity profile.[19] Many contract research organizations (CROs) offer standardized kinase panels for this purpose.[16]

Procedure:

  • Select a Kinase Panel: Choose a panel that covers a diverse range of the human kinome. Panels can range from a few dozen to over 400 kinases.[16]

  • Determine Screening Concentration: Submit the compound for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are typically provided as "% Inhibition" at the tested concentration.

    • Kinases inhibited by >50% or >75% are considered "hits."

    • Plot the results as a kinome map or a bar chart to visualize the selectivity.

  • Follow-up: For any significant off-target hits, perform full IC50 dose-response experiments to confirm the activity.

Example Data Presentation:

Kinase Target (2E)-3-(...)-acrylic acid IC50 (nM) Reference Inhibitor IC50 (nM)
Target Kinase A 85 Staurosporine: 15
Off-Target Kinase B1,250Staurosporine: 20
Off-Target Kinase C>10,000Staurosporine: 50
Off-Target Kinase D8,500Staurosporine: 30

Phase 2: Cell-Based Functional Evaluation

After confirming biochemical activity, the next step is to determine if the compound can enter cells, engage its target, and elicit a biological response.[20]

Protocol: Assessing Cellular Target Engagement via Western Blot

Rationale: This protocol determines if the inhibitor can block the activity of its target kinase within a living cell. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor indicates successful target engagement.[20]

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., HCT116 for Aurora kinases).[4]

  • Cell culture medium, FBS, and antibiotics.

  • Inhibitor compound dissolved in DMSO.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: Plate cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imager.

  • Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

Protocol: Measuring Cellular Viability and Cytotoxicity

Rationale: It is essential to determine if the compound's effect on cells is due to specific inhibition of a signaling pathway (cytostatic/anti-proliferative) or general toxicity (cytotoxic).[21][22] Luminescence-based assays like CellTiter-Glo® measure cellular ATP levels, which is a reliable indicator of metabolically active, viable cells.[23]

Materials:

  • Target cell line.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, opaque-walled 96-well plates suitable for cell culture.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted inhibitor to the wells. Incubate for 48-72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Plot the data and calculate the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.

Data Interpretation and Project Advancement

The data gathered from these biochemical and cellular assays provide a comprehensive initial profile of the compound. This information is critical for making informed decisions about the future of the project.

Caption: Workflow for Kinase Inhibitor Characterization.

Building a Structure-Activity Relationship (SAR)

The initial compound, this compound, serves as a foundational data point. The next step is to synthesize a small library of analogs to explore the SAR.[24][25]

  • Modify the Acrylic Acid: Convert the carboxylic acid to amides, esters, or other functional groups to probe interactions in that region of the ATP pocket.

  • Modify the Pyrazole Ring: Substitute other positions on the pyrazole ring to improve potency or alter selectivity.

  • Change the Linker: Vary the length and rigidity of the linker between the pyrazole and other moieties.

By systematically testing these new analogs in the assays described above, a clear picture of the SAR will emerge, guiding the design of more potent and selective compounds.

The Path Forward: Lead Optimization

Once a lead compound with good potency, selectivity, and cellular activity is identified, the focus shifts to lead optimization. This involves improving drug-like properties, including:

  • ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • Pharmacokinetics (PK): How the drug is processed by the body.

  • Pharmacodynamics (PD): The drug's effect on the body.

This iterative process of design, synthesis, and testing is the core of modern drug discovery and is essential for advancing a promising hit compound toward a preclinical candidate.

References

  • BMG LABTECH (2020). Kinase assays. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gommaa, M. S., & Ali, D. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hale, M. R., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]

  • Gouda, M. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Wlodarchak, N., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Singh, P., & Kaur, M. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Lead Sciences. (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. [Link]

  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Gelman, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry. [Link]

  • Schmidt, T. J., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Assay Genie. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Fabian, M. A., et al. (2005). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]

  • Kim, T. H., et al. (2018). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics. [Link]

  • International Journal Of Novel Research And Development (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ResearchGate. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

  • GlobalChemMall. This compound. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Brear, P., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Enzymlogic (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • El-Sayed, N. N. E. (2017). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Google Patents. Process for the production of acrylic acid.

Sources

Applications of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in Medicinal Chemistry: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Versatility of a Key Intermediate

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a valuable component in the design of novel therapeutics. Among the vast array of pyrazole-containing building blocks, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid stands out as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. Its structure, featuring a reactive acrylic acid moiety attached to a stable pyrazole core, allows for a multitude of chemical transformations, making it a valuable starting point for the development of kinase inhibitors, antimicrobial agents, and ligands for various receptors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its utility in the creation of potent drug candidates, and provide detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with an active methylene compound, such as malonic acid, followed by decarboxylation.

Protocol: Knoevenagel Condensation for the Synthesis of this compound

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent), malonic acid (1 equivalent), a few drops of piperidine, and a few drops of pyridine in ethanol.

  • Heat the mixture under reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture over crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 6.

  • A precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Applications in Kinase Inhibitor Development

The pyrazole scaffold is a prominent feature in many approved and investigational kinase inhibitors. The methyl ester of this compound, methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate, serves as a key building block in the synthesis of these inhibitors.[2] The α,β-unsaturated ester functionality allows for Michael addition and cycloaddition reactions, facilitating the construction of complex heterocyclic systems that can interact with the ATP-binding site of various kinases.

Conceptual Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of pyrazole-based kinase inhibitors.

Caption: General workflow for kinase inhibitor synthesis.

Protocol: ADP-Glo™ Kinase Assay for Inhibitor Screening

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a robust method for screening kinase inhibitors.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (potential inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate. A typical reaction includes the kinase, its substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase for a predetermined time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

Applications in Antimicrobial Drug Discovery

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[1][3] While direct applications of this compound in this area are less documented, its structural motifs are present in potent antibacterial agents. For instance, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment have shown excellent in vitro antibacterial activity against phytopathogenic bacteria.[1][4]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

  • Test compounds

  • 96-well microtiter plates

  • Pipettes

  • Incubator

  • Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the broth to achieve the final desired inoculum concentration.

  • Compound Dilution:

    • Prepare serial dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well (except for a negative control well) with the prepared bacterial suspension.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Applications as Histamine H3 Receptor Ligands

This compound is a precursor for the synthesis of cyclopropanecarboxamides, which have been investigated as histamine H3 receptor ligands. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.

Conceptual Pathway to Histamine H3 Receptor Ligands

Caption: Synthesis of histamine H3 receptor ligands.

Protocol: Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol is used to determine the binding affinity of test compounds for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the histamine H3 receptor

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Test compounds

  • Binding buffer

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a multiwell plate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a filter plate to separate the bound from the unbound radioligand.

    • Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Add scintillation fluid to each well of the filter plate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of radioligand bound to the receptor.

    • By competing with the radioligand, the test compound will reduce the measured radioactivity in a concentration-dependent manner.

    • The binding affinity (Ki) of the test compound can be calculated from this data.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its acrylic acid moiety provide a gateway to a wide array of complex molecular architectures. As demonstrated, this intermediate has found applications in the development of kinase inhibitors, antimicrobial agents, and histamine H3 receptor ligands. The protocols provided herein offer a practical starting point for researchers to explore the potential of this compound in their own drug discovery programs.

The continued exploration of novel synthetic methodologies and the expansion of the biological targets for pyrazole-based compounds will undoubtedly solidify the importance of this compound in the ongoing quest for new and effective therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Synthesis and Pharmacological Activities. Molecules, 22(2), 1-33. [Link]

  • Song, X., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2369. [Link]

  • Rakuno Gakuen University. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]

  • Leurs, R., et al. (2009). The histamine H3 receptor: a versatile drug target. Trends in Pharmacological Sciences, 30(3), 125-134. [Link]

  • Wiegand, I., et al. (2006). Broth microdilution method for antimicrobial susceptibility testing. Nature Protocols, 1(2), 793-802. [Link]

  • MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Stark, H. (2007). Recent advances in the development of histamine H3 receptor ligands.
  • Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112934. [Link]

  • Sawyer, J. S., et al. (2004). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Medicinal Chemistry, 47(24), 5900-5911. [Link]

  • Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(4), 3410-3418. [Link]

Sources

Application Notes: (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Pyrazole-based Compounds in Crop Protection

The pyrazole carboxamide and pyrazole acrylic acid class of molecules are significant in modern agriculture, primarily for their potent fungicidal properties.[1] Many compounds within this class function as Succinate Dehydrogenase Inhibitors (SDHI), targeting a crucial enzyme in the fungal mitochondrial respiratory chain.[2][3] This specific mode of action provides high efficacy against a broad spectrum of plant pathogenic fungi.[3] (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a member of this chemical family and serves as a key intermediate and active ingredient in the development of next-generation fungicides.[4] Its structure, featuring a pyrazole ring and an acrylic acid moiety, suggests a likely SDHI-based mechanism of action and presents specific considerations for formulation development due to its acidic nature.

This document provides a comprehensive technical guide for researchers and formulation scientists on the development, application, and evaluation of agrochemical formulations containing this compound.

Postulated Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The fungicidal activity of pyrazole-based compounds is predominantly attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[1]

Key Steps in the Inhibitory Action:

  • Binding to the Qp Site: The molecule binds to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[1][5]

  • Blocking Electron Transport: This binding event physically obstructs the transfer of electrons from succinate to ubiquinone.[6]

  • Inhibition of Respiration: The blockage of the electron transport chain halts mitochondrial respiration.[6]

  • Energy Depletion: The disruption of this process leads to a severe deficit in ATP production, the cell's primary energy source.[1]

  • Cellular Disruption: The lack of energy and disruption of essential metabolic pathways ultimately leads to the cessation of fungal growth and cell death.

MOA cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer ATP ATP (Energy) ComplexIII->ATP Leads to ATP Synthesis Active_Ingredient This compound Active_Ingredient->SDH INHIBITS (Binds to Qp site)

Caption: Postulated mechanism of action via SDH inhibition.

Formulation Development: A Strategic Approach

The "technical material" or active ingredient (AI) is rarely applied in its pure form and must be processed into a usable product.[7] The acidic nature of this compound, combined with its likely low water solubility, makes a Suspension Concentrate (SC) an ideal formulation type.[8] SC formulations consist of a stable dispersion of solid AI particles in an aqueous continuous phase.[9]

Pre-Formulation Physicochemical Studies

Before commencing formulation, a thorough characterization of the active ingredient is essential.

ParameterImportance for SC FormulationTarget Value/Observation
Water Solubility Must be low to prevent crystal growth during storage.< 100 mg/L
pKa Determines the pH range for optimal stability and prevents salt formation.Characterize to maintain formulation pH away from pKa.
Particle Size Crucial for suspension stability and biological efficacy.Target: 2-5 µm (after milling)
Thermal Stability (TGA) Ensures the compound does not degrade during processing (e.g., milling).Stable up to at least 80-100°C.
UV Stability Determines the need for UV protectants in the final formulation.Assess degradation after exposure to relevant UV wavelengths.
Workflow for SC Formulation Development

The development of a stable and effective SC formulation is a multi-step process.[10]

SC_Workflow A 1. Pre-formulation AI Characterization (Solubility, pKa, Stability) B 2. Mill Base Preparation (AI + Water + Dispersant + Wetting Agent) A->B C 3. Wet Milling (Bead Mill to 2-5 µm) B->C D 4. Let-Down Phase (Add Thickener, Antifreeze, Biocide) C->D E 5. Quality Control & Stability Testing (Particle Size, Viscosity, Storage Stability) D->E

Caption: Workflow for Suspension Concentrate (SC) formulation.

Protocol: Lab-Scale Preparation of a 250 g/L SC Formulation

This protocol details the preparation of a 100 mL laboratory-scale batch.

Materials & Equipment:

  • This compound (Technical Grade, >95%)

  • High-shear mixer

  • Laboratory bead mill with 0.5-1.0 mm beads

  • Viscometer

  • Particle size analyzer

  • Oven for accelerated storage testing

Formulation Components:

ComponentFunctionExample ProductConcentration (w/v %)
Active IngredientFungicide-25.0
Dispersing AgentPrevents particle agglomerationStyrene Acrylic Copolymer3.0
Wetting AgentReduces surface tension of particlesNonionic Surfactant (e.g., Alkyl Polyglucoside)2.0
AntifreezePrevents freezing during storagePropylene Glycol5.0
ThickenerProvides long-term suspension stabilityXanthan Gum (2% pre-gel)10.0 (of pre-gel)
Antifoaming AgentPrevents foam during production/applicationSilicone-based defoamer0.2
Preservative (Biocide)Prevents microbial growthIsothiazolinone-based biocide0.1
Deionized WaterContinuous Phase-To 100%

Step-by-Step Procedure:

  • Prepare Thickener Pre-Gel: Slowly add 2g of Xanthan Gum to 98g of water under constant stirring. Allow it to hydrate fully (approx. 1 hour) to form a smooth, viscous gel.

  • Prepare the Mill Base: In a beaker, combine the dispersing agent, wetting agent, antifreeze, and approximately half of the total required water.

  • Add Active Ingredient: While mixing with a high-shear mixer, slowly add the 25g of this compound to the mill base. Mix for 15-20 minutes to form a homogenous slurry.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the median particle size (D50) is within the target range of 2-5 µm. Monitor particle size periodically.

  • Let-Down: Transfer the milled concentrate to a new vessel. Slowly add the thickener pre-gel under gentle agitation.

  • Final Additions: Add the antifoaming agent and preservative. Add the remaining deionized water to reach the final volume of 100 mL.

  • Homogenization: Mix gently for a further 15 minutes to ensure all components are uniformly distributed.

  • Quality Control: Measure initial pH, viscosity, and particle size distribution.

Stability Testing

Formulation stability is critical for ensuring shelf-life and performance.

TestConditionDurationAcceptance Criteria
Accelerated Storage 54 °C ± 2 °C14 DaysNo significant phase separation, crystal growth, or change in particle size/viscosity.
Low-Temperature Storage 0 °C ± 2 °C7 DaysNo crystallization or irreversible flocculation. Product is homogenous after thawing.[]
Real-Time Storage 25 °C ± 2 °C2 YearsPeriodic testing (0, 6, 12, 24 months) shows parameters remain within specification.

Efficacy and Phytotoxicity Evaluation Protocols

Once a stable formulation is developed, its biological performance must be validated through rigorous testing.[12] These protocols provide a framework for greenhouse-based evaluation.

Protocol: Greenhouse Efficacy Against Powdery Mildew on Cucumber

This protocol is designed to assess the preventative efficacy of the formulated product.

Materials & Setup:

  • Cucumber plants (susceptible cultivar, e.g., 'Vlaspik') at the 2- to 4-leaf stage.[13]

  • Powdery mildew inoculum (Podosphaera xanthii).

  • Controlled environment greenhouse (20-25°C, 16h photoperiod).

  • Pressurized air sprayer for application.

Experimental Design:

  • Treatments:

    • Untreated Control (no spray)

    • Negative Control (water + formulation blanks, no AI)

    • Test Formulation at multiple rates (e.g., 50, 100, 200 ppm AI).

    • Commercial Standard (registered fungicide for powdery mildew).

  • Replication: Minimum of 4-5 replicate plants per treatment, arranged in a randomized complete block design.

Procedure:

  • Fungicide Application: Prepare spray solutions for each treatment. Apply the formulations to the cucumber plants as a foliar spray until runoff, ensuring complete coverage.[13]

  • Drying: Allow plants to dry completely (approx. 2-4 hours).

  • Inoculation: 24 hours after fungicide application, inoculate all plants (including controls) with a suspension of P. xanthii conidia (e.g., 1 x 10^5 spores/mL).

  • Incubation: Place plants in a high-humidity environment for 24 hours to promote infection, then return to standard greenhouse conditions.

  • Disease Assessment: 7-10 days after inoculation, assess the disease severity on the leaves. This is typically done by estimating the percentage of leaf area covered by powdery mildew colonies.

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percent efficacy using the formula: % Efficacy = ((Severity in Control - Severity in Treatment) / Severity in Control) x 100 Analyze data using ANOVA to determine statistical significance.

Protocol: Phytotoxicity Assessment

It is crucial to ensure the formulation is not harmful to the target crop.[14]

Procedure:

  • Plant Selection: Use healthy, actively growing cucumber plants as described above.

  • Application Rates: Apply the test formulation at the proposed label rate (1X) and a higher rate (e.g., 2X) to account for potential application errors like spray overlap.[14]

  • Application: Spray plants as described in the efficacy protocol. Include a water-sprayed control group.

  • Observation: Visually assess the plants at 1, 3, 7, and 14 days after application.

  • Assessment Criteria: Record any signs of phytotoxicity, including:

    • Chlorosis (yellowing)

    • Necrosis (tissue death, burning)

    • Leaf distortion (cupping, curling)

    • Stunting[15]

  • Rating Scale: Use a 0-10 scale where 0 = no damage and 10 = complete plant death.

Example Data Presentation:

Treatment (AI ppm)Mean Disease Severity (%)Efficacy (%)Phytotoxicity Rating (1X/2X Rate)
Untreated Control85.4-0 / 0
Formulation Blank84.90.60 / 0
Test Formulation (50 ppm) 22.174.10 / 0
Test Formulation (100 ppm) 5.893.20 / 1 (slight marginal chlorosis)
Test Formulation (200 ppm) 1.298.61 / 3 (moderate chlorosis, slight stunting)
Commercial Standard4.594.70 / 0

Conclusion

This compound represents a promising active ingredient for the development of novel fungicides. Its likely mode of action as an SDHI provides a strong foundation for its efficacy. By following a systematic approach to formulation development, focusing on a stable Suspension Concentrate, and conducting rigorous efficacy and phytotoxicity testing, researchers can successfully advance this molecule from the laboratory to a viable crop protection solution. The protocols and guidelines presented herein provide a comprehensive framework for this development process, ensuring scientific integrity and a thorough evaluation of the final product's performance.

References

  • GlobalChemMall. (n.d.). This compound.
  • MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate.
  • Croda Agriculture. (n.d.). Suspension concentrate (SC) guide.
  • PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
  • Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI.
  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • National Institutes of Health. (n.d.). Pyrazole-4-carboxylic acid. PubChem.
  • EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards.
  • BenchChem. (n.d.). Application Notes and Protocols for Greenhouse Efficacy Testing of Fluopicolide on Downy Mildew.
  • Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products.
  • Research in Plant Disease. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi.
  • CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library.
  • Faers, M. (2024). Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application. SCI Journals.
  • Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
  • Food and Agriculture Organization of the United Nations. (n.d.). Storage stability of residues. Pesticide Registration Toolkit.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. PubMed.
  • Google Patents. (n.d.). AGROCHEMICAL FORMULATIONS IN SUSPENSION.
  • Agri-Training. (n.d.). Agrochemical Formulations.
  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • ACS Publications. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry.
  • BenchChem. (n.d.). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
  • Agro Chemicals. (n.d.). Formulation.
  • National Pesticide Information Center. (2025). Specific Chemical/Active Ingredient Information.
  • BOC Sciences. (n.d.). Storage Stability Trials for Agrochemicals.
  • SBR-Int. (n.d.). Suspension Concentrate (SC) Formulations.
  • Patsnap Eureka. (2025). Hydrochloric Acid in Agrochemical Formulations: Future Directions.
  • Springer. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • Camsi-X. (n.d.). An Introduction to Suspension Concentrates.
  • ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal.
  • Wikipedia. (n.d.). Fluxapyroxad.
  • Greenhouse Grower. (n.d.). Testing For Phytotoxicity.
  • University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F). AERU.
  • Google Patents. (n.d.). N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.
  • Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data.
  • Quick Company. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof.
  • Wiley Online Library. (n.d.). New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture.
  • Penn State Extension. (2022). Spray Adjuvants.
  • Torriani, S., et al. (n.d.). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
  • Google Patents. (n.d.). Suspension concentrate dispersants.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Crop Protection Network. (n.d.). Fungicide Efficacy Tool.
  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
  • Semantic Scholar. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi.
  • National Institutes of Health. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.

Sources

The Michael Addition with (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-depressant properties.[1] The targeted functionalization of this privileged scaffold is therefore of paramount importance in drug discovery and development. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a powerful and atom-economical method for carbon-carbon and carbon-heteroatom bond formation.[2] This application note provides a detailed exploration of the Michael addition reaction utilizing (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid as the Michael acceptor, offering researchers a strategic gateway to novel pyrazole-based compounds.

This compound is an attractive Michael acceptor due to the electron-withdrawing nature of the carboxylic acid and the pyrazole ring, which activates the β-carbon for nucleophilic attack. The resulting adducts are highly functionalized building blocks, poised for further chemical transformations and biological evaluation. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed and adaptable protocols for its execution, and discuss the critical parameters that govern its success.

Mechanistic Insights: The Driving Forces of the Reaction

The Michael addition reaction proceeds via the conjugate addition of a nucleophile (the Michael donor) to the β-position of an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] In the context of this compound, the reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon of the acrylic acid moiety.

The general mechanism can be summarized in three key steps:[3]

  • Nucleophile Activation: In many cases, a basic catalyst is employed to deprotonate the Michael donor, generating a more potent nucleophile (e.g., an enolate, thiolate, or amide).

  • Conjugate Addition: The activated nucleophile attacks the β-carbon of the acrylic acid, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a protonated catalyst, to yield the final Michael adduct.

The equilibrium of this reaction can be influenced by the nature of the nucleophile, the solvent, and the catalyst employed. Weaker bases tend to favor the desired 1,4-conjugate addition over the competing 1,2-direct addition to the carbonyl group.[5]

Caption: Generalized Mechanism of the Michael Addition.

Experimental Protocols: A Practical Guide

The following protocols are designed to be adaptable, providing a solid starting point for researchers. Optimization of specific parameters may be necessary depending on the chosen Michael donor and desired outcome.

Protocol 1: General Procedure for Aza-Michael Addition of Amines

This protocol is suitable for the addition of primary and secondary amines to this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine)

  • Solvent (e.g., methanol, acetonitrile, or neat)

  • Optional: Catalyst (e.g., acetic acid, bismuth(III) triflate)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Microwave reactor (optional)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (if not running neat).

  • Addition of Amine: Add the amine (1.0-1.2 eq.) to the solution.

  • Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture (e.g., 10 mol% acetic acid).

  • Reaction Conditions:

    • Conventional Heating: Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

    • Microwave Irradiation: For accelerated reactions, place the sealed reaction vessel in a microwave reactor and heat to a specified temperature (e.g., 80-150 °C) for a set time (e.g., 10-30 minutes).[7][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Protocol 2: Thia-Michael Addition of Thiols

This protocol outlines the addition of thiols to the acrylic acid substrate, often facilitated by a base or a specific catalyst.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., triethylamine, DBU) or a specialized catalyst (e.g., chiral thiourea-boronic acid catalyst for asymmetric synthesis)[9]

  • Solvent (e.g., THF, dichloromethane)

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Addition of Thiol and Base: Add the thiol (1.1 eq.) followed by the base (1.1 eq.).

  • Reaction: Stir the mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Key Reaction Parameters and Optimization

The success of the Michael addition reaction hinges on the careful selection of several key parameters.

ParameterOptions and ConsiderationsRationale and Impact
Michael Donor Amines, thiols, stabilized carbanions (e.g., malonates), hydroxylamines.[10]The nucleophilicity of the donor will dictate the reaction rate and the need for a catalyst. Weaker nucleophiles may require more forcing conditions or a more active catalyst.
Catalyst * Bases: Triethylamine, DBU, K2CO3.[11] * Acids: Acetic acid, Bi(OTf)3.[6] * Organocatalysts: Chiral thioureas, cinchona alkaloids for asymmetric synthesis.[1][9] * Enzymes: Lipases for green chemistry approaches.[1][12]The choice of catalyst can influence reaction rate, selectivity, and is crucial for achieving enantioselectivity in asymmetric variants.
Solvent Protic (e.g., methanol, ethanol), aprotic (e.g., THF, acetonitrile, DMSO), or solvent-free (neat).[1][13]The solvent can affect the solubility of reactants and the stability of intermediates. In some cases, the solvent choice can even influence the stereochemical outcome of the reaction.[9]
Temperature Room temperature to elevated temperatures (reflux or microwave heating).[1][7]Higher temperatures generally increase the reaction rate but may lead to side product formation. Microwave irradiation can significantly reduce reaction times.[8]

Visualization of the Experimental Workflow

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation: Dissolve acrylic acid in solvent Start->Reactant_Prep Reagent_Add Reagent Addition: Add Michael donor and catalyst (optional) Reactant_Prep->Reagent_Add Reaction Reaction: Stir at appropriate temperature (RT, heat, or microwave) Reagent_Add->Reaction Monitoring Reaction Monitoring: TLC or LC-MS Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Work-up: Quenching and extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization: NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Michael addition reactions.

Applications in Drug Discovery and Development

The Michael adducts derived from this compound are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The introduction of diverse functionalities via the Michael donor allows for the rapid generation of compound libraries for high-throughput screening. For instance, the resulting β-amino acids and their derivatives are important pharmacophores found in numerous biologically active compounds.[8] The strategic application of this reaction can lead to the discovery of novel drug candidates targeting a wide range of diseases.

Conclusion

The Michael addition reaction with this compound is a versatile and powerful tool for the synthesis of novel pyrazole-containing compounds. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse array of functionalized molecules. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the exploration of new chemical space and the advancement of medicinal chemistry.

References

  • Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2020). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). ResearchGate. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health. [Link]

  • Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. (n.d.). RSC Publishing. [Link]

  • [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts]. (n.d.). PubMed. [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). PubMed Central. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. (n.d.). PubMed. [Link]

  • Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. (n.d.). ResearchGate. [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Aci. (n.d.). Wiley Online Library. [Link]

  • Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Aza-Michael addition of pyrazoles to crotonic acid. (2025). ResearchGate. [Link]

  • A solvent-dependent chirality-switchable thia-Michael addition to a,b-unsaturated carboxylic acids. (2020). RSC Publishing. [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

  • Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation | Request PDF. (n.d.). ResearchGate. [Link]

  • Michael addition reaction. (n.d.). Wikipedia. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). MDPI. [Link]

  • Michael Addition Mechanism. (n.d.). BYJU'S. [Link]

  • Bifunctional Iminophosphorane-Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. (2022). Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Derivatization of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural motif, featuring a pyrazole ring linked to an acrylic acid moiety, serves as a valuable scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The acrylic acid portion of the molecule offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Notably, this compound is a key precursor for the preparation of cyclopropanecarboxamides, which have been identified as potent histamine H3 receptor ligands.[3]

This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on the synthesis of amides, esters, and cyclopropane derivatives. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further research and drug discovery efforts.

Core Derivatization Strategies

The primary sites for derivatization on this compound are the carboxylic acid group and the α,β-unsaturated system. This allows for three main classes of derivatives to be synthesized:

  • Amides: Formed by coupling the carboxylic acid with a primary or secondary amine.

  • Esters: Generated through the reaction of the carboxylic acid with an alcohol.

  • Cyclopropane Derivatives: Synthesized via addition to the double bond.

The following sections will provide detailed protocols for each of these transformations.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide coupling reagents are widely used for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are highly effective for the coupling of carboxylic acids with amines, even with electron-deficient or sterically hindered partners.[4][5]

Rationale for Reagent Selection

EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] HOBt is often added to suppress side reactions and increase the efficiency of the coupling by forming a more stable active ester.[7] The use of a base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine component, facilitating its nucleophilic attack.

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound in anhydrous DMF AddAmine Add amine (1.1 eq) and DIPEA (2.5 eq) Start->AddAmine Cool Cool reaction mixture to 0 °C AddAmine->Cool AddReagents Add HOBt (1.2 eq) and EDC.HCl (1.5 eq) Cool->AddReagents Stir Stir at 0 °C for 30 min, then at room temperature for 12-24 h AddReagents->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure amide derivative Purify->End

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Protocol
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

ParameterRecommended Value
Solvent Anhydrous DMF or CH2Cl2
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purity Analysis TLC, LC-MS, NMR

Protocol 2: Esterification via Acid Catalysis

Esterification of the carboxylic acid moiety can be achieved through various methods, with acid-catalyzed esterification being a classical and effective approach.[3][8] This method is particularly suitable for simple alcohols.

Rationale for Method Selection

The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8] The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the ester product.

Experimental Workflow: Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve this compound in excess alcohol AddCatalyst Add a catalytic amount of concentrated H2SO4 Start->AddCatalyst Heat Heat the reaction mixture to reflux AddCatalyst->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool the reaction mixture Monitor->Cool Neutralize Neutralize with saturated NaHCO3 solution Cool->Neutralize Extract Extract with ethyl acetate Neutralize->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure ester derivative Purify->End

Caption: Workflow for the synthesis of ester derivatives.

Step-by-Step Protocol
  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

ParameterRecommended Value
Catalyst Concentrated H2SO4 or p-TsOH
Temperature Reflux
Reaction Time 4-12 hours
Purity Analysis TLC, GC-MS, NMR

Protocol 3: Synthesis of Cyclopropane Derivatives

The α,β-unsaturated system in this compound is susceptible to various addition reactions, including cyclopropanation. The synthesis of cyclopropanecarboxylic acids from α,β-unsaturated carboxylic acids can be achieved directly and stereospecifically using a samarium-promoted reaction with iodoform.[1]

Rationale for Method Selection

This method is advantageous as it allows for the direct cyclopropanation of the unmasked carboxylic acid, avoiding the need for protection and deprotection steps. The reaction is promoted by samarium metal and iodoform (CHI3) and proceeds via a samarium carbenoid intermediate.[1]

Experimental Workflow: Cyclopropanation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add Sm powder and I2 to anhydrous THF under argon Activate Stir until the color of I2 disappears Start->Activate AddReagents Add this compound and CHI3 Activate->AddReagents Sonicate Sonicate the reaction mixture at room temperature AddReagents->Sonicate Monitor Monitor reaction progress by TLC Sonicate->Monitor Quench Quench with dilute HCl Monitor->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash organic layer with Na2S2O3 and brine Extract->Wash Dry Dry over anhydrous Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify End Obtain pure cyclopropane derivative Purify->End

Caption: Workflow for the synthesis of cyclopropane derivatives.

Step-by-Step Protocol
  • To a flask containing anhydrous tetrahydrofuran (THF) under an argon atmosphere, add samarium powder (3.0 eq) and a catalytic amount of iodine.

  • Stir the mixture at room temperature until the brown color of the iodine disappears, indicating the activation of samarium.

  • Add a solution of this compound (1.0 eq) and iodoform (CHI3) (1.5 eq) in anhydrous THF to the activated samarium suspension.

  • Sonicate the reaction mixture at room temperature for the time required for the reaction to complete (typically 1-3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropanecarboxylic acid derivative.

ParameterRecommended Value
Reagents Samarium powder, Iodoform (CHI3)
Solvent Anhydrous THF
Conditions Sonication, Room Temperature, Argon atmosphere
Reaction Time 1-3 hours
Purity Analysis TLC, LC-MS, NMR

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acrylic acid and its derivatives can be corrosive and irritating.[9] Handle with care and avoid inhalation or skin contact.

  • Carbodiimide reagents can be sensitizers. Avoid inhalation and skin contact.

  • Samarium powder is flammable. Handle under an inert atmosphere.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the derivatization of this compound. By leveraging the reactivity of both the carboxylic acid and the α,β-unsaturated system, researchers can access a wide array of novel compounds with potential therapeutic applications. The provided workflows and step-by-step instructions, grounded in established chemical principles, are intended to serve as a valuable resource for scientists engaged in drug discovery and development.

References

  • Hattan, J. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]

  • Gunda, G., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5794-5797. [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2024). Acrylic acid. Retrieved from [Link]

  • Al-Hourani, B. J. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1393. [Link]

  • US3458561A - Esterification of acrylic acid. (1969).
  • Singh, S., et al. (2017). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. International Journal of Chemical Reactor Engineering, 15(4). [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Agarwal, D., et al. (2025). Synthesis of pyrazolyl acrylamide-chalcone conjugates with sub-micromolar antitrypanosomal activities. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Reddy, Ch. V., et al. (2012). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Letters in Organic Chemistry, 9(10), 714-721. [Link]

  • Valdebenito, A., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 14(4), 1495-1505. [Link]

  • Asif, M. (2014). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 127-138.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Johnson, R., et al. (2023). Conversions after given time of the aza‐Michael addition of 3–7 with... Zeitschrift für anorganische und allgemeine Chemie. [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. Molecules, 27(24), 8894. [Link]

  • US6362351B2 - Catalyst and method for amide formation. (2002).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Li, Y., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. [Link]

  • Gomaa, M. A. M., et al. (2015). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o988–o989. [Link]

  • Isaksson, J., et al. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 12(35), 6827-6831. [Link]

  • Patil, P. S., et al. (n.d.). 279 USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. Rasayan Journal of Chemistry. [Link]

  • Noble, A., et al. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(40), 14213-14217. [Link]

  • Wu, J., et al. (2020). Solid-phase esterification between poly(vinyl alcohol) and malonic acid and its function in toughening hydrogels. Polymer Chemistry, 11(3), 638-646. [Link]

Sources

Application Notes and Protocols for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds.[1][2] This approach hinges on the principle of screening low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[2][3] These initial hits then serve as starting points for the rational design of more potent, drug-like molecules through strategies such as fragment growing, merging, or linking.[4][5]

Within the vast chemical space available for fragment library construction, the pyrazole nucleus stands out as a privileged scaffold.[6][7] Pyrazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Notably, several recently approved drugs feature the pyrazole core, highlighting its significance in modern medicinal chemistry.[7]

This document provides a detailed guide to the application of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid as a strategic fragment in FBDD campaigns. Its unique combination of a substituted pyrazole ring and an acrylic acid moiety offers a compelling starting point for engaging with a variety of biological targets. The methyl group on the pyrazole ring provides a vector for potential optimization, while the acrylic acid can act as a key hydrogen bond donor and acceptor, or a handle for further chemical elaboration. This fragment is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules with pyrazole moieties.[8] Its α,β-unsaturated ester structure is amenable to Michael addition and cycloaddition reactions, making it valuable for constructing more complex heterocyclic compounds.[8]

Physicochemical Properties and Fragment Qualification

This compound is well-suited for inclusion in a fragment library, adhering to the widely accepted "Rule of Three." This rule suggests that fragments should generally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.

PropertyValueSource
Molecular Formula C7H8N2O2[9]
Molecular Weight 152.15 g/mol [9]
Boiling Point 329.3°C at 760 mmHg[9]
Flash Point 152.9°C[9]
Density 1.2 g/cm³[9]
LogP 0.51790[9]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 2PubChem

Potential Therapeutic Areas and Target Classes

The structural motifs present in this compound suggest its potential utility across several therapeutic areas:

  • Oncology: The pyrazole scaffold is a cornerstone of many kinase inhibitors.[8][10] The fragment could be screened against various kinases, such as Aurora kinases, which are attractive targets for cancer therapy.[10]

  • Infectious Diseases: Pyrazole derivatives have demonstrated potent antibacterial activity.[11][12][13][14] This fragment could be a valuable starting point for the development of novel antibiotics, particularly against drug-resistant strains like MRSA and Acinetobacter baumannii.[11][12][14]

  • Neurological Disorders: The parent molecule has been used to prepare cyclopropanecarboxamides as histamine H3 receptor ligands, suggesting its potential in neurological applications.[9]

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign requires a robust and multi-faceted experimental approach. The following diagram and protocols outline a recommended workflow.

FBDD_Workflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Hit-to-Lead prep_fragment Fragment QC (Purity, Solubility) screen_biophys Biophysical Screening (SPR, NMR, TSA) prep_fragment->screen_biophys prep_target Target Protein (Expression, Purification, QC) prep_target->screen_biophys validate_orthogonal Orthogonal Validation (e.g., ITC) screen_biophys->validate_orthogonal validate_structure Structural Biology (X-ray Crystallography) validate_orthogonal->validate_structure optimize_synthesis Structure-Guided Synthesis validate_structure->optimize_synthesis optimize_assay Biological Assays (Potency, Selectivity) optimize_synthesis->optimize_assay optimize_assay->optimize_synthesis optimize_adme ADME/Tox Profiling optimize_assay->optimize_adme

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Preparation and Quality Control

Rationale: Ensuring the purity and solubility of the fragment is critical for obtaining reliable screening data and avoiding false positives.

  • Purity Assessment:

    • Obtain this compound from a reputable supplier or synthesize it via established routes. A common synthesis involves the reaction of 1-Methyl-1H-pyrazole-4-carbaldehyde with malonic acid.[9]

    • Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and LC-MS. The purity should be >95%.

  • Solubility Determination:

    • Prepare a stock solution of the fragment in DMSO (e.g., 100 mM).

    • Determine the aqueous solubility in the screening buffer using methods such as nephelometry or a kinetic solubility assay. The fragment should be soluble at the concentrations used for screening.

Protocol 2: Primary Biophysical Screening

Rationale: Due to the expected weak binding affinity of fragments, highly sensitive biophysical techniques are required for hit identification.[15][16][17][18] An integrated approach using multiple techniques is recommended for robust hit validation.[19]

A. Surface Plasmon Resonance (SPR) Screening [15][18]

  • Immobilization: Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Screening: Inject a solution of this compound (typically 100-500 µM) over the sensor surface.

  • Data Analysis: Monitor the change in the SPR signal (response units) to detect binding. A significant and concentration-dependent response indicates a potential hit.

B. NMR-Based Screening (Saturation Transfer Difference - STD) [17]

  • Sample Preparation: Prepare a solution of the target protein (10-20 µM) in a suitable deuterated buffer. Add the fragment to a final concentration of 100-500 µM.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture with and without selective saturation of the protein resonances.

  • Data Analysis: Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. The resulting STD spectrum will show signals only from the protons of the fragment that are in close contact with the protein, confirming binding.

Protocol 3: Hit Validation with X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target protein provides invaluable information about the binding mode and guides subsequent optimization efforts.[16][20]

  • Crystallization:

    • Soaking: Grow crystals of the apo-protein and then transfer them to a solution containing a high concentration of the fragment (e.g., 10-50 mM).[20]

    • Co-crystallization: Mix the protein and the fragment before setting up crystallization trials.[20]

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure to visualize the binding pose of the fragment.

Hit-to-Lead Optimization Strategies

Once a validated hit has been identified, the next phase involves chemically modifying the fragment to improve its potency and drug-like properties.[5][21]

Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_goal Goal start_frag This compound strat_grow Fragment Growing (Add functional groups) start_frag->strat_grow strat_merge Fragment Merging (Combine with another fragment) start_frag->strat_merge strat_link Fragment Linking (Connect with another fragment) start_frag->strat_link goal_lead Potent Lead Compound (Improved affinity, selectivity, ADME) strat_grow->goal_lead strat_merge->goal_lead strat_link->goal_lead

Caption: Key strategies for advancing a fragment hit to a lead compound.

  • Fragment Growing: This is often the most direct approach, where additional chemical moieties are added to the initial fragment to make new interactions with the target protein.[4][5] For this compound, the acrylic acid group can be extended or the pyrazole ring can be further substituted.

  • Fragment Merging: If another fragment is found to bind in an adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments.[4]

  • Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a suitable linker to create a single, more potent molecule.[4]

The optimization process is iterative, with each new compound being tested in biochemical and cellular assays to assess its potency, selectivity, and pharmacokinetic properties.[21]

Conclusion

This compound represents a high-value fragment for drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven biological relevance of the pyrazole scaffold, make it an attractive starting point for the development of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive framework for leveraging this fragment in FBDD, from initial screening to lead optimization.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available from: [Link]

  • Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate - MySkinRecipes. Available from: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available from: [Link]

  • This compound - GlobalChemMall. Available from: [Link]

  • (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid - PubChem. Available from: [Link]

  • Fragment to lead optimization of pyrazine-based inhibitors. Compound 5... - ResearchGate. Available from: [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed. Available from: [Link]

  • Fragment Screening by Surface Plasmon Resonance - PMC - NIH. Available from: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available from: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - Discovery - the University of Dundee Research Portal. Available from: [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2022. Available from: [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. Available from: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - NIH. Available from: [Link]

  • Fragment-based lead discovery - Wikipedia. Available from: [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. Available from: [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective - Astex Pharmaceuticals. Available from: [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. Available from: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. Available from: [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design - MDPI. Available from: [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed. Available from: [Link]

  • Fragment Screening & Fragment-Based Drug Design - PROTEIN STRUCTURal Biology. Available from: [Link]

  • (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid - J-Global. Available from: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. Available from: [Link]

  • Hit-to-lead in drug discovery - Drug Target Review. Available from: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]

  • 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed. Available from: [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Potential of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring Novel Pyrazole-Based Antimicrobials

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] Several commercial antibiotic drugs, such as sulfaphenazole, incorporate the pyrazole moiety, underscoring its therapeutic potential.[1] The antimicrobial efficacy of pyrazole derivatives is often linked to their ability to interfere with essential bacterial processes, such as cell wall synthesis or DNA replication.[1][4]

The specific scaffold of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid presents a promising starting point for the development of novel antimicrobial agents. The acrylic acid moiety introduces a reactive Michael acceptor, which could potentially interact with biological nucleophiles in microorganisms, while the substituted pyrazole ring allows for a wide range of structural modifications to modulate activity, selectivity, and pharmacokinetic properties. These derivatives are key intermediates in the synthesis of various bioactive molecules.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this compound derivatives. The protocols outlined herein are designed to be robust and reproducible, providing a solid framework for the systematic investigation of this promising class of compounds.

Part 1: Synthesis of this compound Derivatives

A common and efficient method for the synthesis of these derivatives is the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with active methylene compounds.[7][8]

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of the parent acid and can be adapted for the synthesis of other derivatives by using different active methylene compounds.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Pyridine (as a basic catalyst)

  • Piperidine (as a catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of ethanol.

  • Add a catalytic amount of pyridine and piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Acidify the reaction mixture with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

A critical step in the evaluation of new antimicrobial agents is the determination of their activity against a panel of clinically relevant microorganisms.[9][10] This section details the protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized derivatives.

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 MBC Determination A Synthesized Compound Stock Solution C Serial Dilution of Compound in 96-well plate A->C B Bacterial Inoculum Preparation (0.5 McFarland) D Inoculation of wells with bacterial suspension B->D C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Turbidity / Spectrophotometric Reading E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Aliquot from clear wells (MIC and higher) G->H I Plate on agar medium H->I J Incubation (37°C, 24-48h) I->J K Count Colonies J->K L Determine MBC (Lowest concentration with ≥99.9% killing) K->L

Caption: Workflow for MIC and MBC determination.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[11][12]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial/fungal inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4]

Data Presentation: Example MIC and MBC Data
CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)C. albicans MIC (µg/mL)C. albicans MFC (µg/mL)
Derivative 1163264>1283264
Derivative 281632641632
Ciprofloxacin120.51--
Fluconazole----48

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antimicrobial compounds against mammalian cells to ensure their safety for therapeutic use.[13][14]

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Data Presentation: Example Cytotoxicity Data
CompoundIC₅₀ on HEK293 cells (µM)Selectivity Index (S. aureus)
Derivative 1>100>6.25
Derivative 2759.38

Selectivity Index = IC₅₀ / MIC

Part 4: Preliminary Mechanism of Action Studies

Understanding the mechanism of action is crucial for the further development of a new antimicrobial agent. The structural features of pyrazole derivatives suggest potential interference with bacterial cell wall integrity or DNA synthesis.[1][4]

Proposed Mechanism of Action Pathway

G A This compound derivative B Bacterial Cell A->B C Inhibition of Peptidoglycan Synthesis B->C E Interaction with DNA Gyrase/Topoisomerase B->E D Disruption of Cell Wall Integrity C->D G Cell Lysis / Bactericidal Effect D->G F Inhibition of DNA Replication E->F F->G

Caption: Potential mechanisms of antimicrobial action.

Protocol 5: Cell Wall Integrity Assay (Crystal Violet Uptake)
  • Grow bacteria to the mid-log phase.

  • Treat the bacterial cells with the test compound at MIC and 2x MIC concentrations for a defined period.

  • Centrifuge the cells and resuspend them in a solution containing crystal violet.

  • After incubation, measure the absorbance of the supernatant to quantify the amount of crystal violet that has entered the cells due to compromised membrane integrity.

Protocol 6: DNA Gyrase Inhibition Assay

Commercially available DNA gyrase inhibition assay kits can be used to assess the effect of the compounds on this essential bacterial enzyme. These assays typically measure the relaxation of supercoiled DNA.

Conclusion and Future Directions

The protocols detailed in this guide provide a systematic approach to evaluating the antimicrobial potential of this compound derivatives. Positive results from these in vitro studies, particularly compounds with low MIC values and high selectivity indices, would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

  • In vivo efficacy studies: Evaluating the most promising compounds in animal models of infection.

  • Resistance studies: Assessing the potential for the development of resistance to these new agents.

By following these guidelines, researchers can effectively explore the therapeutic potential of this interesting class of pyrazole derivatives in the ongoing fight against infectious diseases.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health.
  • Zwain, A. A., Ahmad, I., Ali, R. K. J., Kahtan, M., Hamad, A. K., Hassan, E. A., Asiri, M., Ridha, B. M., & Alsalamy, A. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry. Retrieved from [Link]

  • This compound. (n.d.). GlobalChemMall.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals. Retrieved from [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. (2023). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Journal of the Saudi Chemical Society. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Study on antibacterial activity of newly synthesized derivatives of pyranopyrazole, pyrazolo[1,2-b]phtalazine and bis-pyrazole. (2019). ResearchGate. Retrieved from [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. (n.d.). MySkinRecipes.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved from [Link]

  • Synthesis, structure characterization and antimicrobial activity of novel (1H-pyrazol-4-yl)(1,2,4-triazol-3-yl)methanone derivatives bearing isoquinoline moiety. (2026). Semantic Scholar. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). BioMed Research International. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). Molbank. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). JoVE. Retrieved from [Link]

  • A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. (2024). Molecules. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

Sources

Application Note: (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in Conjugate Addition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a pharmacologically significant 1-methylpyrazole moiety. The pyrazole nucleus is a core component in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The acrylic acid portion of the molecule serves as a classic Michael acceptor, a reactive site for conjugate addition reactions.[5][6]

The strategic combination of these two functionalities makes this compound a valuable building block for drug discovery and development. Conjugate addition (or Michael addition) to this scaffold allows for the introduction of diverse nucleophiles at the β-position, leading to the synthesis of novel propanoic acid derivatives.[7] These products are of significant interest to medicinal chemists for creating new chemical entities with potentially enhanced biological activity and tailored pharmacokinetic profiles.[8][9]

This document provides a comprehensive guide to the principles and a detailed protocol for performing a conjugate addition reaction with this compound, targeting researchers in organic synthesis and drug development.

Physicochemical Properties & Handling

Before proceeding with any experimental work, it is crucial to understand the properties of the starting material.

PropertyValueSource
IUPAC Name (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acidLGC Standards
Synonyms (E)-3-(1-Methylpyrazol-4-yl)acrylic acidLGC Standards
CAS Number 95245-30-0LGC Standards
Molecular Formula C₇H₈N₂O₂LGC Standards
Molecular Weight 152.15 g/mol LGC Standards
Appearance Off-white to pale yellow solid (typical)Assumed
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in water.General Knowledge

Safety & Handling:

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Principle of the Conjugate Addition Reaction

The conjugate addition to an α,β-unsaturated carbonyl system, such as this compound, is a cornerstone reaction in organic synthesis. The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[5][6]

The general mechanism involves three key steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic β-carbon of the acrylic acid.

  • Enolate Formation: This addition breaks the π-bond, pushing electrons onto the α-carbon and forming a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is subsequently protonated, typically by the solvent or during an acidic workup, to yield the final saturated product.[7]

This reaction is highly versatile, accommodating a wide range of "soft" nucleophiles, including thiols, amines, and stabilized carbanions.

G cluster_mech Conjugate Addition Mechanism Start This compound (Michael Acceptor) Attack 1. Nucleophilic Attack at β-Carbon Start->Attack Nuc Nucleophile (Nu⁻) (e.g., R-SH, R₂NH) Nuc->Attack Enolate 2. Formation of Resonance-Stabilized Enolate Attack->Enolate Protonation 3. Protonation of Enolate Enolate->Protonation Product Adduct Product: 3-(Nu)-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid Protonation->Product

Caption: General mechanism of conjugate addition.

Detailed Experimental Protocol: Thiol-Michael Addition

This protocol details a representative conjugate addition using a thiol nucleophile (e.g., benzyl mercaptan), a common and efficient reaction. The use of a mild organic base facilitates the deprotonation of the thiol without significantly deprotonating the carboxylic acid, which could lead to side reactions.

4.1 Materials & Equipment

  • Reactants:

    • This compound (1.0 eq)

    • Benzyl mercaptan (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Septum and nitrogen/argon inlet

    • Syringes for liquid transfer

    • TLC plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Standard glassware for workup and purification

    • Column chromatography setup (silica gel)

4.2 Step-by-Step Procedure

Caption: Experimental workflow for Thiol-Michael addition.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 6.57 mmol, 1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration, ~33 mL).

  • Base Addition: Add triethylamine (1.10 mL, 7.89 mmol, 1.2 eq) to the solution via syringe. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add benzyl mercaptan (0.85 mL, 7.23 mmol, 1.1 eq) dropwise over 5 minutes.

    • Causality Note: Adding the nucleophile slowly at a low temperature helps to control any potential exotherm and minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Insight: A suitable mobile phase for TLC might be 50-70% ethyl acetate in hexanes with 1% acetic acid. The acid in the eluent prevents the carboxylate product from streaking on the silica plate.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove the base, followed by a brine wash (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 80% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient base; low reactivity of nucleophile.Increase base to 1.5 eq. If the nucleophile is weak, consider a stronger, non-nucleophilic base like DBU. Alternatively, increase the reaction temperature to 40-50 °C.
Multiple Products on TLC Side reactions; product degradation.Ensure the reaction is run under an inert atmosphere. Check the purity of the starting materials. A weaker base or lower temperature may be required.
Low Yield after Purification Product is water-soluble; difficult separation.During workup, re-extract the aqueous layers. If the product is very polar, consider reverse-phase chromatography or crystallization for purification.
Dimerization/Polymerization The acrylate can self-react under strongly basic conditions.Use a catalytic amount of a weaker base (e.g., DMAP) if possible, or ensure the nucleophile is added promptly after the base.[10]

References

  • Bennani, F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Green, M. A., et al. (2024). Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. Available at: [Link]

  • Lau, S. S., & T. J. Monks. (2009). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. Synthetic Communications. Available at: [Link]

  • Sanda, F., et al. (2012). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Weldegirma, S. (2015). Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. Organic Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Organic Chemistry. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low Purity of the Crude Product After Synthesis

Question: My initial crude product shows multiple spots on TLC and a complex NMR spectrum. What are the likely impurities and how can I get a cleaner starting material for purification?

Answer: The synthesis of this compound, commonly achieved through a Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid, can lead to several impurities[1][2]. The primary culprits are typically unreacted starting materials and potential side products.

Common Impurities:

  • 1-methyl-1H-pyrazole-4-carbaldehyde: The starting aldehyde.

  • Malonic acid: The active methylene compound used in the condensation.

  • Side-products: Potentially from self-condensation or other side reactions.

Recommended Action: Initial Work-up and Extraction

A well-executed aqueous work-up is the first line of defense against these impurities. The acidic nature of your target compound allows for a straightforward acid-base extraction to remove neutral and basic impurities.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Wash: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Your desired acrylic acid will deprotonate and move into the aqueous phase, leaving behind the unreacted aldehyde and other non-acidic impurities in the organic layer.

  • Separation: Carefully separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), leading to the precipitation of your purified this compound.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: Persistent Discoloration of the Product (Yellow or Brown Tint)

Question: My final product has a persistent yellow or brown color, even after initial purification. What causes this and how can I obtain a white solid?

Answer: Discoloration often indicates the presence of trace impurities or degradation products. Given the acrylic acid moiety, there's a possibility of slight polymerization or the presence of chromophoric impurities.

Recommended Action: Activated Carbon Treatment and Recrystallization

A combination of activated carbon treatment followed by careful recrystallization is highly effective for removing colored impurities.

Protocol for Decolorization and Recrystallization:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. Ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the colored product and the minimum amount of hot solvent to fully dissolve it.

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution (approximately 1-2% by weight of your compound).

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 3: Difficulty with Crystallization and Oily Product Formation

Question: I am unable to get my compound to crystallize from solution; it often oils out. What can I do to induce crystallization?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated or when impurities inhibit crystal formation.

Troubleshooting Crystallization:

  • Solvent System: The choice of solvent is critical. If a single solvent fails, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to act as a seed for crystallization.

  • Slow Cooling: Ensure the solution cools down slowly. Rapid cooling often leads to the formation of an oil or very small crystals.

Issue 4: Low Yield After Purification

Question: My final yield of pure product is very low after recrystallization. How can I improve my recovery?

Answer: Low yield can result from multiple factors, including incomplete precipitation during the initial work-up or losses during recrystallization.

Strategies to Improve Yield:

  • Optimize pH: During the acid-base extraction, ensure complete precipitation by adjusting the pH to be sufficiently acidic.

  • Recrystallization Solvent: Use the minimum amount of hot solvent necessary for dissolution during recrystallization. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor.

  • Cooling: Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize the recovery of the crystalline product.

  • Second Crop: After filtering the first crop of crystals, you can concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.

Issue 5: Suspected Polymerization During Purification or Storage

Question: I suspect my acrylic acid derivative is polymerizing, as I am observing the formation of an insoluble solid. How can I prevent this?

Answer: Acrylic acids and their derivatives are susceptible to polymerization, which can be initiated by heat, light, or radical species.[3]

Preventing Polymerization:

  • Inhibitors: For long-term storage or if you are performing distillations, consider adding a radical inhibitor like hydroquinone monomethyl ether (MEHQ) or phenothiazine.[4]

  • Temperature: Avoid excessive heat during purification steps. Use a water bath for heating when possible and avoid prolonged heating.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) if it is of high purity and intended for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: The pure compound is expected to be a white to off-white solid. While a specific melting point is not widely reported in the provided search results, similar pyrazole acrylic acid derivatives often have melting points in the range of 150-250 °C. It is recommended to characterize your purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Q2: What analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your compound.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: What are the key safety precautions when handling this compound?

Q4: Can I use column chromatography for purification?

A4: Yes, flash column chromatography can be an effective method for purifying this compound, especially for removing closely related impurities.

General Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system should be optimized using TLC.

  • Sample Loading: The crude product can be dry-loaded onto silica gel for better separation.

  • Elution: Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to identify the fractions containing the pure product.

Visualizations

Purification Workflow

G cluster_0 Initial Work-up cluster_1 Further Purification crude Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with NaHCO3 (aq) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer impurities Impurities Removed separate->impurities Organic Layer filter_wash Filter and Wash with Water acidify->filter_wash recrystallize Recrystallization (with optional charcoal treatment) filter_wash->recrystallize column Flash Column Chromatography filter_wash->column pure_product Pure this compound recrystallize->pure_product column->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

G start Crude Product Impure? acid_base Perform Acid-Base Extraction start->acid_base Yes discolored Product Discolored? start->discolored No acid_base->discolored charcoal Treat with Activated Carbon during Recrystallization discolored->charcoal Yes oiling_out Product 'Oiling Out'? discolored->oiling_out No charcoal->oiling_out optimize_solvent Optimize Recrystallization Solvent (try binary system) oiling_out->optimize_solvent Yes low_yield Low Yield? oiling_out->low_yield No optimize_solvent->low_yield check_protocol Review Protocol: - Minimum hot solvent - Complete cooling - Collect second crop low_yield->check_protocol Yes polymerization Polymerization Suspected? low_yield->polymerization No check_protocol->polymerization inhibit Add Inhibitor Avoid High Temperatures polymerization->inhibit Yes pure Pure Product polymerization->pure No inhibit->pure impure Still Impure column Consider Column Chromatography

Caption: Decision tree for troubleshooting the purification of this compound.

Data Summary

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)PropertiesUse Case
Ethyl Acetate 77.1Moderately polarExtraction, Column Chromatography
Hexanes ~69Non-polarColumn Chromatography
Ethanol 78.4Polar proticRecrystallization
Methanol 64.7Polar proticRecrystallization, Column Chromatography
Water 100Polar proticExtraction, Recrystallization (co-solvent)
Dichloromethane 39.6Moderately polarColumn Chromatography

References

  • Google Patents. (1974).
  • Reddit. (2022). How to purify Acrylic Acid. [Link]

  • MDPI. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

  • GlobalChemMall. * this compound*. [Link]

  • J-GLOBAL. (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. [Link]

  • Google Patents. (2004).
  • MDPI. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [Link]

  • Asian Publication Corporation. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

  • ResearchGate. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]

  • ResearchGate. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [Link]

  • European Patent Office. (2002). Purification of acrylic acid by azeotropic distillation. [Link]

  • Google Patents. (2008).
  • PubChem. (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • MySkinRecipes. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. [Link]

  • Google Patents. (2006). Method of determining impurity in acrylic acid.
  • Waters Corporation. (2010). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]

  • ACS Publications. (1984). Determination of acrylic acid in aqueous samples by electron capture gas chromatography after extraction with tri-n-octylphosphine oxide and derivatization with pentafluorobenzyl bromide. [Link]

  • MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • ResearchGate. (2019). The inhibition of acrylic acid and acrylate ester polymerisation in a heterogeneously catalysed pilot-scale reactive distillation column. [Link]

  • Google Patents. (1991).
  • Google Patents. (1980).
  • Mitra SK. (2015). Determination of Acrylic acid emissions from industrial process by HPLC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • PubChem. Methyl Acrylate. [Link]

Sources

Technical Support Center: Purification of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Inhibitor Removal

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acrylic acid derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the critical process of removing polymerization inhibitors from these highly reactive monomers. As your Senior Application Scientist, my goal is to equip you with the knowledge to perform these procedures safely and effectively, ensuring the integrity of your downstream applications.

The Imperative of Inhibitor Removal

Acrylic acid and its derivatives are typically supplied with added inhibitors, such as the monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during transport and storage.[1][2] While essential for stability, these inhibitors can interfere with controlled polymerization reactions, leading to unpredictable induction periods, reduced reaction rates, and lower molecular weight polymers.[1] Therefore, for applications requiring high purity monomers, such as the synthesis of high molecular weight polymers or in controlled polymerization techniques, removing the inhibitor is a necessary first step.[3]

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users encounter when planning to remove inhibitors from acrylic acid derivatives.

Q1: Is it always necessary to remove the inhibitor before polymerization?

Not always. For some industrial-grade polymerizations, a higher concentration of the initiator can be used to overcome the effect of the inhibitor.[1] However, for research and development purposes, especially when aiming for high molecular weight polymers or employing controlled polymerization techniques like ATRP or RAFT, removing the inhibitor is highly recommended for predictable and reproducible results.[4]

Q2: What are the most common inhibitors found in acrylic acid derivatives?

The most prevalent inhibitor is the monomethyl ether of hydroquinone (MEHQ), also known as p-methoxyphenol.[2] Other common inhibitors include butylated hydroxytoluene (BHT), hydroquinone (HQ), and phenothiazine (PTZ).[1][5]

Q3: What are the primary methods for removing inhibitors?

The three main techniques for inhibitor removal are:

  • Column Chromatography: Passing the monomer through a column containing an adsorbent like activated basic alumina, silica gel, or specialized inhibitor removal resins.[1][6][7]

  • Alkaline Extraction (Washing): Using a basic solution, such as aqueous sodium hydroxide (NaOH), to convert the weakly acidic phenolic inhibitors into their water-soluble salts, which can then be separated from the organic monomer phase.[1][8]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on differences in their boiling points under reduced pressure.[1][2][9]

Q4: How do I know which inhibitor removal method is best for my application?

The choice of method depends on several factors, including the specific monomer, the type and concentration of the inhibitor, the required purity, the scale of the experiment, and the available equipment. The table below provides a general guideline:

MethodBest ForAdvantagesDisadvantages
Column Chromatography Small to medium scale, heat-sensitive monomersSimple, fast for small quantities, can be highly effective.Adsorbent can be costly, may not be suitable for very large volumes.
Alkaline Extraction Phenolic inhibitors (e.g., MEHQ, HQ)Inexpensive, effective for specific inhibitors, scalable.Introduces water that must be removed, may not remove all types of inhibitors.
Vacuum Distillation Achieving very high purity, removing non-volatile impuritiesYields very pure monomer, effective for a wide range of inhibitors.Risk of thermal polymerization, requires specialized equipment, not ideal for heat-sensitive monomers.[3]

Q5: How can I confirm that the inhibitor has been successfully removed?

Analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of the inhibitor before and after purification.[2] For phenolic inhibitors like MEHQ, a colorimetric assay can also be performed.[10]

Q6: What is the shelf-life of an inhibitor-free acrylic monomer?

Inhibitor-free acrylic monomers are highly reactive and should ideally be used immediately after purification, preferably within 24 hours.[10] If storage is necessary, it should be for a very short duration at low temperatures (e.g., -4°C) in the dark.[9] It is crucial to be aware that freezing does not prevent polymerization and can, in some cases, promote it upon thawing due to localized concentration of initiators.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most common inhibitor removal techniques, along with troubleshooting advice to address potential issues.

Guide 1: Inhibitor Removal by Column Chromatography

This is often the most convenient method for small-scale laboratory preparations. Activated basic alumina is particularly effective for removing phenolic inhibitors like MEHQ.[6][7]

  • Column Preparation:

    • Select a glass chromatography column appropriate for the volume of monomer to be purified.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a fume hood, prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the adsorbent to settle, ensuring an even and compact bed. Drain the solvent until it is level with the top of the alumina bed.

  • Monomer Purification:

    • Carefully add the inhibited monomer to the top of the column.

    • Allow the monomer to pass through the alumina bed under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.

  • Post-Purification:

    • Use the purified monomer immediately.

    • If immediate use is not possible, store it at a low temperature for a very limited time.

  • Issue: Incomplete inhibitor removal.

    • Cause & Solution: The capacity of the alumina may have been exceeded. Use a larger column or more alumina. Ensure the alumina is properly activated.

  • Issue: Slow column flow.

    • Cause & Solution: The column may be packed too tightly, or fine particles may be clogging the frit. Repack the column. Applying gentle positive pressure with an inert gas can also help.

G cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification prep1 Pack column with glass wool and sand prep2 Prepare alumina slurry prep1->prep2 prep3 Pack column with alumina prep2->prep3 purify1 Load inhibited monomer prep3->purify1 purify2 Elute with gravity purify1->purify2 purify3 Collect purified monomer purify2->purify3 post1 Immediate use or short-term cold storage purify3->post1

Caption: Workflow for inhibitor removal using column chromatography.

Guide 2: Inhibitor Removal by Alkaline Extraction

This method leverages an acid-base reaction to remove phenolic inhibitors.[8] The weakly acidic inhibitor is deprotonated by a strong base, forming a salt that is soluble in the aqueous phase.

  • Extraction:

    • Place the inhibited monomer in a separatory funnel.

    • Add an equal volume of a dilute aqueous sodium hydroxide solution (e.g., 0.1 N NaOH).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer contains the inhibitor salt.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step two more times with fresh NaOH solution.

  • Neutralization and Drying:

    • Wash the monomer with deionized water to remove any residual NaOH.

    • Drain the aqueous layer.

    • Transfer the organic monomer layer to a clean flask.

    • Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove dissolved water.

    • Allow the monomer to stand over the drying agent for at least 30 minutes.

    • Filter or decant the purified, dry monomer.

  • Issue: Emulsion formation during washing.

    • Cause & Solution: Vigorous shaking can lead to emulsions. Gently swirl or invert the separatory funnel instead of shaking. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

  • Issue: Incomplete drying.

    • Cause & Solution: Insufficient drying agent or time. Add more drying agent until it no longer clumps together.

G start Inhibited Monomer in Separatory Funnel wash_naoh Wash with 0.1N NaOH (3x) start->wash_naoh separate1 Separate and discard aqueous layer wash_naoh->separate1 wash_water Wash with DI water separate1->wash_water separate2 Separate and discard aqueous layer wash_water->separate2 dry Dry organic layer with MgSO4 separate2->dry filter Filter or decant dry->filter end Purified Monomer filter->end

Caption: Workflow for inhibitor removal using alkaline extraction.

Guide 3: Inhibitor Removal by Vacuum Distillation

This method provides high-purity monomer but requires careful control to prevent unwanted polymerization.[3][9]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a distillation flask, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

    • It is advisable to add a small amount of a secondary, less volatile inhibitor (like copper shavings) to the distillation flask to prevent polymerization in the heated pot.[9]

    • Use a vacuum pump capable of reaching the required pressure for the specific monomer.

  • Distillation:

    • Place the inhibited monomer in the distillation flask.

    • Begin applying vacuum and, once the desired pressure is reached, gently heat the distillation flask using a water or oil bath.

    • Monitor the temperature of the vapor and collect the fraction that distills at the correct boiling point for the given pressure.

    • Do not distill to dryness to avoid concentrating potentially explosive peroxides.

  • Post-Distillation:

    • Cool the receiving flask containing the purified monomer.

    • Use the monomer immediately.

  • Issue: Polymerization in the distillation flask.

    • Cause & Solution: Overheating or distilling in the presence of air. Ensure a good vacuum is maintained and the temperature is carefully controlled. The addition of a secondary inhibitor to the pot can help.[9]

  • Issue: Bumping or uneven boiling.

    • Cause & Solution: Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

Safety and Waste Disposal

Safety Precautions:

  • Always work in a well-ventilated fume hood. Acrylic acid and its derivatives are often volatile, flammable, and have strong odors.[11][12]

  • Wear appropriate personal protective equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • BE AWARE OF THE RISK OF RUNAWAY POLYMERIZATION. The polymerization of acrylic acid is highly exothermic and can become self-accelerating, potentially leading to a violent or explosive reaction.[10][14] Have a "short-stop" inhibitor solution (e.g., phenothiazine) on hand to quench an uncontrolled reaction.[3]

  • Ground and bond equipment when transferring large quantities to prevent static discharge, which can be an ignition source.[11][12]

Waste Disposal:

  • Inhibitor-containing adsorbents and drying agents: These should be considered hazardous waste and disposed of according to your institution's guidelines. Do not dispose of them in the regular trash.

  • Aqueous wash solutions: The basic wash solutions containing the inhibitor salt should be neutralized before disposal.[15] Check local regulations for the proper disposal of the neutralized solution down the drain.[16][17] Some jurisdictions may require collection as hazardous waste.

This guide is intended to provide a comprehensive overview of the techniques for removing inhibitors from acrylic acid derivatives. Always consult the Safety Data Sheet (SDS) for the specific monomer you are working with and adhere to all safety protocols established by your institution.

References

  • ResearchGate. (2018). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? Retrieved from [Link]

  • ResearchGate. (2014). How can I remove an inhibitor from acrylic acid? Retrieved from [Link]

  • Singh, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). Retrieved from [Link]

  • Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

  • Google Patents. (1979). US4144137A - Method for removal of polymerization inhibitor.
  • Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. Retrieved from [Link]

  • Google Patents. (1991). US5034156A - Method for inhibiting the polymerization of acrylic acid.
  • Google Patents. (1998). US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate? Retrieved from [Link]

  • Scientific Research Publishing. (2023). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Retrieved from [Link]

  • Reddit. (2023). Should I remove the inhibitor MEHQ(monomethyl ether hydroquinone) from MMA(methyl Methacrylate) for a polymerization reaction with styrene to produce SMMA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • CIVCO Medical Solutions. (2025). How to Dispose of Ultrasonic Cleaner Solution Safely Without Harming the Environment. Retrieved from [Link]

  • ResearchGate. (2013). Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? Retrieved from [Link]

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). remove inhibitor from monomer. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. Retrieved from [Link]

  • The American Cleaning Institute. (n.d.). Cleaning Product Disposal. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Retrieved from [Link]

  • AIC. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]

  • CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (EHC 191, 1997). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Unwanted Polymerization of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable heterocyclic building block. Uncontrolled polymerization during a reaction or upon storage is a common and costly issue, leading to yield loss, product contamination, and potential safety hazards. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and safely.

Section 1: Understanding the Core Problem

Q: My reaction mixture containing this compound unexpectedly turned into a solid gel. What is happening?

A: You are observing uncontrolled polymerization. The acrylic acid moiety in your molecule is highly susceptible to a process called free-radical polymerization . This is a chain reaction that converts individual monomer units into long polymer chains, causing the solution to become viscous or solidify entirely.

This process is typically triggered by the presence of free radicals, which can be generated by:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals.[1]

  • Light: Ultraviolet (UV) radiation possesses enough energy to initiate radical formation.

  • Impurities: Trace amounts of peroxides (from solvents like THF or ether) or certain metal ions can act as initiators.[2][3]

The polymerization proceeds in three key stages:

  • Initiation: A free radical (R•) attacks the carbon-carbon double bond of the acrylic acid monomer.[4]

  • Propagation: The newly formed radical monomer adds to another monomer, extending the polymer chain and regenerating the radical at the chain's end. This step repeats rapidly.[5]

  • Termination: The reaction stops when two radical chains combine or are neutralized.[4][5]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (Heat, Light, Impurity) Radical Free Radical (R•) Initiator->Radical generates Monomer Acrylic Acid Monomer Radical->Monomer GrowingChain Propagating Radical Chain (P•) Monomer2 Another Monomer GrowingChain->Monomer2 adds Monomer2->GrowingChain regenerates & extends TwoChains Two Radical Chains (P•) Polymer Stable Polymer TwoChains->Polymer combine to form

Caption: Free-radical polymerization mechanism.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiment.

Q: My reaction was proceeding as expected, but during workup or solvent removal, it solidified. Why did this happen?

A: This is a classic case of inhibitor removal or concentration leading to polymerization. Many organic solvents are stored with trace amounts of inhibitors (like BHT). More importantly, removing the solvent often involves heating, which provides the energy needed to initiate polymerization, especially now that the monomer is highly concentrated.[1]

  • Immediate Cause: Heating under vacuum (e.g., on a rotary evaporator) created localized hot spots and increased the effective monomer concentration.

  • Solution:

    • Use Low Temperatures: Remove solvents at the lowest practical temperature. Use a high-quality vacuum pump to lower the boiling point.

    • Maintain Inhibition: Before concentration, add a small amount of a soluble, non-volatile inhibitor like Phenothiazine (PTZ) or Hydroquinone (HQ) if it does not interfere with your subsequent steps.

    • Ensure Air Presence (for certain inhibitors): If you are relying on an inhibitor like Monomethyl Ether of Hydroquinone (MEHQ), do not use a completely oxygen-free environment for concentration, as MEHQ requires dissolved oxygen to function effectively.[6][7]

Q: I am running a cross-coupling reaction to synthesize this molecule, and my yield is very low with significant insoluble precipitate. Is this related to polymerization?

A: Yes, it is highly likely. The conditions for many cross-coupling reactions (e.g., Heck, Suzuki) can inadvertently promote polymerization.

  • Potential Causes:

    • Elevated Temperatures: These reactions are often heated for extended periods.

    • Redox-Active Species: The palladium catalyst cycle involves redox changes that can potentially generate radical species.

    • Basic Conditions: While not a direct initiator, bases can affect the stability of other components in the mixture.

  • Preventative Measures:

    • Add an Inhibitor: Incorporate a suitable inhibitor into your reaction mixture from the start. Choose one that is stable to your reaction conditions and does not chelate your metal catalyst. Phenolic inhibitors like 4-tert-butylcatechol or nitroxide-based inhibitors like TEMPO are often good choices.[8][9]

    • Optimize Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Strict Anaerobic Conditions: While some inhibitors need oxygen, the catalytic cycle of a cross-coupling reaction requires the strict exclusion of oxygen. In this case, you must use an inhibitor that does not require oxygen, such as phenothiazine (PTZ) or certain nitroxide radicals.[8][10]

Section 3: Proactive Prevention - Frequently Asked Questions (FAQs)

Q: What is the best inhibitor to use for reactions involving this compound?

A: The "best" inhibitor depends on your specific reaction conditions, particularly the temperature and the required atmosphere (presence or absence of oxygen).

Inhibitor NameAcronymTypical Conc. (ppm)MechanismKey Considerations
Monomethyl Ether of Hydroquinone MEHQ50 - 500Requires Oxygen . Forms a quinone that traps radicals.[6][7]Excellent for storage and many reactions open to air. Ineffective under inert gas (N₂ or Ar).
Phenothiazine PTZ100 - 1000Oxygen Independent . Direct radical scavenger.[6][10]Versatile for both aerobic and anaerobic conditions. Can be colored.
Hydroquinone HQ100 - 1000Requires Oxygen.Similar to MEHQ but less volatile.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl TEMPO50 - 200Oxygen Independent . Stable radical that reversibly caps polymer chains.[8][9]Highly efficient but can be more expensive. Excellent for controlled polymerizations.
  • For General Synthesis (Air Tolerant): MEHQ is a cost-effective and common choice.

  • For Oxygen-Sensitive Reactions (e.g., organometallics, cross-coupling): PTZ is the preferred choice.

Q: How should I properly store the this compound monomer?

A: Safe storage is critical. Commercial acrylic acid is often supplied with an inhibitor like MEHQ.[11]

  • Temperature: Store in a cool, dark place, typically between 15-25°C.[12][13] Crucially, do not freeze it. Freezing can cause the inhibitor and monomer to separate. Upon thawing, pockets of pure monomer can polymerize violently.[14]

  • Atmosphere: Store under an air headspace, not an inert gas. The oxygen in the air is essential for MEHQ to function. A headspace containing 5-21% oxygen is recommended.[12]

  • Container: Use the original container. If transferring, use amber glass or opaque plastic to protect from light.

Q: My procedure requires inhibitor-free monomer. How can I safely remove the storage inhibitor?

A: This is a hazardous procedure that should only be performed immediately before use.

  • Recommended Method: The safest method is column chromatography over silica gel. The polar inhibitor will adsorb to the silica, allowing the less polar monomer to elute.

  • Critical Precautions:

    • Keep the column and all solutions cold (e.g., in an ice bath).

    • Use the purified, inhibitor-free monomer immediately. Do not attempt to store it.

    • Work on a small scale.

Section 4: Standard Operating Protocol (SOP)

SOP 1: General Reaction Setup to Prevent Polymerization

This protocol outlines the best practices for a typical reaction involving this compound.

G start Start: Prepare Glassware (Clean, Dry, Opaque/Covered) add_reagents Add Solvent and This compound start->add_reagents add_inhibitor Add Appropriate Inhibitor (e.g., PTZ for anaerobic rxn) add_reagents->add_inhibitor atmosphere Establish Reaction Atmosphere (Inert Gas or Air based on inhibitor) add_inhibitor->atmosphere temp_control Set Up Temperature Control (Cooling bath ready) atmosphere->temp_control run_reaction Begin Reaction (Add other reagents, start heating slowly) temp_control->run_reaction monitor Monitor Reaction (Check for viscosity changes) run_reaction->monitor workup Proceed to Workup (Cool down, consider adding more inhibitor) monitor->workup end End workup->end

Caption: Experimental workflow for safe handling.

Procedure:

  • Glassware Preparation: Use clean, dry glassware. If the reaction is light-sensitive, use amber glassware or wrap the flask in aluminum foil.

  • Charging the Flask: To the reaction vessel, add your solvent first, followed by the this compound monomer.

  • Inhibitor Addition: Add the appropriate polymerization inhibitor based on your reaction's needs (see FAQ table). For an oxygen-sensitive reaction, add 200-500 ppm of PTZ.

  • Atmosphere Control: If using an oxygen-independent inhibitor like PTZ, begin to sparge the solution with an inert gas (N₂ or Ar). If using an oxygen-dependent inhibitor like MEHQ, ensure the reaction is not under a strictly inert atmosphere.

  • Temperature Management: Immerse the reaction flask in a cooling bath (e.g., ice-water). Begin stirring. Never heat a solution of the monomer without an inhibitor and proper temperature control.

  • Running the Reaction: Add any other reagents slowly. If heating is required, raise the temperature gradually and use a well-calibrated heating mantle or oil bath. Avoid localized overheating by ensuring vigorous stirring.

  • Monitoring: Keep a close watch on the reaction's viscosity. Any sudden thickening is a sign of polymerization. If this occurs, immediately cool the reaction and, if safe, dilute it with an inhibited solvent.

  • Workup: Upon completion, cool the reaction to room temperature before proceeding with extraction or purification. As noted in the troubleshooting section, be extremely cautious during solvent removal.

References

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research. [Link]

  • US Patent 5,034,156A - Method for inhibiting the polymerization of acrylic acid.
  • US Patent 2,789,099A - Polymerization of acrylic acid in aqueous solution.
  • What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis?. Chemistry For Everyone via YouTube. [Link]

  • Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate. [Link]

  • Polyacrylic acid - Wikipedia. Wikipedia. [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. Royal Society of Chemistry. [Link]

  • This compound. GlobalChemMall. [Link]

  • (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. J-GLOBAL. [Link]

  • Polymerisation inhibitor - Wikipedia. Wikipedia. [Link]

  • Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. National Institutes of Health. [Link]

  • JP Patent 4118241B2 - Determination of impurities in acrylic acid.
  • Acrylic Acid Impurities and Related Compound. Veeprho. [Link]

  • Safety data sheet - Acrylic Acid. BASF. [Link]

  • Effect of temperature in the free radical polymerization of acrylic acid. StackExchange. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]

  • ACRYLIC ACID - STABILIZED - PURE. Synthomer. [Link]

  • Safety Data Sheet Acrylic Acid. Redox. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

Sources

Technical Support Center: Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently used in the construction of kinase inhibitors and other bioactive compounds.[1][2] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high yield and purity. We will focus on the most prevalent and robust synthetic route: the Knoevenagel-Doebner condensation.

Overview of the Primary Synthetic Route: The Knoevenagel-Doebner Condensation

The most reliable and widely employed method for synthesizing this compound is the Knoevenagel condensation, specifically using the Doebner modification.[3] This reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid.

The underlying mechanism proceeds as follows:

  • A weak base, typically pyridine acting as both solvent and catalyst, deprotonates one of the carboxylic acid groups of malonic acid.

  • The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde.

  • The intermediate aldol product readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Upon heating, this intermediate undergoes spontaneous decarboxylation (loss of CO2), driven by the stability of the conjugated system, to yield the final this compound. The reaction conditions generally favor the formation of the more thermodynamically stable (E)-isomer.

Knoevenagel_Doebner_Reaction General Scheme for Knoevenagel-Doebner Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Product This compound Aldehyde->Product MalonicAcid Malonic Acid MalonicAcid->Product Catalyst Pyridine (Solvent) Piperidine (Catalyst) Heat Heat (Δ) Byproducts H₂O + CO₂ Product->Byproducts

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the likely causes?

Low yield is the most frequent issue and can typically be traced back to reagent quality or suboptimal reaction conditions.

A1.1: Reagent Purity and Handling

  • 1-methyl-1H-pyrazole-4-carbaldehyde (Starting Aldehyde): Heterocyclic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Impure aldehyde is a primary culprit for low yields.

    • Solution: Use freshly purified aldehyde (e.g., by distillation or column chromatography) or purchase from a reputable supplier and use it immediately upon opening. Store under an inert atmosphere (Nitrogen or Argon).

  • Malonic Acid: This reagent is hygroscopic and can degrade.

    • Solution: Use fresh, dry malonic acid. Ensure it is a fine, free-flowing powder.

  • Pyridine/Piperidine (Solvent/Catalyst): Both are hygroscopic and can absorb significant amounts of water from the atmosphere, which can inhibit the reaction.[4]

    • Solution: Use anhydrous pyridine and fresh piperidine from a recently opened bottle.

A1.2: Reaction Conditions

  • Incorrect Base/Catalyst: While pyridine is the standard, sometimes a catalytic amount of a slightly stronger weak base like piperidine is used to accelerate the initial condensation. Using a strong base (e.g., NaOH, KOtBu) is detrimental as it can promote unwanted side reactions like the self-condensation of the aldehyde.[4]

  • Suboptimal Temperature: The Doebner modification requires heat for the final decarboxylation step.[3] Insufficient temperature will result in incomplete conversion. Conversely, excessive heat can lead to polymerization and the formation of tar-like byproducts.

    • Solution: The reaction is typically refluxed in pyridine. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after completion.

  • Presence of Water: The Knoevenagel condensation produces water. This byproduct can sometimes inhibit the reaction or lead to reversible reactions, lowering the overall yield.[4]

    • Solution: Using refluxing pyridine as the solvent helps to drive off the water produced, pushing the equilibrium towards the product. For particularly sensitive substrates, a Dean-Stark trap could be employed, although it is not typically necessary for this specific synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Integrity Start->CheckReagents AldehydeOK Aldehyde pure? CheckReagents->AldehydeOK MalonicOK Malonic acid dry? AldehydeOK->MalonicOK Yes PurifyAldehyde Action: Purify or replace aldehyde AldehydeOK->PurifyAldehyde No SolventOK Solvents anhydrous? MalonicOK->SolventOK Yes DryMalonic Action: Use fresh, dry malonic acid MalonicOK->DryMalonic No UseAnhydrous Action: Use anhydrous solvents SolventOK->UseAnhydrous No CheckConditions Review Reaction Conditions SolventOK->CheckConditions Yes PurifyAldehyde->CheckReagents DryMalonic->CheckReagents UseAnhydrous->CheckReagents TempOK Temperature correct for reflux? CheckConditions->TempOK TimeOK Sufficient reaction time? (Monitor by TLC) TempOK->TimeOK Yes AdjustTemp Action: Ensure proper reflux temperature TempOK->AdjustTemp No IncreaseTime Action: Increase reaction time TimeOK->IncreaseTime No Success Yield Improved TimeOK->Success Yes AdjustTemp->CheckConditions IncreaseTime->CheckConditions

Caption: Decision tree for troubleshooting low product yield.

Q2: How can I ensure I have formed the correct (2E)-isomer and not the (Z)-isomer?

A: The Knoevenagel-Doebner reaction conditions strongly favor the formation of the more thermodynamically stable (E)-isomer due to steric repulsion between the bulky pyrazole ring and the carboxylic acid group in the (Z)-isomer. However, confirmation is crucial.

The most definitive method for confirming the stereochemistry is ¹H NMR spectroscopy . The two vinyl protons on the acrylic acid double bond will appear as doublets. The magnitude of the coupling constant (J-value) between these two protons is diagnostic of the geometry:

  • (E)-isomer (trans): A large coupling constant, typically in the range of 15-18 Hz .

  • (Z)-isomer (cis): A smaller coupling constant, typically 10-12 Hz .

For (2E)-3-(4-methylphenyl)acrylic acid, a similar compound, the vinyl protons show a clear trans coupling.[5] You should expect to see two doublets in your ¹H NMR spectrum with a J-value in the 15-18 Hz range, confirming the desired (E) configuration.

Q3: I am struggling with product isolation and purification. What are the best practices?

A: The product is a carboxylic acid, which dictates the isolation strategy. It is typically a solid at room temperature.[6]

Step 1: Initial Isolation (Precipitation) After TLC confirms the consumption of the starting aldehyde, the reaction mixture (a solution in pyridine) should be cooled. The product is often insoluble in the cold reaction mixture. The most common workup involves pouring the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (HCl). This does two things:

  • Neutralizes the Base: It neutralizes the pyridine and any remaining piperidine.

  • Protonates the Product: It ensures the carboxylic acid product is in its neutral, protonated form, which is significantly less soluble in water than its carboxylate salt.

This process should cause the solid product to precipitate. The solid can then be collected by vacuum filtration and washed with cold water to remove any inorganic salts and residual pyridine hydrochloride.[4][7]

Step 2: Purification The crude solid obtained after filtration will likely contain some impurities. Recrystallization is the most effective method for purification.

Purification MethodProcedureAdvantagesDisadvantages
Recrystallization Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the solvent.Highly effective for removing minor impurities. Yields high-purity material suitable for analysis and further use.Requires finding a suitable solvent system. Some product loss is inevitable.
Acid-Base Extraction Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid to remove basic impurities, then extract the product into a basic aqueous solution (e.g., NaHCO₃). Re-acidify the aqueous layer to precipitate the pure product.Good for removing neutral or basic organic impurities.Can be more time-consuming and involve larger solvent volumes.
Column Chromatography Generally not recommended for the final acidic product as carboxylic acids tend to streak on silica gel, leading to poor separation and recovery. It is more suitable for purifying an ester intermediate if one were made.Can separate complex mixtures.Not ideal for acidic compounds; potential for product loss.

digraph "Purification_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Reaction Complete\n(Verified by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Pour mixture into\nice-cold dilute HCl", fillcolor="#FBBC05", fontcolor="#202124"]; Filter[label="Collect precipitate by\nvacuum filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash solid with\ncold water and dry", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Solid Product", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Recrystallize [label="Recrystallize from\nsuitable solvent (e.g., Ethanol/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Crystalline Product", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize:\nNMR, MS, MP", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Quench; Quench -> Filter; Filter -> Wash; Wash -> Crude; Crude -> Recrystallize; Recrystallize -> FinalProduct; FinalProduct -> Characterize; }

Caption: Standard workflow for product isolation and purification.

Frequently Asked Questions (FAQs)
  • What analytical techniques are essential for final product characterization?

    • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry (E-isomer).[8]

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Melting Point (MP): A sharp melting point is an indicator of high purity.

    • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid and the C=C stretch of the alkene.

  • What are the key safety precautions for this synthesis?

    • Pyridine: Toxic, flammable, and has a very strong, unpleasant odor. Always handle in a well-ventilated chemical fume hood.

    • Piperidine: Corrosive and toxic. Avoid contact with skin and eyes.

    • Malonic Acid: Can cause skin and eye irritation.

    • Hydrochloric Acid: Corrosive.

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

Detailed Experimental Protocol

This is a representative protocol and may require optimization based on your specific laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Reagent Addition: Add anhydrous pyridine (approx. 5-10 mL per gram of aldehyde) to the flask, followed by a catalytic amount of piperidine (approx. 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of pyridine is ~115 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting aldehyde spot is no longer visible. This typically takes 2-4 hours.

  • Workup: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of 1M hydrochloric acid.

  • Isolation: Stir the acidic mixture for 15-30 minutes. A solid precipitate should form. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Allow the solid to air-dry on the filter funnel.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.

References
  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis.
  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Retrieved from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes. Retrieved from [Link]

  • Papadopoulos, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lead Sciences. (n.d.). (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. National Institutes of Health (NIH). Retrieved from [Link]

  • Lau, S. S., et al. (2017). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. Retrieved from [Link]

  • Neshan, F. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]

  • Arshad, M., et al. (2019). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. ResearchGate. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • de la Torre, A., & G. Ruß, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Girija, C. R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Retrieved from [Link]

  • Lee, K., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved from [Link]

  • Percec, S., & Rusu, M. (2007). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Retrieved from [Link]

  • Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. Retrieved from [Link]

  • Arnold, D. (2012). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers. DigitalCommons@EMU. Retrieved from [Link]

  • El-Metwally, A. M. (2018). Synthesis, heterocyclization and anti-tumour activity evaluation of some benzimidazole derivatives. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its synthesis. Below, you will find a series of frequently asked questions and troubleshooting guides in a Q&A format, grounded in established chemical principles and field-proven insights.

Section 1: Knoevenagel Condensation Route

The most common and direct route to synthesizing this compound is the Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid, typically catalyzed by an amine base like piperidine in a solvent such as pyridine.[1]

Core Reaction Pathway Diagram

G cluster_reactants Reactants cluster_conditions Conditions aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde intermediate Unstable Intermediate (Knoevenagel Adduct) aldehyde->intermediate malonic Malonic Acid malonic->intermediate catalyst Piperidine / Pyridine catalyst->intermediate heat Reflux decarboxylated_intermediate Di-acid Intermediate ((E)-2-carboxy-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid) heat->decarboxylated_intermediate intermediate->decarboxylated_intermediate product This compound decarboxylated_intermediate->product Decarboxylation co2 CO2 decarboxylated_intermediate->co2

Caption: Knoevenagel condensation pathway for target synthesis.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted pyrazole-carbaldehyde. What's going wrong?

Answer: This is a common issue that typically points to one of three areas: reaction conditions, reagent quality, or catalyst activity.

  • Causality & Explanation: The Knoevenagel condensation is a reversible reaction in its initial steps. To drive it towards the product, the removal of the water by-product is beneficial, and sufficient thermal energy is required for the final, irreversible decarboxylation step. If the temperature is too low or the reaction time is too short, the equilibrium will not favor the product, and decarboxylation will be incomplete.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the 1-methyl-1H-pyrazole-4-carbaldehyde is pure. Aldehydes are prone to oxidation to carboxylic acids on storage. Use freshly prepared or purified aldehyde for best results. Malonic acid should be dry, as excess water can hinder the reaction.

    • Optimize Reaction Conditions:

      • Temperature: Ensure the reaction mixture is maintained at a consistent reflux.[1] A lower temperature will drastically slow down the rate of decarboxylation.

      • Catalyst Load: The amount of piperidine is catalytic but crucial. A typical loading is 0.1 to 0.5 equivalents. Too little may result in a sluggish reaction.

      • Reaction Time: Monitor the reaction by TLC. These condensations can require several hours (e.g., 4 hours or more) to go to completion.[1]

    • Consider Water Removal: While often performed in pyridine which acts as both solvent and a modest water scavenger, for particularly stubborn reactions, a Dean-Stark trap with a suitable solvent (like toluene, if compatible with your reagents' solubility) can be used to azeotropically remove water and drive the reaction forward.

Question 2: I've isolated my product, but my ¹H NMR shows an additional vinyl proton signal and an extra carboxylic acid peak. What is this impurity?

Answer: You are likely observing the non-decarboxylated intermediate, (E)-2-carboxy-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

  • Causality & Explanation: The reaction proceeds via condensation to form a di-acid intermediate, which then loses CO₂ upon heating to yield the final product.[2] If the reflux temperature is not high enough or the heating duration is insufficient, this decarboxylation step will be incomplete.

  • Troubleshooting & Remediation:

    • Identification: This intermediate will have a distinct ¹H NMR spectrum compared to your product. You will see a singlet for the vinyl proton (instead of a doublet) and an exchangeable proton signal for the second carboxylic acid. LC-MS analysis will show a molecular ion peak corresponding to the di-acid (M+H⁺ = 211.04 g/mol ) instead of the product (M+H⁺ = 167.06 g/mol ).

    • Protocol for Removal:

      • Re-subject to Reaction Conditions: The simplest solution is often to redissolve the impure product in pyridine with a catalytic amount of piperidine and reflux for an additional 1-2 hours to drive the decarboxylation to completion.

      • Purification: While challenging due to similar polarities, careful column chromatography with an acidic mobile phase (e.g., containing 0.5-1% acetic acid) can separate the di-acid from the mono-acid product. Recrystallization may also be effective if the impurity is present in small amounts.[3]

Impurity Formation Pathway

G Reactants Aldehyde + Malonic Acid Intermediate Di-acid Intermediate (Impurity if not decarboxylated) Reactants->Intermediate Condensation Intermediate->Intermediate Product Desired Acrylic Acid Intermediate->Product Complete Decarboxylation Heat_Sufficient Sufficient Heat (e.g., Reflux > 4h) Heat_Sufficient->Product Heat_Insufficient Insufficient Heat (e.g., <100°C or <2h) Heat_Insufficient->Intermediate

Caption: Formation of the di-acid impurity due to incomplete decarboxylation.

Question 3: My product appears to be a mixture of E and Z isomers. How can I improve the stereoselectivity?

Answer: The Knoevenagel-Doebner condensation strongly favors the formation of the thermodynamically more stable (E)-isomer. The presence of a significant amount of the (Z)-isomer is unusual but can be addressed.

  • Causality & Explanation: The (E)-isomer, where the bulky pyrazole and carboxylic acid groups are on opposite sides of the double bond, is sterically favored. The reaction conditions, particularly the use of bases like piperidine, facilitate equilibration to this more stable isomer. The formation of the Z-isomer might be kinetically favored under certain conditions or stabilized by intramolecular hydrogen bonding, although this is less common for this substrate.

  • Troubleshooting Protocol:

    • Prolonged Heating: Simply increasing the reflux time can often be sufficient to allow the Z-isomer to equilibrate to the more stable E-isomer.

    • Base Selection: Ensure you are using a base like piperidine or pyridine, which is effective at catalyzing this isomerization.

    • Photochemical Isomerization: During workup and storage, exposure to UV light can sometimes cause E/Z isomerization. Protect your reaction and product from direct, strong light.

    • Purification: The E and Z isomers are diastereomers and should be separable by chromatography (HPLC or column) or fractional crystallization.

Section 2: Heck Reaction Route

An alternative, though less frequently cited, approach is the Heck-Mizoroki reaction, likely involving the palladium-catalyzed coupling of a 4-halo-1-methyl-1H-pyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole) with acrylic acid or an acrylate ester.

Question 4: I am attempting a Heck reaction to make this compound, but I'm getting very low yields and a significant amount of dehalogenated starting material (1-methyl-1H-pyrazole). What can I do?

Answer: Low yields in Heck reactions involving electron-rich, coordinating heterocycles like pyrazole are often due to catalyst inhibition or competing side reactions like dehalogenation.[4]

  • Causality & Explanation: The nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium catalyst, hindering its catalytic activity.[5] Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced instead of coupling with the alkene. This can be promoted by certain bases, solvents, or impurities.

  • Troubleshooting Protocol:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can promote the desired reductive elimination step and prevent catalyst deactivation.

    • Base Selection: The base plays a crucial role. An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amines for these types of substrates. The choice of base can significantly impact the reaction's efficiency.[6]

    • Solvent: Use a polar aprotic solvent like DMF, DMAc, or NMP.

    • Minimize Side Reactions: The addition of silver salts (e.g., Ag₂CO₃) can sometimes act as a halide scavenger and minimize alkene isomerization, a known side reaction in Heck couplings.[7]

Troubleshooting Workflow: Heck Reaction

G cluster_actions Corrective Actions Start Low Yield / Dehalogenation in Heck Reaction Check_Catalyst Review Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Step 1 Check_Base Evaluate Base (Organic vs. Inorganic) Check_Catalyst->Check_Base If no improvement Action1 Use bulky, electron-rich phosphine ligand (e.g., SPhos) Check_Catalyst->Action1 Check_Conditions Optimize Temp. & Time Check_Base->Check_Conditions If no improvement Action2 Switch to inorganic base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Action2 Result_Improved Improved Yield Check_Conditions->Result_Improved Success Result_No_Change No Improvement Check_Conditions->Result_No_Change Re-evaluate approach Action3 Screen solvents (DMF, DMAc) Check_Conditions->Action3

Caption: A stepwise guide to troubleshooting the Heck reaction pathway.

Summary of Key Parameters

ParameterKnoevenagel CondensationHeck Reaction
Key Reactants Pyrazole-4-carbaldehyde, Malonic Acid4-Halo-pyrazole, Acrylic Acid/Ester
Typical Catalyst Piperidine / PyridinePd(OAc)₂ + Phosphine Ligand
Common Side Product Di-acid intermediate (incomplete decarboxylation)Dehalogenated pyrazole
Key Condition Sufficient heat/reflux for decarboxylationChoice of ligand and base
Stereocontrol Thermodynamically favors (E)-isomerGenerally favors (E)-isomer

References

  • Patents, G. (n.d.). Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters.
  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(1), 1-4. Retrieved from [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. (n.d.). Retrieved from [Link]

  • Patents, G. (n.d.). Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters.
  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction - ResearchGate. (n.d.). Retrieved from [Link]

  • The Heck Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Baxendale Group - Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Retrieved from [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ru(II)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles - RSC Publishing. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. (n.d.). Retrieved from [Link]

  • Patents, G. (n.d.). Determination of impurities in acrylic acid.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of heterocyclic compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, making its effective purification a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] This resource provides field-proven insights and scientifically sound protocols to help you overcome common challenges in your crystallization experiments.

Fundamental Principles of Pyrazole Recrystallization

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Their chemical properties, including polarity and hydrogen bonding capabilities, are significantly influenced by the substituents on the pyrazole ring.[3] These structural variations directly impact their solubility in different solvents, which is the cornerstone of successful recrystallization.

A key strategy for the purification of pyrazoles involves their conversion into acid addition salts.[4][5] This method leverages the basicity of the pyrazole ring to form a salt, which often has different solubility characteristics than the free base, allowing for selective crystallization away from non-basic impurities.[4][5] The purified pyrazole can then be recovered by neutralizing the salt.[6]

Solvent Selection: The Critical First Step

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for a pyrazole compound should exhibit the following characteristics:

  • High solubility at elevated temperatures.

  • Low solubility at room temperature or below.

  • Inertness (it should not react with the compound).

  • Volatility for easy removal from the purified crystals.

  • A boiling point below the melting point of the compound to prevent "oiling out".[7]

The following table summarizes commonly used solvents for the recrystallization of pyrazole derivatives:

SolventTypeBoiling Point (°C)Characteristics & Typical Use
EthanolProtic78A good general-purpose solvent for many pyrazole derivatives.[4][6][8]
IsopropanolProtic82Similar to ethanol, can offer a different solubility profile.[4][6][8]
AcetoneAprotic56A good solvent for a wide range of polarities, often used in anti-solvent methods.[4][6]
Ethyl AcetateAprotic77Effective for compounds with intermediate polarity.[8][9]
TolueneAromatic111Can be effective for less polar pyrazoles or as a co-solvent.[6]
WaterProtic100Often used as an anti-solvent or for the crystallization of pyrazole acid addition salts.[4][6][8][10]
Visualizing the Solvent Selection Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for your pyrazole compound.

SolventSelection Start Start: Crude Pyrazole Compound Screening Initial Solvent Screening (Small Scale) Start->Screening SolubleHot Is the compound soluble in hot solvent? Screening->SolubleHot InsolubleCold Is the compound insoluble in cold solvent? SolubleHot->InsolubleCold Yes Insoluble Compound is insoluble. SolubleHot->Insoluble No GoodSolvent Potential Single Solvent System Found (e.g., Ethanol, Isopropanol) InsolubleCold->GoodSolvent Yes TooSoluble Compound is too soluble. InsolubleCold->TooSoluble No Optimize Optimize Solvent Ratio & Cooling Rate GoodSolvent->Optimize AntiSolvent Consider Anti-Solvent Addition (e.g., Acetone/Water) TooSoluble->AntiSolvent AcidSalt Consider Acid Addition Salt Formation (e.g., with HCl, H2SO4) TooSoluble->AcidSalt MixedSolvent Consider Mixed Solvent System (e.g., Ethanol/Water, Methanol/Ethyl Acetate) Insoluble->MixedSolvent Insoluble->AcidSalt MixedSolvent->Optimize AntiSolvent->Optimize AcidSalt->Optimize End Proceed to Scale-Up Recrystallization Optimize->End

Caption: A flowchart for selecting a suitable solvent system for pyrazole recrystallization.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the recrystallization of pyrazole-based compounds in a practical question-and-answer format.

Q1: My pyrazole compound has "oiled out" and formed liquid droplets instead of crystals. What should I do?

A1: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution.[7] This is a common problem, especially with impure compounds, as impurities can significantly lower the melting point.[7] Here are several strategies to resolve this issue:

  • Increase the Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the same solvent.[7] This will lower the saturation temperature of the solution, potentially allowing it to cool below the compound's melting point before crystallization begins.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. Try a solvent with a lower boiling point. Alternatively, a mixed solvent system might be effective.

Q2: My pyrazole compound is not dissolving in the hot solvent, even after adding a large volume. What are my options?

A2: If your compound has very low solubility in a particular hot solvent, that solvent is not a good choice for recrystallization. You have a few options:

  • Select a Different Solvent: Consult a solvent polarity chart and choose a solvent with a polarity more similar to your pyrazole derivative. For instance, if you are using a non-polar solvent like hexane and the compound isn't dissolving, try a more polar solvent like ethyl acetate or ethanol.[8]

  • Use a Mixed Solvent System: You can dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, allow the solution to cool slowly. A common combination for pyrazoles is an alcohol-water mixture.[8]

Q3: After cooling the solution, no crystals have formed. What went wrong?

A3: A lack of crystal formation is usually due to one of two reasons: the solution is not supersaturated, or nucleation has not been initiated. Here's how to troubleshoot:

  • Too Much Solvent: You may have used an excessive amount of solvent.[7] Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.[7] Once you see some turbidity or crystal formation at the surface, allow it to cool again.

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation by:

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.[6] The microscopic scratches on the glass can provide a surface for crystal growth.

  • Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the solution in an ice bath or even a freezer, being careful not to freeze the solvent.

Q4: My recovery of the purified pyrazole is very low. How can I improve the yield?

A4: Low recovery can be frustrating, but there are several ways to improve it:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound. Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing the yield.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Avoid Premature Crystallization: If crystals form too quickly in the hot solution, some of your compound may be lost during the hot filtration step. Ensure the filtration apparatus is pre-heated.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of your product.

Q5: The color of my pyrazole compound did not improve after recrystallization. What should I do?

A5: If colored impurities persist after recrystallization, they may have similar solubility properties to your compound in the chosen solvent. Here are some techniques to address this:

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb your product.

  • Try a Different Solvent: The impurity may have different solubility in another solvent. Experiment with different solvent systems.

  • Consider an Alternative Purification Method: If recrystallization is ineffective at removing the impurity, you may need to consider other purification techniques such as column chromatography. However, for many pyrazoles, forming an acid addition salt and recrystallizing it can be a very effective way to remove colored, non-basic impurities.[4][5]

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing pyrazole derivatives?

A: Alcohols such as ethanol and isopropanol are often good starting points for the recrystallization of many pyrazole-based compounds.[4][6][8] However, the optimal solvent will always depend on the specific substituents on the pyrazole ring.

Q: Can I use a rotary evaporator to speed up the crystallization process?

A: While a rotary evaporator is excellent for removing solvent to recover the crude solid, it is not recommended for the crystallization process itself.[7] Rapid removal of the solvent will cause the compound to "crash out" of solution, trapping impurities within the solid. Slow cooling is essential for the formation of pure crystals.

Q: What is polymorphism and why is it important for pyrazole-based APIs?

A: Polymorphism is the ability of a compound to exist in more than one crystalline form.[11] Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[11] For pyrazole-based APIs, controlling polymorphism is critical as it can affect the drug's bioavailability, manufacturability, and shelf-life.[11][12]

Q: How can I be sure that my recrystallized pyrazole is pure?

A: The purity of your recrystallized compound should be assessed using analytical techniques such as:

  • Melting Point Analysis: A pure compound will have a sharp melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

Experimental Protocol: General Recrystallization of a Pyrazole Compound

This protocol provides a general step-by-step methodology for the recrystallization of a pyrazole-based compound using a single solvent system.

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude pyrazole in various solvents at room temperature and with heating.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

  • Analysis: Determine the melting point and assess the purity of the recrystallized compound using an appropriate analytical technique.

References
  • Method for purifying pyrazoles.
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Troubleshooting. Chemistry LibreTexts.
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • Process for the purification of pyrazoles.
  • What solvent should I use to recrystallize pyrazoline?
  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEog0yzesZ85LH-VctLa7Y3JiQjF-GFkJatiFUqPr2xS4IZVMyIzISfqH3QR-ZwnlRG0r6ITTd61OfVUERPhEzVj8ff7w58IA9HQpObVDWVpTPMd4K-VjUPMmUkHfFYDraTRjGF5AmIEjvgfcxmPjW6G-u6MNK0AjjJ8oubnljxbOdm8B0fZRb_co1C9csi3wipR3ZB61pZjMACRu_Jq-dkd9n5sB3Ud38A-7tEFEqedbMlhAN_rw==]([Link]

Sources

Technical Support Center: HPLC Purification of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, practical protocols, and robust troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve optimal purity for your target compound.

The purification of this compound presents a unique set of challenges primarily due to its chemical nature. As a polar, ionizable molecule containing both a pyrazole ring and a carboxylic acid functional group, careful method development is critical for success. This guide follows a logical, question-and-answer format to directly address the specific issues you may encounter.

Compound Characteristics at a Glance

Understanding the physicochemical properties of your analyte is the foundation of any successful purification strategy. This table summarizes the key characteristics of this compound.

PropertyValueImplication for HPLC
Chemical Structure Contains a carboxylic acid (acidic), a pyrazole ring (polar, basic nitrogens), and an α,β-unsaturated system (UV chromophore).
Molecular Formula C₇H₈N₂O₂-
Molecular Weight 152.15 g/mol [1]-
CAS Number 689251-97-6[1]For substance identification and literature search.
Predicted LogP 0.51790[1]Indicates high polarity, suggesting poor retention on standard C18 columns with high organic mobile phases.
Predicted pKa ~4.5 (Carboxylic Acid)The compound is an acid. Mobile phase pH must be controlled to ensure the compound is in its non-ionized state for good retention and peak shape in reversed-phase.

Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common initial questions when setting up a purification method for this compound.

Q1: How do I choose the right HPLC column for this polar acidic compound?

A1: The selection of the stationary phase is the most critical parameter. Due to the compound's high polarity (LogP ≈ 0.5), you will likely face challenges with retention on standard C18 columns.

  • Primary Recommendation: Polar-Embedded C18 Columns. These columns, often marketed with "AQ" or "Hydro" trade names, contain a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain[2]. This feature allows the stationary phase to remain fully wetted and the alkyl chains extended even in highly aqueous mobile phases (e.g., >95% water), preventing the "phase collapse" that leads to sudden retention loss[2][3]. This makes them ideal for retaining and separating polar analytes like yours.

  • Alternative: Phenyl-Hexyl Columns. These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyrazole ring of your analyte. This can be beneficial for separating it from closely related impurities.

  • Essential Feature: End-Capping. Regardless of the chosen chemistry, ensure the column is thoroughly end-capped[4]. This minimizes the exposed, acidic silanol groups on the silica surface, which would otherwise cause severe peak tailing through secondary ionic interactions with your acidic analyte[5][6].

Q2: What is a good starting mobile phase composition?

A2: A reversed-phase approach with an acidified mobile phase is the standard for this class of compounds[7][8]. The key is to suppress the ionization of the carboxylic acid group.

  • Aqueous Component (Solvent A): Deionized water with an acidic modifier.

  • Organic Component (Solvent B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is generally preferred due to its lower viscosity and better UV transparency at low wavelengths[9].

  • Critical Additive: Acidic Modifier. To ensure the carboxylic acid is protonated (non-ionized), the mobile phase pH should be at least 1.5-2 units below the compound's pKa (~4.5).

    • 0.1% Formic Acid (FA): Excellent first choice. Provides a pH of ~2.7 and is volatile, making it compatible with mass spectrometry (MS) and simplifying sample recovery post-purification[8].

    • 0.1% Trifluoroacetic Acid (TFA): Creates a lower pH (~2) and can act as an ion-pairing agent, often improving peak shape for basic compounds. However, it is difficult to remove from the final product and can suppress MS ionization.

    • 0.05% Phosphoric Acid: Effective for UV-only methods but is non-volatile and not MS-compatible[7][8].

A recommended starting point is a gradient from 5% to 95% Acetonitrile (both A and B phases containing 0.1% Formic Acid) over 15-20 minutes.

Q3: How do I select the optimal UV detection wavelength?

A3: Your compound has two main chromophores: the pyrazole ring and the α,β-unsaturated acrylic acid system.

  • Use a PDA Detector: If available, a Photodiode Array (PDA) detector is invaluable during method development. It allows you to acquire the full UV-Vis spectrum of your eluting peak, from which you can select the wavelength of maximum absorbance (λmax) for the highest sensitivity[10].

  • Starting Wavelengths: In the absence of a PDA, start by monitoring at two wavelengths:

    • ~210 nm: This will detect the π-π* transition of the acrylic acid double bond and generally offers high sensitivity. However, many solvents and impurities also absorb here, leading to lower selectivity[7].

    • ~254 nm: A common wavelength that provides a good balance of sensitivity and selectivity for aromatic and heterocyclic systems like pyrazole.

  • Rationale: Selecting the λmax maximizes the signal-to-noise ratio. For purity analysis, comparing the peak area ratios at two different wavelengths can also help detect co-eluting impurities.

Q4: What are the best practices for sample preparation?

A4: Proper sample preparation is crucial to avoid issues like peak distortion and column plugging[11].

  • Dissolve in Mobile Phase: The cardinal rule is to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95:5 Water/ACN with 0.1% FA)[12]. Injecting a sample dissolved in a much stronger solvent (like 100% DMSO or ACN) will cause distorted, broad, or split peaks.

  • Check Solubility: Ensure your compound is fully dissolved. If solubility is low, sonication may help. Do not "overload" the injection by trying to dissolve too much material.

  • Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure.

Troubleshooting Guide: From Problems to Solutions

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is the most anticipated issue for this analyte. It manifests as an asymmetrical peak with a "tail" extending from the peak apex.

  • Likely Cause 1: Secondary Silanol Interactions. The primary cause of tailing for acidic and basic compounds is the interaction between the analyte and residual, deprotonated silanol groups (Si-O⁻) on the HPLC column's silica backbone[5][12].

    • Solution: Ensure your mobile phase is sufficiently acidic (pH < 3). Using 0.1% formic acid or TFA will protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating this unwanted secondary interaction[6][13].

  • Likely Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection concentration. Perform a dilution series (e.g., inject 1:2, 1:5, and 1:10 dilutions of your sample) and observe if the peak shape improves.

  • Likely Cause 3: Column Contamination or Degradation. An old or poorly maintained column may have irreversible binding of contaminants or a damaged stationary phase.

    • Solution: First, try flushing the column with a strong solvent wash series (see manufacturer's guidelines)[11]. If this fails, the column may need to be replaced.

dot

PeakTailing_Troubleshooting problem problem check check solution solution start Peak Tailing Observed check_ph check_ph start->check_ph adjust_ph Solution: Add 0.1% Formic Acid or TFA to mobile phase. check_ph->adjust_ph No check_load Check: Is Sample Concentration Too High? check_ph->check_load Yes resolved Problem Resolved adjust_ph->resolved dilute_sample Solution: Dilute sample (e.g., 10-fold) and reinject. check_load->dilute_sample Yes check_column Check: Is Column Old or Contaminated? check_load->check_column No dilute_sample->resolved flush_column Solution: Flush column with strong solvent. If no improvement, replace column. check_column->flush_column Yes flush_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Low or No Retention (Analyte Elutes at Void Volume)

This occurs when the analyte has minimal interaction with the stationary phase.

  • Likely Cause 1: Mobile Phase is Too Strong. The initial percentage of organic solvent (Acetonitrile) is too high for this polar compound.

    • Solution: Decrease the initial organic percentage in your gradient. Start at 0-5% Acetonitrile to maximize retention at the beginning of the run.

  • Likely Cause 2: Stationary Phase Collapse. If using a standard C18 column with a highly aqueous mobile phase (<5% organic), the C18 chains can "mat" together, excluding the analyte from the pores and causing a drastic loss of retention[3].

    • Solution: Switch to a polar-embedded or "aqua-stable" C18 column designed for use in 100% aqueous conditions[2].

  • Likely Cause 3: Incorrect pH. If the mobile phase is not acidic enough (pH > pKa), the compound will be in its ionized (anionic) carboxylate form. This highly polar form has very little affinity for the nonpolar C18 stationary phase.

    • Solution: Confirm the mobile phase is acidified with ~0.1% FA or TFA.

Problem 3: Poor Resolution or Peak Splitting

This indicates that your compound is not being separated effectively from impurities or is exhibiting undesirable on-column behavior.

  • Likely Cause 1: Inappropriate Sample Solvent. As mentioned in the FAQs, dissolving the sample in a solvent much stronger than the mobile phase is a common cause of peak splitting and distortion.

    • Solution: Re-prepare the sample by dissolving it in the initial mobile phase conditions.

  • Likely Cause 2: Clogged Inlet Frit. Particulates blocking the column inlet can cause the sample band to spread unevenly, leading to split peaks.

    • Solution: Filter all samples and mobile phases. If the problem persists, try back-flushing the column (disconnect from the detector first). If this doesn't resolve the high pressure and peak splitting, the frit may need to be replaced[11].

  • Likely Cause 3: Sub-optimal Selectivity. The chosen mobile phase and stationary phase may not be capable of resolving your compound from a closely related impurity.

    • Solution: Method development is required.

      • Try changing the organic modifier (e.g., from Acetonitrile to Methanol) to alter selectivity.

      • Change the stationary phase (e.g., from C18 to a Phenyl-Hexyl phase).

      • Adjust the mobile phase pH or temperature.

Problem 4: High System Backpressure

  • Likely Cause 1: Blockage in the System. The most common cause is a plugged column inlet frit or guard column due to particulate matter from unfiltered samples or mobile phases[11].

    • Solution: Systematically isolate the source. Check the pressure with and without the column in line. If the pressure drops significantly without the column, the column is the issue. Try back-flushing or replacing the inlet frit[11]. Always filter your mobile phases (0.45 µm) and samples (0.22 or 0.45 µm).

  • Likely Cause 2: Mobile Phase Viscosity. High viscosity, for example from using methanol at low temperatures, can increase pressure.

    • Solution: Ensure your mobile phase composition is appropriate. Acetonitrile/water mixtures have lower viscosity than methanol/water mixtures. Slightly increasing the column temperature (e.g., to 30-40 °C) will also lower viscosity and reduce pressure.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for method development.

ParameterRecommended Condition
HPLC System Any standard analytical or preparative HPLC
Column Polar-embedded C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Gradient 5% B to 95% B over 15 min, hold at 95% B for 2 min, return to 5% B over 1 min, equilibrate at 5% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA, monitor at 210 nm and 254 nm
Injection Volume 5-20 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm filter.

Protocol 2: Mobile Phase Preparation (1 Liter of 0.1% Formic Acid in Water)

  • Measure approximately 950 mL of HPLC-grade water into a 1 L clean glass reservoir.

  • Using a pipette, add 1.0 mL of high-purity (>99%) formic acid to the water.

  • Add HPLC-grade water to the 1 L mark.

  • Cap the reservoir and mix thoroughly by inversion.

  • Crucially , degas the mobile phase before use by either sparging with helium for 5-10 minutes or sonicating under vacuum for 10-15 minutes. This prevents pump cavitation and noisy baselines.

  • Filter the mobile phase through a 0.45 µm filtration apparatus if your system requires it or if the water source is not pre-filtered.

dot

MobilePhase_Decision question question choice choice recommendation recommendation start Mobile Phase Selection for This compound q_mode What is the primary separation mode? start->q_mode rp_hplc Reversed-Phase HPLC (Recommended) q_mode->rp_hplc q_modifier Is MS-Compatibility Required? rp_hplc->q_modifier ms_yes Yes (LC-MS) q_modifier->ms_yes ms_no No (UV-Only) q_modifier->ms_no rec_fa Use 0.1% Formic Acid ms_yes->rec_fa rec_pa 0.1% Formic Acid or 0.05% Phosphoric Acid are good options ms_no->rec_pa q_organic Select Organic Solvent rec_fa->q_organic rec_pa->q_organic acetonitrile Acetonitrile (ACN) Lower viscosity, better UV cutoff q_organic->acetonitrile Primary Choice methanol Methanol (MeOH) Alters selectivity q_organic->methanol Alternative

Caption: Decision tree for mobile phase selection.

References

  • OSHA. (n.d.). Acrylic Acid. Occupational Safety and Health Administration. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Acrylic acid. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Nicolae Testemitanu SUMPh. (n.d.). CONCEPTS OF MOBILE PHASE SELECTION IN DEVELOPMENT OF AN HPLC METHOD OF ANALYSIS. Retrieved from [Link]

Sources

Technical Support Center: (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability, solubility, and reactivity data for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid are not extensively available in public literature. The guidance provided herein is based on the well-established chemical properties of its core functional moieties: the acrylic acid group and the substituted pyrazole ring. All handling and storage procedures should be conducted with caution, and small-scale testing is recommended to validate these inferred properties within your specific experimental context.

I. Overview and Key Properties

This compound is a heterocyclic compound that integrates a pyrazole nucleus with an acrylic acid side chain. This structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of considerable interest[1]. The pyrazole ring system is a common feature in many pharmacologically active molecules, while the acrylic acid moiety provides a reactive handle for polymerization or other chemical modifications[1][2].

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicRationale & Source
Molecular FormulaC₇H₈N₂O₂Based on chemical structure[3]
Molecular Weight152.15 g/mol Based on chemical structure[3]
AppearanceLikely a solid at room temperatureSimilar pyrazole derivatives are solids[4]
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcoholsCarboxylic acids often have limited aqueous solubility but dissolve in organic solvents.
StabilityPotentially sensitive to heat, light, and strong bases. May be prone to polymerization.The acrylic acid moiety is susceptible to polymerization[2][5].

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the properties of acrylic acids, it is recommended to store the compound in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption and potential degradation[4][6]. Storage at 2-8°C is advisable. Avoid exposure to high temperatures, direct sunlight, or UV radiation, as these can promote unwanted polymerization of the acrylic acid moiety[2].

Q2: What is the expected shelf-life of this compound?

A2: The specific shelf-life has not been determined. However, due to the potential for polymerization, it is best to use the compound within a year of receipt. For longer-term storage, it is recommended to store it in a freezer at -20°C. If the compound is stored for extended periods, it is good practice to verify its purity before use, for instance, by checking its melting point or using analytical techniques like NMR or LC-MS.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated area or a chemical fume hood[4].

Q4: How should I prepare stock solutions of this compound?

A4: Stock solutions should be prepared in a suitable organic solvent such as DMSO or DMF. Due to the potential for limited stability in solution, it is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Is this compound compatible with aqueous buffers?

A5: The solubility in aqueous buffers is expected to be limited. The carboxylic acid group suggests that solubility will be pH-dependent, increasing at higher pH values due to deprotonation. However, be aware that some pyrazole derivatives can be susceptible to hydrolysis in basic conditions[7][8]. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) before diluting with the aqueous buffer.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation.

Problem 1: Compound is difficult to dissolve.
  • Possible Cause: The compound has low solubility in the chosen solvent.

  • Solution:

    • Try a different solvent: If you are using a non-polar solvent, try a more polar aprotic solvent like DMSO or DMF. For aqueous solutions, first, dissolve the compound in a minimal amount of DMSO.

    • Gentle warming: Gently warm the solution to increase the rate of dissolution. Do not overheat, as this could lead to thermal degradation[9][10].

    • Sonication: Use a sonication bath to aid in dissolving the compound.

Problem 2: Inconsistent results or loss of activity over time.
  • Possible Cause 1: Degradation of the compound in solution.

    • Explanation: The acrylic acid moiety can be reactive, and the compound may not be stable in certain solvents or at certain pH values for extended periods. Some pyrazole derivatives have shown hydrolytic instability[7][8].

    • Solution:

      • Prepare fresh solutions for each experiment.

      • If storing solutions, aliquot and freeze at -80°C.

      • Perform a stability study in your experimental buffer to determine the compound's half-life under your specific conditions.

  • Possible Cause 2: Unintended polymerization.

    • Explanation: Acrylic acids can undergo polymerization, especially when exposed to heat, light, or radical initiators[2][5].

    • Solution:

      • Store the solid compound and solutions in the dark.

      • Avoid high temperatures when preparing solutions.

      • Ensure solvents are free of peroxides, which can initiate polymerization.

Problem 3: Unexpected side reactions in a multi-step synthesis.
  • Possible Cause: Reactivity of the pyrazole or acrylic acid functional groups.

  • Solution:

    • Protecting Groups: Consider using a protecting group for the carboxylic acid if it is interfering with subsequent reaction steps.

    • Reaction Conditions: The pyrazole ring can undergo electrophilic substitution[11]. Be mindful of this when using strong electrophiles. The acrylic acid double bond can undergo addition reactions.

    • Incompatible Reagents: Avoid strong oxidizing agents and strong bases, which can react with the acrylic acid or pyrazole moieties[12].

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the container of this compound to room temperature before opening.

  • In a chemical fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • If the solution is to be stored, aliquot it into single-use, amber-colored vials and store at -20°C or -80°C.

Protocol 2: Safe Disposal

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. As it is a carboxylic acid, it should not be mixed with strong bases or oxidizing agents in waste containers.

V. Visualized Workflows

Diagram 1: Troubleshooting Solubility Issues

G start Compound does not dissolve solvent Is the solvent appropriate? (e.g., DMSO, DMF for organic) start->solvent change_solvent Switch to a more suitable solvent (e.g., DMSO) solvent->change_solvent No warming Apply gentle warming (e.g., 37°C) solvent->warming Yes change_solvent->warming success Compound dissolved change_solvent->success Dissolved sonicate Use sonication warming->sonicate Still not dissolved warming->success Dissolved sonicate->success Dissolved fail Consult technical support sonicate->fail Still not dissolved

Caption: A decision tree for resolving solubility problems.

Diagram 2: Safe Handling Workflow

G receive Receive Compound storage Store in a cool, dark, dry place (2-8°C recommended) receive->storage prep Prepare for Experiment storage->prep weigh Weigh in fume hood wearing appropriate PPE prep->weigh dissolve Dissolve in a suitable solvent (e.g., DMSO) weigh->dissolve use Use immediately in experiment dissolve->use aliquot Aliquot for storage dissolve->aliquot dispose Dispose of waste according to institutional guidelines use->dispose store_sol Store aliquots at -20°C or -80°C aliquot->store_sol store_sol->use

Caption: Recommended workflow for handling the compound.

VI. References

  • Aggarwal, R., et al. (2019). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives. Future Medicinal Chemistry, 11(15), 1871–1882. Available at: [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatibility Chart. Retrieved January 26, 2026, from [Link]

  • Jin, Z. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. Available at: [Link]

  • Pielichowski, K., & Pielichowski, J. (2005). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland, 23(4), 975-982.

  • Sangaj, N. S., & Malshe, V. C. (2004). Self‐Initiated Photopolymerization and Photografting of Acrylic Monomers. Journal of Applied Polymer Science, 93(4), 1863-1873.

  • TDI International, Inc. (n.d.). Acrylic Chemical Compatibility Chart. Retrieved January 26, 2026, from [Link]

  • Loba Chemie. (2022). ACRYLIC ACID (STABILIZED) FOR SYNTHESIS Safety Data Sheet. Retrieved January 26, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved January 26, 2026, from [Link]

  • Tremblay, L., & Desgagné, M. (2009). Thermal degradation of polyacrylic acid in dilute aqueous solution. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022). Investigation of the thermal degradation of poly(acrylic acid) and poly(methacrylic acid) by high-resolution carbon-13 CP/MAS NMR spectroscopy. Retrieved January 26, 2026, from [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3748. Available at: [Link]

  • Sujatha, K., et al. (2009). Synthesis and antiviral activity of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Bioorganic & Medicinal Chemistry Letters, 19(15), 4501-4504.

  • Buback, M., et al. (2000). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Macromolecules, 33(5), 1620-1627. Available at: [Link]

  • Podgórna, K., et al. (2018). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 10(11), 1251. Available at: [Link]

  • Louvers International. (n.d.). Chemical Compatibility Acrylic. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2017). Photopolymerization of acrylamide in the very low monomer concentration range. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (1993). Thermal characterization of poly(acrylic acid). Retrieved January 26, 2026, from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved January 26, 2026, from [Link]

  • ePlastics. (2021). Chemical Resistance of Plexiglass Acrylic. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Rapid and precise synthesis of acrylic polymers driven by visible light. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Retrieved January 26, 2026, from [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently move from lab-scale synthesis to larger production batches.

I. Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, notably used in the preparation of histamine H3 receptor ligands[1]. The most common and efficient method for its synthesis is the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid[1][2]. This reaction is a cornerstone of C-C bond formation in organic synthesis[3][4]. While straightforward on a small scale, scaling up this process can introduce challenges that may affect yield, purity, and reproducibility. This guide will address these potential issues head-on.

Reaction Scheme:

Knoevenagel_Condensation reactant1 1-methyl-1H-pyrazole-4-carbaldehyde reaction_node reactant1->reaction_node + reactant2 Malonic Acid reactant2->reaction_node product This compound catalyst Base (e.g., Piperidine/Pyridine) catalyst->reaction_node solvent Solvent (e.g., Pyridine, Ethanol) solvent->reaction_node reaction_node->product Heat

Caption: Knoevenagel condensation for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is the Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid[1][2]. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which also often serves as the solvent[4].

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: When scaling up, the following parameters are crucial:

  • Temperature Control: Exothermic reactions can lead to side product formation. Efficient heat dissipation is critical.

  • Mixing Efficiency: Homogeneous mixing is essential for consistent reaction progress and to avoid localized overheating.

  • Rate of Reagent Addition: Controlled addition of reactants can help manage the reaction exotherm.

  • Product Precipitation and Isolation: Ensuring efficient and complete precipitation and filtration is key to maximizing yield.

Q3: What are the expected physical properties of this compound?

A3: The table below summarizes the key physical properties.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Boiling Point 329.3°C at 760 mmHg[1]
Flash Point 152.9°C[1]
Density 1.2 g/cm³[1]

Q4: What analytical techniques are recommended for reaction monitoring and final product characterization?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product[5].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product[5].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups[5].

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Catalyst Loading: Too little or too much catalyst can affect the reaction rate. 3. Product Loss During Workup: Incomplete precipitation or loss during filtration. 4. Side Reactions: Formation of byproducts reduces the amount of desired product.1. Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to decomposition. 2. Catalyst Screening: If using a base like piperidine in pyridine, ensure the ratio is appropriate. On a small scale, screen different catalyst loadings to find the optimum. 3. Improve Isolation: After acidification, ensure the pH is low enough for complete precipitation. Cool the mixture before filtration to decrease the product's solubility. Wash the isolated solid with a minimal amount of cold solvent. 4. Identify and Mitigate Side Reactions: Analyze crude material by LC-MS to identify byproducts. Common side reactions in Knoevenagel condensations include Michael addition[3]. Adjusting stoichiometry or temperature may minimize these.
Poor Purity (Presence of Impurities) 1. Unreacted Starting Materials: Incomplete reaction. 2. Formation of Byproducts: As mentioned above. 3. Contamination from Solvents or Reagents: Use of low-purity starting materials or solvents.1. Drive Reaction to Completion: Increase reaction time or temperature as determined by reaction monitoring. 2. Purification Strategy: Recrystallization is often an effective method for purifying acrylic acids. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water). Crystallization can be an effective purification method for acrylic acids[6]. 3. Ensure High-Quality Inputs: Use reagents and solvents of appropriate purity for the desired final product quality.
Reaction Stalls or is Sluggish 1. Deactivated Catalyst: The basic catalyst can be neutralized by acidic impurities. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Solubility of Reactants: Malonic acid may have limited solubility in some solvents at lower temperatures.1. Check Purity of Starting Materials: Ensure the aldehyde and malonic acid are free of acidic impurities. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Solvent Selection: While pyridine is common, other high-boiling point solvents that can solubilize all reactants could be explored.
Formation of a Tar-like Substance 1. Excessive Heat: High temperatures can lead to polymerization or decomposition of the acrylic acid product. Acrylic acids are known to be susceptible to polymerization[7]. 2. Presence of Oxygen: Can promote radical polymerization.1. Precise Temperature Control: Use a well-controlled heating system (e.g., oil bath) and ensure efficient stirring to distribute heat evenly. 2. Inert Atmosphere: For larger scale reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize polymerization.
Difficulty with Product Isolation 1. Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter. 2. Oily Product: The product may not solidify upon acidification.1. Optimize Precipitation: Control the rate of acidification and the temperature at which precipitation occurs. Sometimes, allowing the mixture to stand for a longer period can result in larger crystal formation. 2. Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch. Extraction into an organic solvent followed by evaporation and recrystallization may be necessary.

IV. Detailed Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Workflow Diagram:

Lab_Scale_Synthesis start Start dissolve Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine. start->dissolve add_catalyst Add piperidine (catalyst). dissolve->add_catalyst heat Heat the mixture (e.g., 90-100 °C) and monitor by TLC. add_catalyst->heat cool Cool to room temperature. heat->cool acidify Pour into ice-water and acidify with concentrated HCl. cool->acidify precipitate Collect precipitate by filtration. acidify->precipitate wash Wash with cold water. precipitate->wash dry Dry the solid under vacuum. wash->dry end End dry->end

Caption: Step-by-step workflow for the lab-scale synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 volumes).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Precipitation: Slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining pyridine hydrochloride.

  • Drying: Dry the product under vacuum to a constant weight.

Considerations for Scale-Up
  • Heat Management: On a larger scale, the heat generated by the reaction will be more significant. A jacketed reactor with controlled heating and cooling is recommended.

  • Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in larger reaction vessels.

  • Reagent Addition: For multi-kilogram scale, consider adding the aldehyde solution to a heated solution of malonic acid and catalyst in pyridine to better control the initial exotherm.

  • Quenching and Isolation: The quench and precipitation step will also be more exothermic on a larger scale. Ensure the receiving vessel has adequate cooling. The filtration and drying equipment should be appropriately sized for the expected product volume.

V. References

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

  • This compound - GlobalChemMall. GlobalChemMall. [Link]

  • Process for the purification of (meth)acrylic acid - Google Patents. Google Patents.

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives - Asian Publication Corporation. Asian Publication Corporation. [Link]

  • An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst | Request PDF - ResearchGate. ResearchGate. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health. [Link]

  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment - ResearchGate. ResearchGate. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process - ResearchGate. ResearchGate. [Link]

  • Process for purification of acrylic acid by extraction and distillation - Google Patents. Google Patents.

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. ResearchGate. [Link]

  • METHOD OF PURIFYING (METH)ACRYLIC ACID - European Patent Office - EP 1688407 B1 - Googleapis.com. Google Patents.

Sources

Troubleshooting Guide: Low Reactivity of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An essential class of monomers, acrylic acid and its derivatives are fundamental building blocks in materials science, polymer chemistry, and drug development. Their high reactivity, governed by the electron-deficient double bond, is key to their utility in polymerization, Michael additions, and esterification reactions. However, this reactivity can be a double-edged sword, often leading to challenges in storage, handling, and consistent experimental outcomes. Low or inconsistent reactivity is a frequent and frustrating issue for researchers.

This Technical Support Center provides a structured, in-depth guide to diagnosing and resolving common reactivity problems with acrylic acid derivatives. As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and regain control of your experiments.

This guide is structured to help you systematically identify the root cause of low reactivity, from the most common culprits to more nuanced molecular-level effects.

Question 1: My reaction (e.g., polymerization, Michael addition) with an acrylic acid derivative fails to initiate or proceeds extremely slowly. Where should I start my investigation?

Answer:

When an acrylate reaction fails, the investigation should begin with the most probable and easily addressable cause: the presence of stabilizers (inhibitors). Acrylic monomers are almost always shipped with added inhibitors to prevent premature polymerization during transport and storage, which can be a highly exothermic and dangerous process.[1][2][3]

The most common inhibitors are hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ).[1][4] These compounds are radical scavengers that effectively quench the radical species necessary for initiating polymerization or can interfere with other reaction mechanisms.[1] Therefore, the first and most critical step is to verify if the inhibitor has been removed.

Here is a logical workflow for troubleshooting:

A Start: Low/No Reactivity Observed B Is the monomer fresh and stored correctly? A->B C Has the inhibitor been removed? B->C Yes I Action: Use a fresh batch of monomer. Check for signs of polymerization in the bottle. B->I No D Action: Remove inhibitor. (See Protocol 1) C->D No E Are reaction conditions optimal? (Temp, Solvent, Catalyst, pH) C->E Yes D->C Re-evaluate F Action: Optimize reaction conditions. Review literature for your specific system. E->F No G Consider Structural Effects: Steric Hindrance & Electronics E->G Yes F->E Re-evaluate H Problem Solved G->H Analysis Complete I->A

Caption: General troubleshooting workflow for low acrylate reactivity.

Question 2: I've confirmed that inhibitor removal is necessary. What is a reliable protocol for this?

Answer:

Removing the inhibitor is crucial for achieving predictable reactivity. There are two primary methods, each with its own advantages.

Method 1: Basic Wash (for Phenolic Inhibitors like MeHQ)

This is the most common and often sufficient method. Phenolic inhibitors like MeHQ are acidic and can be deprotonated with a base, rendering them water-soluble and easily extracted from the organic monomer phase.

Method 2: Column Chromatography

Passing the monomer through a column packed with an appropriate adsorbent is a fast and effective alternative, especially for smaller-scale reactions.

Experimental Protocol 1: Inhibitor Removal from Liquid Acrylate Monomers

A) Basic Wash Protocol:

  • Preparation: In a separatory funnel, combine the acrylate monomer with an equal volume of a 1 M sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently to release any pressure buildup. The aqueous layer will often develop a brownish color as it removes the phenolic inhibitor.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous (NaOH) layer.

  • Repeat: Repeat the wash (steps 2-3) one to two more times, or until the aqueous layer remains colorless.

  • Neutralization & Brine Wash: Wash the monomer with an equal volume of deionized water, followed by a wash with saturated sodium chloride (brine) solution to remove residual NaOH and dissolved water.

  • Drying: Drain the monomer into a clean, dry flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 15-20 minutes.

  • Filtration: Filter the dried monomer to remove the drying agent. The purified monomer is now ready for use. It should be used immediately , as the lack of inhibitor makes it prone to spontaneous polymerization.[5]

B) Column Chromatography Protocol:

  • Column Preparation: Pack a glass chromatography column with activated basic alumina or a commercial inhibitor-removal resin. The amount should be approximately 10-20% of the weight of the monomer.

  • Elution: Add the inhibited monomer directly to the top of the column and allow it to pass through under gravity.

  • Collection: Collect the purified monomer as it elutes from the column. The inhibitor will remain adsorbed on the stationary phase.

  • Immediate Use: As with the wash protocol, use the purified monomer immediately.[5]

Trustworthiness Check: To verify the removal of the inhibitor, you can take a small aliquot of the purified monomer and attempt a test polymerization with a standard initiator concentration. A rapid increase in viscosity or solidification indicates successful inhibitor removal.

Question 3: My inhibitor is removed, but the reaction is still sluggish. How do I troubleshoot the reaction conditions?

Answer:

Once inhibitors are ruled out, the next step is to scrutinize the reaction conditions. Acrylic acid derivatives are sensitive to temperature, solvent, catalyst, and pH.[6][7]

1. Temperature:

  • Causality: Most chemical reactions have a positive correlation between temperature and rate. For polymerizations, higher temperatures increase the rate of initiator decomposition, generating more radicals and accelerating the reaction.[6] For Michael additions or esterifications, increased thermal energy helps overcome the activation energy barrier.[7][8]

  • Troubleshooting:

    • If your reaction is slow at room temperature, consider moderately increasing the heat (e.g., to 50-70°C).[8]

    • Warning: Be cautious. Acrylate polymerizations are highly exothermic.[3] Uncontrolled heating can lead to a runaway reaction. Always ensure adequate cooling and monitoring.

2. Solvent Choice:

  • Causality: The solvent can influence reactant solubility and the stability of transition states. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often effective for Michael additions involving charged nucleophiles.[9] For radical polymerizations, the choice of solvent can also affect chain transfer kinetics, influencing the final polymer's molecular weight.

  • Troubleshooting: If reactants are not fully dissolved, or if the reaction medium is non-polar, consider switching to a more appropriate solvent based on the mechanism of your specific reaction.

3. Catalyst/Initiator Concentration:

  • Causality:

    • Radical Polymerization: The rate of polymerization is directly proportional to the square root of the initiator concentration. Doubling the initiator will not double the rate but will increase it.

    • Michael Addition: These reactions are often base-catalyzed. The catalyst deprotonates the nucleophile, increasing its nucleophilicity. Stronger, non-nucleophilic bases or specific catalysts can dramatically accelerate the reaction.[10]

    • Esterification: These are typically acid-catalyzed (e.g., H₂SO₄, p-TsOH). The catalyst protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic.[11]

  • Troubleshooting:

    • Incrementally increase the catalyst or initiator concentration.

    • For Michael additions, consider switching to a more potent catalyst if a weak base is being used.

4. pH (for Aqueous Systems):

  • Causality: The reactivity of acrylic acid itself is highly pH-dependent. At low pH, it is protonated (COOH), while at higher pH, it exists as the acrylate anion (COO⁻). This change in charge affects its electronic properties and reactivity, particularly in copolymerizations.[12]

  • Troubleshooting: Ensure the pH of your reaction medium is appropriate for the desired reactivity of your monomer.

Question 4: Could the structure of my specific acrylic acid derivative be the problem?

Answer:

Yes, absolutely. The inherent reactivity of an acrylate is governed by both electronic effects and steric hindrance, which are dictated by the substituents on the molecule.[13][14]

1. Electronic Effects:

  • Causality: The reactivity of the acrylate double bond (the Michael acceptor) is due to its electrophilicity, which is created by the electron-withdrawing nature of the adjacent carbonyl group. This can be modulated by other substituents.

    • Electron-Withdrawing Groups (EWGs): Groups like halogens, cyano, or nitro attached to the ester portion or at the α-position further increase the electrophilicity of the β-carbon, making the monomer more reactive toward nucleophiles (in Michael additions) or in certain polymerization types.[15][16]

    • Electron-Donating Groups (EDGs): Groups like alkyl or amino functionalities can slightly decrease the electrophilicity of the double bond, potentially making the monomer less reactive.[13]

2. Steric Hindrance:

  • Causality: Bulky groups near the reactive double bond can physically block the approach of a nucleophile, radical, or another monomer unit.[17][18][19]

    • α-Substituents: A methyl group at the α-position (methacrylates) significantly hinders the approach to the double bond compared to unsubstituted acrylates. This is why methacrylates are generally less reactive than acrylates.[14]

    • Ester Group: A bulky ester group (e.g., tert-butyl acrylate vs. methyl acrylate) can also slow down the reaction rate due to steric crowding around the reaction center.[13]

cluster_0 Electronic Effects cluster_1 Steric Hindrance Acrylate C H₂ = C H C = O O R EWG EWG on R or α-position (e.g., -Cl, -CN) Increases δ+ on β-carbon Acrylate:f3->EWG Acrylate:f12->EWG EDG EDG on R or α-position (e.g., -NH₂, -Alkyl) Decreases δ+ on β-carbon Acrylate:f3->EDG Acrylate:f12->EDG Steric Bulky R-group or α-substituent (e.g., t-Butyl, Isobornyl) Hinders approach to C=C bond Acrylate:f3->Steric Acrylate:f12->Steric More_Reactive Higher Reactivity (Faster Michael Addition, Faster Polymerization) EWG->More_Reactive Less_Reactive Lower Reactivity (Slower Reaction Rate) EDG->Less_Reactive Steric->Less_Reactive

Caption: Impact of substituents on acrylate reactivity.

Troubleshooting: If you are working with a sterically hindered or electron-rich acrylate, you may need to employ more forcing conditions (higher temperature, stronger catalyst, longer reaction times) to achieve a satisfactory conversion compared to a simple, unhindered acrylate like methyl acrylate.

Frequently Asked Questions (FAQs)

Q1: Can I use an inhibited monomer by just adding more initiator? While you can sometimes overcome the inhibitor by adding a large excess of initiator, it is poor practice. This approach leads to an unpredictable induction period, poor control over the reaction kinetics, and potential changes in the final properties of the material (e.g., molecular weight distribution in polymers). For reproducible and scientifically sound results, removing the inhibitor is always the recommended first step.[5]

Q2: My acrylic acid is a solid at room temperature. Does it still have an inhibitor? Pure acrylic acid has a melting point of 13-14°C, so it may be solid if stored in a cool place.[20] If it is a solid powder, it is likely poly(acrylic acid), not the monomer. However, if it is a frozen crystalline solid, it still contains an inhibitor added by the manufacturer. You would need to melt it before proceeding with inhibitor removal. Always check the certificate of analysis from your supplier to confirm the identity and purity of your starting material.

Q3: I'm performing a Michael addition with a primary amine and getting double addition. How can I favor the mono-adduct? This is a common issue where the secondary amine product of the first addition reacts with a second equivalent of the acrylate. To favor the mono-adduct, you can use a large excess of the primary diamine relative to the acrylate.[21] This increases the probability that an acrylate molecule will encounter a primary amine before it encounters the mono-adduct product. Running the reaction at a lower conversion level can also help.

Q4: Does oxygen affect my reaction? Oxygen has a dual role. It is a potent radical scavenger and will inhibit free-radical polymerization. Therefore, these reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) after de-gassing the monomer/solvent mixture.[22] Paradoxically, some phenolic inhibitors, like MeHQ, require the presence of trace amounts of oxygen to function effectively as inhibitors during storage. For non-radical reactions like Michael additions, the effect of oxygen is generally less pronounced but purging with an inert gas is still good practice to prevent potential side oxidations.

Q5: What are typical catalyst concentrations for esterifying acrylic acid? For acid-catalyzed esterification of acrylic acid, catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. Concentrations can range from 0.01 mol% up to 5 mol% relative to the acrylic acid.[8][11] The optimal concentration will depend on the specific alcohol, desired reaction time, and temperature.

Data Summary Table

ParameterIssueRecommended ActionQuantitative Guideline
Inhibitor Reaction fails to startRemove via basic wash or columnUse 1M NaOH for wash; use monomer immediately
Temperature Slow reaction rateIncrease temperature cautiouslyStart with 50-70°C; monitor for exotherm
Initiator Slow polymerizationIncrease initiator concentrationIncrease in increments of 25-50% of original amount
Catalyst Slow Michael addition/EsterificationIncrease catalyst loading or use a stronger catalystEsterification: 0.01-5 mol%; Michael: Varies with base strength
Steric Hindrance Inherently low reactivityUse more forcing conditionsIncrease temperature; extend reaction time (e.g., 12-24h)
Stoichiometry Side reactions (e.g., double addition)Use a large excess of one reagentFor mono-addition to diamines, use >5 equivalents of diamine

References

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry.

  • Jursich, M. J. (1991). U.S. Patent No. 5,034,156. U.S. Patent and Trademark Office.

  • Royal Society of Chemistry. (n.d.). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing.

  • Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). (PDF) Inhibition of Acrylic Acid and Acrylate Autoxidation. ResearchGate.

  • Wang, W., & Hutchinson, R. A. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate.

  • Tong, J. P., & Kenyon, A. S. (1969). Heats of polymerization of acrylic acid and derivatives. ResearchGate.

  • Carvalho, A. L., et al. (2019). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. MDPI.

  • CAMEO Chemicals - NOAA. (n.d.). Acrylates and Acrylic Acids.

  • Li, G., et al. (2024). Polyacrylamide-Based Polymers for Slickwater Fracturing Fluids: A Review of Molecular Design, Drag Reduction Mechanisms, and Gelation Methods. MDPI.

  • Wikipedia. (n.d.). Epoxy.

  • Hutchinson, R. A. (2007). Macromonomer formation by sterically hindered radical polymerization of methyl acrylate trimer at high temperature. ResearchGate.

  • Engelhardt, F., et al. (1968). U.S. Patent No. 3,458,561. U.S. Patent and Trademark Office.

  • Wang, H., et al. (2024). Effects of Diverse Acrylates on the Electro-Optical Performance of Polymer-Dispersed Liquid Crystal Films. PMC - NIH.

  • Luyben, W. L. (2016). (PDF) Dynamic optimization for controlling an acrylic acid process. ResearchGate.

  • Nguyen, L. (2018). How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate.

  • Ali, S. H., & Al-Zuhair, S. (2007). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. ResearchGate.

  • Sangroniz, A., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.

  • Bouaziz, A. (2014). How can I remove an inhibitor from acrylic acid? ResearchGate.

  • Decker, J. (2017). How can I purify Acrylic Acid in the solid state? ResearchGate.

  • Parent, J. S., et al. (2019). Optimal Design for Reactivity Ratio Estimation: A Comparison of Techniques for AMPS/Acrylamide and AMPS/Acrylic Acid Copolymerizations. MDPI.

  • Kohsaka, Y. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal.

  • Sangermano, M., et al. (2021). State of the Art in Dual-Curing Acrylate Systems. MDPI.

  • Ohara, T., et al. (2013). Acrylic Acid and Derivatives. ResearchGate.

  • Poater, A., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry (ACS Publications).

  • Orlińska, B., & Zawadiak, J. (2013). Kinetics of the esterification of acrylic acid with lower aliphatic alcohols in the presence of dodecatungstophosphoric acid as a catalyst. ResearchGate.

  • Reddit user. (2024). How to purify Acrylic Acid. Reddit.

  • Hoberg, H., & Schaefer, D. (1984). Formation of acrylic acid derivatives from the reaction of carbon dioxide with ethylene complexes of molybdenum and tungsten. Journal of the American Chemical Society.

  • Roling, P. V., & Wallace, D. J. (1998). U.S. Patent No. 5,763,658. U.S. Patent and Trademark Office.

  • Nair, D. P., et al. (2010). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.

  • Opeida, I., et al. (2019). Synthesis of acrylic acid and its esters with Se-containing catalysts. ResearchGate.

  • Lunder, M., & Kansky, A. (2022). Unwanted Skin Reactions to Acrylates: An Update. MDPI.

  • Fisher, G. J., & Schnizer, A. W. (1959). U.S. Patent No. 2,916,512. U.S. Patent and Trademark Office.

  • Kobiałka, M., et al. (2023). Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. RSC Publishing.

  • Pericherla, K., et al. (2013). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH.

  • Weigert, F. J. (2002). U.S. Patent No. 7,048,834. U.S. Patent and Trademark Office.

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.

  • Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proc. Indian Acad. Sci. (Chem. Sci.).

Sources

Technical Support Center: Optimizing Coupling Reactions for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic building block. We will explore the nuances of common synthetic routes, focusing on troubleshooting and rational optimization of reaction conditions.

Introduction: The Challenge of Pyrazole Acrylic Acid Synthesis

This compound is a key intermediate in medicinal chemistry, notably in the preparation of histamine H3 receptor ligands[1]. While its synthesis appears straightforward, coupling reactions involving N-heterocycles like pyrazole present unique challenges. Catalyst inhibition, side-product formation, and purification difficulties are common hurdles. This guide provides a structured approach to overcoming these issues, focusing on two robust synthetic strategies: the Heck-Mizoroki cross-coupling reaction and the Knoevenagel-Doebner condensation.

Part 1: The Heck-Mizoroki Reaction Pathway

The Heck reaction is a powerful method for C-C bond formation, coupling an aryl halide with an alkene.[2] For this synthesis, it involves the reaction of a 4-halo-1-methyl-1H-pyrazole with acrylic acid or an acrylate ester.

Frequently Asked Questions (FAQs): Heck Reaction

Q1: Which starting materials are required for the Heck reaction route?

A1: You will need two primary components:

  • A 4-halo-1-methyl-1H-pyrazole: 4-Bromo- or 4-iodo-1-methyl-1H-pyrazole are the most common starting points. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[3] The higher reactivity is due to the lower C-X bond strength, which facilitates the initial oxidative addition step in the catalytic cycle.[3]

  • An Acrylic Partner: You can use either acrylic acid directly or an acrylate ester (e.g., methyl acrylate, ethyl acrylate, or tert-butyl acrylate). Using an ester often results in cleaner reactions and easier purification. The final acrylic acid is then obtained by a subsequent hydrolysis step.

Q2: What is the best palladium catalyst and ligand combination for this reaction?

A2: This is a critical question, as pyrazoles can act as N-donor ligands and inhibit or poison the palladium catalyst.[4]

  • Palladium Source: Standard Pd(0) or Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄ are commonly used. The active catalyst is the Pd(0) species, which is formed in situ from Pd(II) sources.[5]

  • Ligands: The choice of ligand is crucial to prevent catalyst deactivation and promote high yields.

    • Phosphine Ligands: Bulky, electron-rich monodentate phosphines (e.g., P(o-tol)₃, P(t-Bu)₃) or chelating diphosphines are often effective. They stabilize the palladium center and facilitate the catalytic cycle.[3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as highly effective for cross-coupling reactions involving challenging substrates like heteroaryl chlorides due to their strong σ-donating ability and thermal stability.[2][3]

    • Phosphine-Free Systems: In some cases, phosphine-free catalysts, such as palladacycles or simple palladium salts in polar solvents like DMF or water, can be highly active, reducing cost and toxicity.[2]

Q3: What is the role of the base and which one should I choose?

A3: The base is essential for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the HX acid that is formed.[5]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are robust, inexpensive, and commonly used, particularly in polar aprotic solvents like DMF or DMAc.

  • Organic Bases: Trialkylamines (e.g., Et₃N, i-Pr₂NEt) are often used, especially in less polar solvents like acetonitrile or toluene. They can also serve as the solvent.

Q4: How do temperature and solvent affect the reaction?

A4: Both parameters are critical for success.

  • Solvent: Polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are generally preferred as they help to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.

  • Temperature: Reactions involving aryl bromides often require elevated temperatures (80-140 °C) to achieve a reasonable reaction rate.[6] However, excessively high temperatures can lead to catalyst decomposition, especially with less stable ligand systems.[3] Careful optimization is necessary. Microwave irradiation can sometimes accelerate the reaction and improve yields.[2]

Troubleshooting Guide: Heck Reaction

Problem: My reaction shows low or no conversion to the desired product.

Answer: This is a common issue often related to catalyst activity. Follow this systematic checklist:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Inhibition by Pyrazole: The pyrazole starting material itself can bind to the palladium center. Consider increasing the ligand-to-palladium ratio or switching to a bulkier ligand (e.g., a biarylphosphine like AdBrettPhos or an NHC ligand) that can sterically hinder the pyrazole from coordinating to the metal.[7]

  • Inefficient Oxidative Addition: If you are using a 4-chloro-pyrazole, it may be too unreactive. The C-Cl bond is strong and difficult to break.[3] Switch to the corresponding 4-bromo or 4-iodo-pyrazole. If you must use the chloride, a more specialized catalyst system, often involving a highly active NHC ligand, will be necessary.[3]

  • Incorrect Base/Solvent Combination: The choice of base is solvent-dependent. Ensure they are compatible. For example, inorganic bases like K₂CO₃ work best in polar solvents like DMF.[6]

  • Insufficient Temperature: The reaction may be kinetically slow. Gradually increase the temperature in 10-20 °C increments, monitoring for both product formation and potential decomposition.

Problem: I am observing significant formation of side products.

Answer: Side product formation usually points to issues with reaction selectivity or catalyst stability.

  • Double Heck Reaction (Diarylation): If you are using an acrylate ester, you may see the formation of a diarylated product. This can sometimes be suppressed by using a slight excess of the acrylate or by modifying the catalyst/ligand system.

  • Alkene Isomerization: Isomerization of the product's double bond can occur. This is often reversible, but adding bases or silver salts can facilitate the desired reductive elimination step, minimizing this side reaction.[5]

  • Homocoupling of the Pyrazole: This suggests an issue with the catalytic cycle. Ensure strictly anaerobic conditions.

  • Catalyst Decomposition (Palladium Black): If you observe the formation of a black precipitate (palladium black), your catalyst is decomposing. This is often caused by temperatures being too high for the chosen ligand or an insufficient amount of stabilizing ligand. Try a lower temperature or a more thermally stable ligand system like a palladacycle or an NHC-Pd complex.[3]

Generalized Heck Reaction Protocol
  • To a dry reaction vessel, add 4-bromo-1-methyl-1H-pyrazole (1.0 equiv.), palladium acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) followed by the acrylic partner (e.g., tert-butyl acrylate, 1.2-1.5 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

  • Hydrolyze the resulting ester (e.g., with TFA in DCM for a tert-butyl ester or LiOH in THF/water for a methyl/ethyl ester) to yield the final product.

Visualization of the Heck Reaction Troubleshooting Workflow

G start Low or No Yield reagents Check Reagent Purity & Dryness Are solvents degassed? start->reagents First Check catalyst Catalyst Activity Issue Is Palladium Black visible? reagents->catalyst Reagents OK sol_reagents Action: - Re-purify starting materials. - Use anhydrous, degassed solvents. reagents->sol_reagents Impure/Wet? sm_reactivity Starting Material Reactivity Using 4-chloro-pyrazole? catalyst->sm_reactivity No/Catalyst seems fine sol_catalyst Action: - Switch to bulky ligand (e.g., NHC). - Increase ligand:Pd ratio. - Lower temperature. catalyst->sol_catalyst Yes/Decomposition conditions Suboptimal Reaction Conditions sol_conditions Action: - Screen different bases (K₂CO₃, Et₃N). - Screen polar aprotic solvents (DMF, MeCN). - Incrementally increase temperature. conditions->sol_conditions sm_reactivity->conditions No, using Br/I sol_sm Action: - Switch to 4-bromo or 4-iodo-pyrazole. sm_reactivity->sol_sm Yes end Yield Improved sol_reagents->end sol_catalyst->end sol_conditions->end sol_sm->end

Caption: Troubleshooting workflow for low yield in the Heck reaction.

Part 2: The Knoevenagel-Doebner Condensation Pathway

An excellent and often high-yielding alternative is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid, catalyzed by a base, which proceeds with concomitant decarboxylation to afford the desired acrylic acid directly.[8][9]

Frequently Asked Questions (FAQs): Knoevenagel-Doebner Condensation

Q1: What are the typical catalysts and conditions for this reaction?

A1: The classic conditions involve using pyridine as the solvent and a catalytic amount of piperidine as the base.[8] The reaction is typically heated to reflux (around 100-120 °C) to drive both the condensation and the subsequent decarboxylation. Boric acid has also been reported as a mild and effective catalyst for Knoevenagel condensations.[10]

Q2: My reaction is slow and gives incomplete conversion. How can I improve it?

A2: Incomplete conversion can be due to several factors:

  • Temperature: The decarboxylation step requires sufficient thermal energy. Ensure the reaction is heated adequately, typically to the boiling point of pyridine.

  • Base Catalyst: The amount of piperidine can be crucial. While catalytic, using a slightly higher loading might be beneficial.

  • Water Removal: The condensation step produces water, which can be inhibitory. While not always necessary, performing the reaction in a vessel equipped with a Dean-Stark trap to remove water can sometimes drive the equilibrium towards the product.

Q3: Does this reaction have stereoselectivity?

A3: Yes, a significant advantage of the Knoevenagel-Doebner condensation is that it almost exclusively yields the thermodynamically more stable (E)-isomer of the acrylic acid.[8]

Troubleshooting Guide: Knoevenagel-Doebner Condensation

Problem: The reaction has stalled, and I still have significant starting aldehyde.

Answer:

  • Check Base Activity: Ensure your piperidine and pyridine are of good quality. Old bottles of amines can absorb water and CO₂ from the air.

  • Increase Temperature: If you are running the reaction below the reflux temperature of pyridine, increase the heat. The reaction often requires heating for 2-5 hours at 100-120 °C.[8]

  • Add More Catalyst: Add a few more drops of piperidine to the refluxing solution to see if the reaction restarts.

Problem: My product is difficult to purify or crystallize.

Answer:

  • Acid-Base Workup: After the reaction is complete, the mixture is typically cooled and poured into a mixture of ice and dilute HCl.[8] This protonates the product, causing it to precipitate, while the basic pyridine and piperidine remain in the aqueous solution as their hydrochloride salts.

  • Recrystallization: The crude, filtered solid can often be purified by recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/water mixture.

  • Alternative Purification: If the product remains oily or impure, it can be dissolved in a dilute aqueous base (like NaHCO₃), washed with an organic solvent (e.g., ether or DCM) to remove non-acidic impurities, and then re-precipitated by adding acid.

Generalized Knoevenagel-Doebner Protocol
  • In a round-bottom flask equipped with a reflux condenser, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) and malonic acid (1.2-1.5 equiv.).

  • Add pyridine as the solvent (enough to fully dissolve the reactants upon heating).

  • Add a catalytic amount of piperidine (e.g., 0.1 equiv.).

  • Heat the reaction mixture to reflux (100-120 °C) in an oil bath for 2-5 hours. Monitor the reaction by observing the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and 2N HCl.

  • Stir the mixture until precipitation is complete.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining pyridine hydrochloride, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent.

Summary of Optimized Reaction Conditions

ParameterHeck-Mizoroki ReactionKnoevenagel-Doebner Condensation
Pyrazole Substrate 4-Bromo- or 4-Iodo-1-methyl-1H-pyrazole1-Methyl-1H-pyrazole-4-carbaldehyde
Coupling Partner Acrylic acid or Acrylate esterMalonic acid
Catalyst Pd(OAc)₂ / Ligand (e.g., P(o-tol)₃)Piperidine (in Pyridine)
Base/Solvent K₂CO₃ in DMF or Et₃N in MeCNPyridine (solvent) / Piperidine (base)
Temperature 80 - 140 °C100 - 120 °C (Reflux)
Key Advantages Good functional group tolerance.Direct formation of the acid, high (E)-selectivity, often simpler workup.
Common Issues Catalyst inhibition, side reactions.Incomplete conversion if not heated sufficiently.
Visualization of Synthetic Pathways

G cluster_0 Heck-Mizoroki Pathway cluster_1 Knoevenagel-Doebner Pathway A1 4-Bromo-1-methyl-1H-pyrazole C1 Pd(OAc)₂ / Ligand Base, Heat A1->C1 B1 tert-Butyl Acrylate B1->C1 D1 Intermediate Ester C1->D1 Coupling E1 Hydrolysis (TFA) D1->E1 F This compound E1->F A2 1-Methyl-1H-pyrazole-4-carbaldehyde C2 Pyridine / Piperidine Reflux A2->C2 B2 Malonic Acid B2->C2 C2->F Condensation & Decarboxylation

Caption: Comparison of Heck and Knoevenagel synthetic routes.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Shcherbakova, V. S., Martynovskaya, S. V., Gyrgenova, E. A., Ushakova, I. A., & Ivanov, A. V. (2023). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Russian Journal of Organic Chemistry, 59(10), 1725–1729. [Link]

  • Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Catalysts, 4(1), 1-110. [Link]

  • Goh, S. S., & Chan, P. W. H. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2356–2366. [Link]

  • Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., Munawar, M. A., Nasrullah, M., Ain, Q. T., Suhail, F., & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]

  • Khan, I., Ali, A., Al-Harrasi, A., & Al-Rawahi, A. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A general and efficient method for the palladium-catalyzed amination of five-membered heterocyclic bromides. Journal of the American Chemical Society, 132(43), 15243-15245. [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

Sources

Technical Support Center: Synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and answer frequently asked questions related to this important synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, notably used in the preparation of histamine H3 receptor ligands and other pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, presents several challenges related to purity, isomer control, and stability. The most common and scalable synthetic route is the Knoevenagel condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid, typically catalyzed by a weak base like pyridine or piperidine.[1][2]

This guide provides a detailed analysis of potential impurities that can arise from starting materials, side reactions, and work-up procedures. By understanding the root cause of these impurities, researchers can optimize reaction conditions, streamline purification, and ensure the synthesis of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

The impurities can be categorized based on their origin: starting materials, reaction byproducts, or degradation products. The table below summarizes the most frequently encountered impurities.

Impurity NameStructure / FormulaSource / CauseRecommended Analytical Technique
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂OUnreacted starting material.HPLC, GC-MS, ¹H NMR
Malonic Acid C₃H₄O₄Unreacted starting material.HPLC, ¹H NMR (in D₂O)
(2Z)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid C₇H₈N₂O₂Stereoisomer formed during condensation.HPLC, ¹H NMR
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂Over-reduction of the double bond during unintended hydrogenation steps.HPLC, LC-MS, ¹H NMR
Michael Adduct C₁₀H₁₀N₂O₆Addition of malonic acid carbanion to the α,β-unsaturated product.LC-MS, ¹H NMR
Polymeric materials (C₇H₈N₂O₂)nUncontrolled radical polymerization of the acrylic acid product, often initiated by heat or light during work-up or storage.GPC, Visual (gummy/oily product)
Residual Catalyst (e.g., Pyridine) C₅H₅NIncomplete removal during work-up.¹H NMR, GC-MS
Residual Solvents (e.g., Toluene, Ethanol) VariesIncomplete removal during drying.¹H NMR, GC-Headspace

Q2: Why is the formation of the (Z)-isomer a concern and how can it be controlled?

The desired product is the (E)-isomer (trans), which is generally the thermodynamically more stable configuration due to reduced steric hindrance. However, the Knoevenagel condensation can produce a mixture of (E) and (Z) isomers. The (Z)-isomer is a process-related impurity that may exhibit different physical properties (e.g., solubility, melting point) and potentially different biological activity, making its control critical for pharmaceutical applications.

Causality: The stereochemical outcome is influenced by the reaction mechanism and conditions. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the catalyst and solvent, strongly favors the formation of the (E)-isomer through a six-membered transition state that leads to decarboxylation.[2] Elevated temperatures generally favor the formation of the more stable (E)-isomer.

Q3: My reaction mixture is turning viscous and yellow-brown. What is happening?

This often indicates polymerization of the acrylic acid product.[3] Acrylic acids are monomers that can undergo radical polymerization, especially when heated in the absence of an inhibitor or in the presence of trace metal impurities. This is particularly problematic during solvent removal or distillation. To mitigate this, it is advisable to work at moderate temperatures and, if necessary, add a radical inhibitor like hydroquinone monomethyl ether (MEHQ) during work-up and storage.[4]

Q4: What are the critical quality attributes of the 1-methyl-1H-pyrazole-4-carbaldehyde starting material?

The purity of the starting aldehyde is paramount. Impurities in the aldehyde will carry through or cause side reactions. Key concerns include:

  • Regioisomers: Synthesis of the pyrazole ring can sometimes yield isomeric products (e.g., 1-methyl-1H-pyrazole-3-carbaldehyde or 5-carbaldehyde). These will lead to isomeric acrylic acid impurities that can be very difficult to separate.

  • Unreacted Precursors: Impurities from the aldehyde's synthesis, such as 1-methyl-1H-pyrazole or Vilsmeier-Haack reagents, can interfere with the condensation reaction.[5]

Always ensure the purity of the starting aldehyde by ¹H NMR and GC-MS before commencing the synthesis.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and provides a logical approach to resolving them.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Validation Recommended Solution
Inactive Catalyst The amine catalyst (e.g., pyridine, piperidine) may be of poor quality or degraded. The reaction relies on the base to deprotonate malonic acid.Use a fresh, anhydrous grade of the amine catalyst. A small amount of acetic acid can sometimes be used as a co-catalyst.
Low Reaction Temperature The condensation and subsequent decarboxylation require sufficient thermal energy. Typical temperatures range from 80-110 °C.Gradually increase the reaction temperature, monitoring by TLC or HPLC for product formation. Refluxing in a suitable solvent like pyridine or toluene is common.
Presence of Water Excess water can hydrolyze intermediates or interfere with the catalyst's basicity.Ensure all reagents and solvents are anhydrous, especially the malonic acid and the reaction solvent.
Poor Quality Starting Aldehyde If the aldehyde has degraded or is impure, the reaction will be sluggish or fail.Verify the purity of 1-methyl-1H-pyrazole-4-carbaldehyde via NMR or GC-MS. Re-purify by distillation or chromatography if necessary.
Problem 2: Product is Contaminated with Significant Starting Material
Potential Cause Explanation & Validation Recommended Solution
Incomplete Reaction The reaction may not have reached completion. This is the most common cause.Increase the reaction time. Monitor the reaction progress using TLC or HPLC until the starting aldehyde spot has disappeared or is minimized.
Incorrect Stoichiometry Using a significant excess of the aldehyde will result in its presence in the final product. An insufficient amount of malonic acid will leave unreacted aldehyde.Use a slight excess (1.1-1.5 equivalents) of malonic acid to ensure the complete consumption of the more valuable aldehyde.
Inefficient Decarboxylation The intermediate dicarboxylic acid may be present.Ensure the reaction temperature is high enough (typically >100 °C) for a sufficient duration to drive the decarboxylation to completion.[2]
Problem 3: Product Contains Both (E) and (Z) Isomers
Potential Cause Explanation & Validation Recommended Solution
Suboptimal Reaction Conditions Lower reaction temperatures or the use of certain catalysts/solvents can lead to poor stereoselectivity.Employ the Doebner modification conditions (pyridine as solvent/catalyst) and ensure a sufficiently high reflux temperature to favor the formation of the thermodynamic (E)-product.[2]
Equilibration during Work-up Although less common, exposure to UV light or certain acidic/basic conditions could potentially cause isomerization.Protect the reaction and product from strong light. Use mild work-up conditions. The isomers can often be separated by careful recrystallization, as the (E)-isomer is typically less soluble.

Key Experimental Workflows & Diagrams

Reaction Pathway and Impurity Formation

The following diagrams illustrate the primary synthetic route and the formation of key byproducts.

Knoevenagel_Condensation cluster_start Starting Materials Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Intermediate Aldol-type Adduct Aldehyde->Intermediate + Enolate MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate + Base - H+ Diacid Unstable Dicarboxylic Acid Intermediate Intermediate->Diacid - H₂O (Dehydration) E_Product (2E)-Product (Desired) Diacid->E_Product - CO₂ (Decarboxylation) Z_Product (2Z)-Product (Isomeric Impurity) Diacid->Z_Product - CO₂ MichaelAdduct Michael Adduct (Side Product) E_Product->MichaelAdduct + Enolate

Caption: Knoevenagel condensation pathway for synthesis and impurity formation.

Isomer_Formation Diacid Dicarboxylic Acid Intermediate TS_E Transition State E (Lower Energy) Diacid->TS_E Thermodynamic Pathway TS_Z Transition State Z (Higher Energy) Diacid->TS_Z Kinetic Pathway E_Product (E)-Isomer (Major Product) TS_E->E_Product Z_Product (Z)-Isomer (Minor Impurity) TS_Z->Z_Product

Caption: Thermodynamic control favoring the desired (E)-isomer.

Protocols

Protocol 1: Synthesis via Doebner-Knoevenagel Condensation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Addition: Add malonic acid (1.2 eq) and pyridine (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 5:4:1 Toluene:Ethyl Acetate:Formic Acid) until the aldehyde is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product (pH ~2).

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and excess malonic acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a starting point for method development. The column, mobile phase, and gradient may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 210 nm and 254 nm.

  • Expected Elution Order: Malonic Acid -> (2E)-Product -> 1-Methyl-1H-pyrazole-4-carbaldehyde. The (Z)-isomer will likely elute very close to the (E)-product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The crude product can often be recrystallized from aqueous ethanol, isopropanol, or an ethyl acetate/heptane solvent system. The ideal solvent should fully dissolve the product at elevated temperatures and result in poor solubility at room temperature.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, it may be treated with activated charcoal and hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Belkacem, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 103. Available at: [Link]

  • Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.
  • GlobalChemMall. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • OSHA. (n.d.). Acrylic Acid. Available at: [Link]

  • Kaushik, D., et al. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, M726. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Geronikaki, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 38-55. Available at: [Link]

  • Reddit. (2022). How to purify Acrylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Available at: [Link]

  • El-Sayed, M. A. A. (2016). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 81(3), 195-224. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and comparison of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid derivatives, a promising class of compounds in modern drug discovery. We will explore their synthesis, chemical characterization, and biological performance, particularly as kinase inhibitors, in comparison to other relevant therapeutic alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of these pyrazole-based scaffolds.

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies.[1] A significant area of interest lies in the development of pyrazole derivatives as kinase inhibitors.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[4]

This compound and its derivatives have emerged as a particularly interesting subclass. The acrylic acid moiety provides a versatile handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the characterization of these derivatives, offering a comparative perspective on their synthesis and biological efficacy.

Synthetic Strategies: A Comparative Overview

The primary route for the synthesis of this compound derivatives is the Knoevenagel condensation . This reliable and efficient reaction involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with a compound containing an active methylene group, such as malonic acid.[5][6]

Comparative Synthesis of this compound and its Amide Derivatives
Compound Synthetic Method Key Reagents Reaction Conditions Typical Yield Ref.
This compoundKnoevenagel Condensation1-methyl-1H-pyrazole-4-carbaldehyde, Malonic acid, Glycine (catalyst)DMSO, Room TemperatureGood[5]
Pyrazole-based Amide DerivativesAmide CouplingCorresponding acrylic acid, Amine, Coupling agent (e.g., TBTU, DIPEA)DMF, Room TemperatureHigh[7]
Alternative Pyrazole SynthesisCyclizationHydrazone and α,β-unsaturated ketoneVilsmeier reagent (DMF, POCl3)Variable[8]

The choice of synthetic route is dictated by the desired final compound. The Knoevenagel condensation offers a straightforward path to the parent acrylic acid, while subsequent amide coupling reactions provide a modular approach to generate a library of derivatives with diverse functionalities. This modularity is a key advantage for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Knoevenagel condensation.[5]

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Malonic acid

  • Glycine

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DMSO, add malonic acid (1.2 eq) and a catalytic amount of glycine (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their chemical identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the alkene (C=C stretching) moieties.

  • Elemental Analysis: Determines the elemental composition of the compound, which should be in agreement with the calculated values for the proposed structure.

Biological Activity: A Focus on Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[3][9][10]

Comparative Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the reported inhibitory activities of various pyrazole derivatives against key kinase targets. It is important to note that these are not direct comparisons of the title compound but provide a landscape of the potential of this scaffold.

Compound Class Target Kinase IC₅₀ (µM) Reference
Pyrazole-based analogsCDK2Potent inhibition (specific values not provided in abstract)[2]
Pyrazole derivative 4 CDK2Potent inhibition[11]
Pyrazolopyridine derivative 3f EGFR0.066[9]
Pyrazolopyridine derivative 3f VEGFR-20.102[9]
Pyrazole derivative 6b VEGFR-20.2[3]
Pyrazole derivative 6b CDK-20.458[3]
Fused Pyrazole derivative 3 EGFR0.06[12]
Fused Pyrazole derivative 9 VEGFR-20.22[12]

These data highlight the potential of pyrazole-based scaffolds to achieve potent inhibition of key oncogenic kinases. The derivatization of the acrylic acid moiety allows for the exploration of the chemical space around the pyrazole core to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound derivatives is still emerging, general trends from related pyrazole inhibitors can provide valuable guidance:

  • Substitution on the Pyrazole Ring: Modifications at different positions of the pyrazole ring can significantly impact kinase inhibitory activity and selectivity.[10]

  • Amide Substituents: The nature of the substituent on the amide nitrogen of the acrylic acid derivatives is crucial for interacting with specific residues in the kinase active site. Aromatic and heterocyclic moieties are commonly employed to establish key hydrogen bonding and hydrophobic interactions.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in cell permeability and off-target effects.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against a specific kinase.[13][14]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway Context

Pyrazole-based kinase inhibitors often target key nodes in signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. A common pathway affected is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates Angiogenesis Angiogenesis RTK->Angiogenesis PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole (2E)-3-(1-methyl-1H-pyrazol-4-yl) acrylic acid derivative Pyrazole->RTK Inhibits Pyrazole->PI3K Inhibits

Caption: Simplified signaling pathway often targeted by pyrazole-based kinase inhibitors.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel kinase inhibitors. Their straightforward synthesis, coupled with the potential for diverse functionalization, makes them attractive candidates for lead optimization campaigns. The data presented in this guide demonstrate the potential of pyrazole-based compounds to potently inhibit key oncogenic kinases.

Future research should focus on:

  • Systematic SAR studies of the acrylic acid derivatives to elucidate the key structural features required for potent and selective inhibition of specific kinases.

  • In-depth mechanistic studies to understand the precise binding modes of these compounds within the kinase active site.

  • Pharmacokinetic and in vivo efficacy studies of lead compounds to assess their potential as clinical candidates.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of targeted cancer therapies based on the this compound scaffold.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL not available)
  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH. [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. (URL not available)
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC - NIH. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. [Link]

  • MTT Cell Assay Protocol. (URL not available)
  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

  • Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ResearchGate. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. PubMed. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. NIH. [Link]

Sources

A Senior Application Scientist's Comparative Guide to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic Acid and its Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile nature allows for a wide range of biological activities, making it a privileged structure in the design of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid and its less-explored positional isomers: the 3-yl and 5-yl acrylic acid derivatives. By examining their synthesis, physicochemical properties, and biological potential, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery programs.

The substitution pattern on the pyrazole ring dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and overall spatial arrangement. These variations, in turn, dictate the compound's pharmacokinetic profile and its interaction with biological targets.[3][4] While the 4-substituted pyrazole has seen considerable investigation, particularly as a precursor for histamine H3 receptor ligands, its 3- and 5-substituted counterparts remain less characterized, representing a potential untapped resource for novel chemical entities.[5]

Physicochemical Properties: A Tale of Three Isomers

The position of the acrylic acid moiety on the 1-methyl-pyrazole ring significantly impacts the molecule's physicochemical characteristics. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative experimental data for these specific acrylic acid isomers is scarce, we can infer their properties based on the known chemistry of pyrazole carboxylic acids and related derivatives.[2][6]

The electronic nature of the pyrazole ring dictates the acidity of the carboxylic acid. The two adjacent nitrogen atoms in the pyrazole ring are electron-withdrawing, influencing the pKa of the acrylic acid substituent. The precise positioning of the acrylic acid group relative to the nitrogen atoms and the methyl group will lead to subtle but potentially significant differences in acidity, lipophilicity (LogP), and solubility. These differences can have a profound impact on a molecule's ability to cross cell membranes and interact with its target.[7]

PropertyThis compound(2E)-3-(1-methyl-1H-pyrazol-3-yl)acrylic acid (Predicted)(2E)-3-(1-methyl-1H-pyrazol-5-yl)acrylic acid (Predicted)Rationale for Predicted Differences
Molecular Weight 152.15 g/mol 152.15 g/mol 152.15 g/mol Isomers have the same molecular formula.
Melting Point (°C) ~204 (for the related 4-carboxylic acid)[8]Likely different from the 4-yl isomerLikely different from the 4-yl isomerCrystal packing and intermolecular interactions will differ based on substitution pattern. A patent for a related difluoromethyl pyrazole carboxylic acid showed a distinct melting point for the 3- and 5-yl isomers.[8]
pKa Predicted to be weakly acidicExpected to be slightly more acidic than the 4-yl isomerExpected to be the most acidic of the threeThe proximity of the electron-withdrawing nitrogen atoms has a greater influence on the acidity of the 3- and 5-positions compared to the 4-position. The N1-methyl group may also exert a differential electronic effect on the adjacent 5-position versus the more distant 3-position.
LogP Predicted to be moderately lipophilic[7]Expected to have a slightly lower LogP than the 4-yl isomerExpected to have a slightly lower LogP than the 4-yl isomerThe increased polarity due to the proximity of the acrylic acid to the ring nitrogens would likely decrease lipophilicity.
Solubility ModeratePotentially higher than the 4-yl isomerPotentially higher than the 4-yl isomerIncreased polarity and acidity generally lead to improved aqueous solubility.

Synthesis of Pyrazole Acrylic Acid Isomers

The synthetic route to these isomers is a critical consideration for their practical application in research and development. The most common and efficient method for the synthesis of the target compound, this compound, involves a Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.[5] The synthesis of the 3-yl and 5-yl isomers would follow a similar strategy, starting from the corresponding 1-methyl-1H-pyrazole-3-carbaldehyde and 1-methyl-1H-pyrazole-5-carbaldehyde, respectively.

The regioselective synthesis of the starting aldehydes can be challenging. Alkylation of an unsubstituted pyrazole can lead to a mixture of N1 and N2 isomers.[3] Therefore, a carefully planned synthetic strategy is essential to obtain the desired isomer in high purity. For instance, the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid has been reported to yield the desired 4-yl isomer in a high ratio compared to the undesired 5-yl isomer.[8]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification start 1-methyl-1H-pyrazole-4-carbaldehyde + Malonic Acid solvent Pyridine (solvent and base) start->solvent Dissolve in piperidine Piperidine (catalyst) solvent->piperidine Add heating Heat the mixture (e.g., 80-100 °C) piperidine->heating monitoring Monitor reaction progress by TLC heating->monitoring cool Cool the reaction mixture monitoring->cool Upon completion acidify Acidify with HCl (aq) cool->acidify precipitate Precipitate forms acidify->precipitate filter Filter the solid precipitate->filter wash Wash with water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol/Water) dry->recrystallize product This compound recrystallize->product

Caption: A typical workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a versatile scaffold found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents.[3] Pyrazole-containing compounds are particularly prominent as kinase inhibitors.[9] The positional isomerism of the acrylic acid group is expected to have a significant impact on the biological activity of these compounds, influencing their ability to bind to target proteins.

This compound is a known precursor for the synthesis of cyclopropanecarboxamides, which act as histamine H3 receptor ligands.[5] The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters.[10][11] Antagonists of the H3 receptor have shown therapeutic potential for treating a variety of neurological and psychiatric disorders.[12]

The interaction of pyrazole-based ligands with the histamine H3 receptor is a key area of investigation. The structure-activity relationship (SAR) of these compounds is highly dependent on the substitution pattern of the pyrazole ring.[12] It is plausible that the 3-yl and 5-yl isomers of (2E)-3-(1-methyl-1H-pyrazol-yl)acrylic acid, or their derivatives, could exhibit different binding affinities and functional activities at the H3 receptor compared to the 4-yl isomer.

Histamine H3 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Modulation of Neurotransmitter Release) CREB->Gene Histamine Histamine Histamine->H3R Activates Antagonist (2E)-3-(1-methyl-1H-pyrazol-X-yl)acrylic acid Derivative (Antagonist) Antagonist->H3R Blocks

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocols for Comparative Evaluation

To rigorously compare the biological activity of these pyrazole acrylic acid isomers, standardized experimental protocols are essential. Below are outlines for key assays.

Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the histamine H3 receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Kinase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of a specific protein kinase.

Protocol Outline:

  • Reagents: Obtain the purified kinase, a suitable substrate (peptide or protein), and ATP.

  • Assay Buffer: Use a kinase-specific buffer containing MgCl2, DTT, and other necessary components.

  • Reaction: In a microplate, combine the kinase, test compound at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at a specific temperature (e.g., 30°C) for a set time.

  • Detection: Measure kinase activity by quantifying either the consumption of ATP or the formation of ADP. Several commercial kits are available for this, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Determine the IC50 values for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The positional isomerism of the acrylic acid moiety on the 1-methyl-pyrazole ring presents a compelling opportunity for the discovery of novel therapeutic agents. While this compound has established its utility as a synthetic intermediate, a thorough investigation of its 3-yl and 5-yl isomers is warranted. The predicted differences in their physicochemical properties suggest that these isomers may possess distinct ADME profiles and biological activities.

Future research should focus on the synthesis and head-to-head comparison of these three isomers in a panel of relevant biological assays. Investigating their activity at the histamine H3 receptor and a diverse range of protein kinases would be a logical starting point. Such studies will not only expand our understanding of the structure-activity relationships of pyrazole derivatives but also have the potential to uncover novel lead compounds for the treatment of a variety of diseases. The insights gained from a systematic comparison of these isomers will undoubtedly contribute to the rational design of the next generation of pyrazole-based therapeutics.

References

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). ResearchGate. Retrieved from [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4209.
  • Das, N., Verma, A., Shrivastava, P. K., & Shrivastava, S. K. (2008). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 47(10), 1555–1558.
  • Lessel, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 245, 114923.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(23), 15575-15628.
  • Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(19), 5603–5606.
  • 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Histamine H3 receptor. Wikipedia. Retrieved from [Link]

  • Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5342-5351.
  • Ali, I., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(1), 104393.
  • Process for the production of pyrazoles. (2008). Google Patents.
  • Hamed, M. A., et al. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421.
  • Pyrazole, an important pharmacophore and a privileged scaffold of immense significance... (2021). MDPI. Retrieved from [Link]

  • Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. (2008). The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Ganellin, C. R., et al. (1995). Structure-activity studies with histamine H3-receptor ligands. Arzneimittel-Forschung, 45(11A), 1259-1263.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2023). Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • This compound. GlobalChemMall. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 589862.
  • Signaling pathways associated with the histamine H3 receptor. (2012). ResearchGate. Retrieved from [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (2008). British journal of pharmacology. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2020). MDPI. Retrieved from [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). Letters in Organic Chemistry, 18(13), 1039-1049.
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 488-493.
  • (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. J-GLOBAL. Retrieved from [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific reports. Retrieved from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. Lead Sciences. Retrieved from [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(12), 2731-2735.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry, 17(11), 3871-3878.
  • Structural basis for recognition of antihistamine drug by human histamine receptor. (2022). Nature communications. Retrieved from [Link]

  • Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. (2023). Signal transduction and targeted therapy. Retrieved from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Retrieved from [Link]

  • The Synthetic and Biological Attributes of Pyrazole Derivatives: A Review. (2016). Current drug targets. Retrieved from [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (2022). MDPI. Retrieved from [Link]

  • Compared pharmacology of human histamine H3 and H4 receptors. (2001). The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules (Basel, Switzerland). Retrieved from [Link]

  • New pyrazole derivatives of potential biological activity. (2012). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The incorporation of an acrylic acid moiety into the pyrazole structure gives rise to pyrazole acrylic acids, a subclass of compounds that has garnered significant interest for its diverse biological potential. This guide will delve into a comparative analysis of these activities, supported by experimental evidence, to inform future drug discovery and development efforts.

Core Structure of Pyrazole Acrylic Acids

The foundational structure of pyrazole acrylic acids allows for extensive chemical modification, influencing their biological activity. The general structure consists of a pyrazole ring linked to an acrylic acid group. Substitutions at various positions on the pyrazole ring and modifications of the acrylic acid chain can dramatically alter the compound's efficacy and spectrum of activity.

G cluster_0 Generalized Structure of Pyrazole Acrylic Acids struct struct

Caption: Generalized chemical structure of pyrazole acrylic acids.

Comparative Analysis of Biological Activities

Anticancer Activity

Pyrazole acrylic acid derivatives have emerged as promising candidates for anticancer drug development.[5][6] Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells.[5]

A study by Verma et al. (2018) synthesized a series of pyrazole acrylic acid-based oxadiazole and amide derivatives and evaluated their antiproliferative activity against various human cancer cell lines.[5] The results demonstrated significant cytotoxic effects, with some compounds exhibiting broad-spectrum inhibitory activity.[5]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Pyrazole Acrylic Acid Derivatives

Compound ReferenceHCT116 (Colon)SW620 (Colon)HT29 (Colon)MCF7 (Breast)
Compound 93[5] 1.82.53.14.4
Paclitaxel[5] <0.8<0.8<0.8<0.8
Camptothecin[5] <0.8<0.8<0.8<0.8

The data indicates that while not as potent as the reference drugs paclitaxel and camptothecin, compound 93 shows significant anticancer activity across multiple colon and breast cancer cell lines.[5] Structure-activity relationship (SAR) studies have suggested that the nature and position of substituents on the pyrazole ring are crucial for anticancer efficacy and selectivity.[5]

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and pyrazole derivatives have shown considerable promise in this area.[7][8] The acrylic acid moiety can enhance the antimicrobial properties of the pyrazole core.

Several studies have reported the synthesis and antimicrobial screening of various pyrazole derivatives.[8][9] For instance, a study on novel pyrazole analogues demonstrated significant antibacterial and antifungal activity.[7] One compound (compound 3 in the study) was found to be exceedingly active against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL).[7] Another compound (compound 4) showed high activity against Streptococcus epidermidis (MIC: 0.25 μg/mL).[7] Furthermore, a synthesized pyrazole derivative (compound 2) exhibited potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL), surpassing the standard Clotrimazole (MIC: 2 μg/mL).[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives

Compound ReferenceEscherichia coliStreptococcus epidermidisAspergillus niger
Compound 3[7] 0.25--
Compound 4[7] -0.25-
Compound 2[7] --1
Ciprofloxacin[7] 0.54-
Clotrimazole[7] --2

These findings highlight the potential of pyrazole derivatives as potent antimicrobial agents, with specific substitutions leading to enhanced activity against both bacteria and fungi.[7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory drugs a critical area of research.[10] Pyrazole-containing compounds, such as the well-known drug Celecoxib, are established anti-inflammatory agents.[11] Pyrazole acrylic acids are also being investigated for their anti-inflammatory potential.

The anti-inflammatory action of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[11] A study on pyrazoline derivatives, which are structurally related to pyrazoles, demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[12] Several synthesized compounds exhibited higher anti-inflammatory activity than the standard drug indomethacin.[12]

While direct comparative data for a series of pyrazole acrylic acids in anti-inflammatory assays is still emerging, the strong performance of related pyrazole structures suggests that this class of compounds holds significant promise as novel anti-inflammatory agents.[10][12]

Experimental Methodologies

The biological activities discussed in this guide are assessed using a variety of standardized in vitro and in vivo assays. The following provides an overview of the typical experimental workflows.

Workflow for Anticancer Activity Screening

G cluster_0 Anticancer Activity Screening A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT, SRB) C->D E Data Analysis (IC50 Determination) D->E

Caption: A typical workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the pyrazole acrylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Workflow for Antimicrobial Susceptibility Testing

G cluster_1 Antimicrobial Susceptibility Testing F Prepare Microbial Inoculum G Inoculate Agar Plate or Broth F->G H Apply Compound (Disk Diffusion or Broth Dilution) G->H I Incubate H->I J Measure Zone of Inhibition (Disk) or Determine MIC (Broth) I->J

Caption: General workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole acrylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole acrylic acids is intricately linked to their chemical structure. Analysis of various studies reveals several key SAR trends:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.[5]

  • Lipophilicity: The lipophilicity of the molecule, often influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its target. In some cases, increased lipophilicity has been correlated with enhanced anti-inflammatory activity.[12]

  • Stereochemistry: The stereochemistry of the acrylic acid moiety and any chiral centers on the pyrazole ring can impact the compound's binding affinity to its target, leading to differences in biological activity.

Conclusion and Future Directions

Pyrazole acrylic acids represent a versatile and promising class of compounds with a broad range of biological activities. The evidence presented in this guide highlights their potential as scaffolds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies with a wider range of substitutions to build more predictive SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights provided in this guide, researchers can more effectively design and synthesize novel pyrazole acrylic acid derivatives with improved therapeutic potential.

References

  • A new sequence of pyrazole derivatives (1–6) was synthesized from condensation technique under utilizing ultrasound irradiation. Synthesized compounds were characterized from IR, 1H NMR, 13C NMR, Mass and elemental analysis. Synthesized compounds (1–6) were screened for antimicrobial activity. Among the compounds 3 (MIC: 0.25 μg/mL) was exceedingly antibacterially active against gram negative bacteria of Escherichia coli and compound 4 (MIC: 0.25 μg/mL) was highly active against gram positive bacteria of Streptococcus epidermidis compared with standard Ciprofloxacin. Compound 2 (MIC: 1 μg/mL) was highly antifungal active against Aspergillus niger proportionate to Clotrimazole. Synthesized compounds (1–6) were screened for anti-inflammatory activity and the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) was better activity against anti-inflammatory when compared with standard drugs (Diclofenac sodium). (Source: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH)
  • Pyrazole derivatives are considered as valuable class of compounds owing to their extremely noticeable anti-inflammatory activity.
  • In conclusion, we developed a new series of pyrazole derivatives containing thiazole heterocyclic rings. The in vitro antimicrobial assay showed that most of the synthesized compounds showed good activity as compared to standard drugs. (Source: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI)
  • Verma G., Chashoo G., Ali A., Khan M.F., Akhtar W., Ali I., Akhtar M., Alam M.M., Shaquiquzzaman M. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorg. Chem. 2018;77:106–124.
  • Pyrazolines 2d and 2e presented the highest anti-inflammatory activity among the synthesized derivatives, exhibiting even higher activity compared to indomethacin used as a reference compound.
  • Amongst the pyrazolines, compound 9 clearly stands out for its antibacterial activity, displaying excellent potency against the most relevant clinical species of the genus Staphylococcus, such as S. aureus and S. epidermidis, and of the genus Enterococcus, such as E. faecalis and E. faecium, including several drug-resistant variants. (Source: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH)
  • Substituted pyrazoles have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. (Source: A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs - Benchchem)
  • The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture. In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents.
  • Synthesized compounds (1–6) were screened for antimicrobial activity. Among the compounds 3 (MIC: 0.25 μg/mL) was exceedingly antibacterially active against gram negative bacteria of Escherichia coli and compound 4 (MIC: 0.25 μg/mL) was highly active against gram positive bacteria of Streptococcus epidermidis compared with standard Ciprofloxacin. Compound 2 (MIC: 1 μg/mL) was highly antifungal active against Aspergillus niger proportionate to Clotrimazole. (Source: (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues)
  • The anti-inflammatory activity of newly synthesized pyrazole derivatives were carried out using Carrageenan induced rat hind paw edema method. (Source: Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet)
  • All of our newly isolated compounds were tested for their antimicrobial activities. (Source: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI)
  • Many pyrazole-derived compounds are known to exhibit anticancer, antimicrobial, antiviral, antiparasitic, anti-inflammatory, antipyretic, analgesic, anticoagulant, and anti-obesity biological activities. (Source: An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents)
  • Many pyrazole derivatives are reported to have a broad spectrum of biological activities, such as anti-inflammatory, antifungal, antiviral, cytotoxic, A3 adenosine receptor antagonists, antioxidant, antihypertensive, tranquilizing, muscle relaxant, psychoanaleptic, hypnotic, ulcerogenic, antidepressant, antibacterial and analgesic effects.
  • Previously reported 5-aminopyrazolyl acylhydrazones and amides showed relevant antioxidant and anti-inflammatory activities.
  • They have shown a widespread biological and pharmacological activity such as antitumor, anti-inflammatory, antimicrobial, antidepressant antifungal, antimalarial, enzyme inhibitors, antidiabetic, anticonvulsant. (Source: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research)
  • The majority of the synthesized compounds demonstrated significant anti-inflammatory activity, as summarized in Table 1. (Source: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI)
  • The pyrazole derivatives are an important class of nitrogen-containing five-membered heterocyclic compounds that have attracted much attention from the synthetic community recently due to their unique performance in the field of drug and agrochemical research. (Source: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - NIH)
  • Pyrazole moiety is considered as the most important therapeutic agent for the treatment of inflammation and inflammation associated cancers. Celecoxib, Ramifenazone, Rimonabant and Lonazolac are some of the commercially available pyrazole moieties which are potent COX‐2 inhibitors and also acts in inhibiting various cancers.
  • Pyrazole moiety is one of the main scaffold for many anticancer drug candidates. (Source: (PDF)
  • Pyrazole and its derivatives have attracted considerable attention in pharmaceutical and medicinal chemistry, as reflected in their presence in numerous FDA-approved drugs and clinical candidates. (Source: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar)
  • Pyrazole is a five-membered aromatic heterocyclic ring with two adjacent nitrogen atoms C3H3N2H.The presence of this nucleus in pharmacological agents of various therapeutic categories gifts a broad spectrum of biological activities and pharmaceuticals that contain pyrazole like celecoxib (anti-inflammatory), CDPPB (antipsychotic), Rimonabant (anti-obesity), Difenamizole, (Analgesic), Betazole (H2 receptor agonist), Fezolamide (Antidepressant), etc… (Source: Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed)

Sources

The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition Explored Through (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging a Versatile Chemical Moiety in Drug Discovery

In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this field, certain chemical structures have proven to be particularly fruitful starting points for drug design. The pyrazole ring is one such "privileged scaffold," a core motif that appears in numerous FDA-approved kinase inhibitors.[1][2] This guide will delve into the utility of the pyrazole scaffold, using the readily accessible building block, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid , as a focal point. We will explore the efficacy of a well-characterized pyrazole-based inhibitor, AT9283, as a case study and provide detailed experimental protocols for evaluating novel compounds derived from this versatile scaffold.

The Power of the Pyrazole: A Case Study of AT9283

To understand the potential of pyrazole-based kinase inhibitors, we will examine AT9283, a multi-targeted inhibitor with potent activity against several key kinases implicated in cancer.[3][4] AT9283 has been investigated in clinical trials for various hematological malignancies and solid tumors.[5]

AT9283 is a potent inhibitor of Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abelson tyrosine kinase (Abl), including the gatekeeper mutant T315I which confers resistance to other Abl inhibitors.[3][4][6] The inhibitory activity of AT9283 is summarized in the table below.

Kinase TargetIC50 (nM)Cellular ActivityReference
Aurora A~3Inhibition of proliferation in various cancer cell lines[3]
Aurora B~3Induces polyploidy and apoptosis in B-cell NHL cell lines[7]
JAK21.2Inhibition of JAK2-related signaling in dependent cell lines[3]
JAK31.1Potent inhibition of kinase activity[3]
Abl (T315I)4Overcomes imatinib resistance in CML models[3][4]
Signaling Pathways Targeted by AT9283

The multi-targeted nature of AT9283 allows it to interfere with several critical cellular signaling pathways.

Aurora Kinase Pathway and Mitotic Regulation: Aurora kinases are essential for proper cell division.[8] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[8] Inhibition of Aurora kinases by AT9283 disrupts mitosis, leading to endoreduplication (repeated DNA replication without cell division) and ultimately apoptosis in cancer cells.[7]

Aurora_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Centrosome Maturation\n& Spindle Assembly Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Maturation\n& Spindle Assembly Aurora_B Aurora B Chromosome Segregation\n& Cytokinesis Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Segregation\n& Cytokinesis Centrosome Maturation\n& Spindle Assembly->Metaphase Chromosome Segregation\n& Cytokinesis->Anaphase AT9283 AT9283 AT9283->Aurora_A Inhibition AT9283->Aurora_B Inhibition

Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.

JAK/STAT Pathway and Cytokine Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus.[9] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many myeloproliferative neoplasms.[3] AT9283's inhibition of JAK2 can block this aberrant signaling, leading to reduced proliferation and survival of malignant cells.[3]

This compound: A Versatile Synthetic Intermediate

While not a potent kinase inhibitor in its own right, this compound is a valuable starting material for the synthesis of more complex and potent pyrazole-based inhibitors. Its chemical structure offers several advantages for medicinal chemists:

  • The Pyrazole Core: Provides a rigid scaffold that can be readily substituted to explore structure-activity relationships (SAR).

  • The Acrylic Acid Moiety: The carboxylic acid and the adjacent double bond are versatile functional groups that can participate in a variety of chemical reactions, most notably amide bond formation, a common linkage in kinase inhibitors.

Hypothetical Synthesis of a Pyrazole-Based Inhibitor

The following scheme illustrates a conceptual pathway for elaborating this compound into a more complex kinase inhibitor, drawing inspiration from the structures of known pyrazole-based inhibitors.

Synthesis_Scheme Start This compound Amide_Coupling Amide Coupling (e.g., HATU, HOBt) Start->Amide_Coupling Intermediate_1 Pyrazolyl-acrylamide Intermediate Amide_Coupling->Intermediate_1 Further_Modification Further Functionalization (e.g., Suzuki Coupling) Intermediate_1->Further_Modification Final_Product Complex Pyrazole-Based Kinase Inhibitor Further_Modification->Final_Product Amine Amine (R-NH2) Amine->Amide_Coupling Boronic_Acid Aryl Boronic Acid Boronic_Acid->Further_Modification

Figure 2: Hypothetical Synthesis of a Kinase Inhibitor.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the efficacy of novel compounds derived from this compound, robust and reliable in vitro kinase assays are essential. Below are detailed protocols for two commonly used assay formats.

Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This assay is considered a gold standard for its direct measurement of phosphate incorporation.[8]

Principle: A kinase transfers a radiolabeled phosphate group from [γ-³²P]-ATP to a specific substrate (protein or peptide). The radiolabeled substrate is then captured on a filter membrane, while unincorporated [γ-³²P]-ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • In a 96-well plate, add the following in order:

      • Kinase reaction buffer.

      • Test compound at various concentrations (or DMSO for control).

      • Kinase of interest.

      • Substrate.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Add a solution of [γ-³²P]-ATP (specific activity typically 10-50 cpm/pmol) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Filtration:

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Detection:

    • Dry the filter plate.

    • Add liquid scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow Start Prepare Reaction Mix (Buffer, Compound, Kinase, Substrate) Initiate Add [γ-³²P]-ATP Start->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop with Phosphoric Acid Incubate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Detect Scintillation Counting Filter->Detect Analyze Calculate IC50 Detect->Analyze

Figure 3: Workflow for a Radiometric Kinase Assay.

Fluorescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. In the second step, a detection reagent is added that simultaneously terminates the kinase reaction and converts the newly formed ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96-well plate as described for the radiometric assay, but using non-radioactive ATP.

    • Incubate the plate at the optimal temperature for the kinase for a defined period.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Light Production:

    • Add the Kinase Detection Reagent to each well. This reagent contains the enzymes and substrates necessary to convert ADP to ATP and then use the newly generated ATP to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition based on the reduction in the luminescent signal compared to the control.

    • Determine the IC50 value from a dose-response curve.

Comparative Analysis and Future Directions

The pyrazole scaffold, as exemplified by the multi-targeted inhibitor AT9283, offers a robust starting point for the development of novel kinase inhibitors. The synthetic tractability of building blocks like this compound allows for the systematic exploration of chemical space to optimize potency and selectivity.

Researchers utilizing this scaffold should consider the following:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazole ring and the groups attached to the acrylamide linker to understand their impact on kinase inhibition.

  • Selectivity Profiling: Screen new compounds against a panel of kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Computational Modeling: Utilize molecular docking and other computational tools to predict the binding modes of new inhibitors and guide the design of more potent compounds.

By combining rational drug design, efficient synthesis, and rigorous biological evaluation, the pyrazole scaffold, and versatile starting materials like this compound, will continue to be a valuable resource in the quest for new and effective kinase-targeted therapies.

References

  • AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. (2007). Blood, 110(11), 3905. [Link]

  • Qi, W., et al. (2012). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. International Journal of Cancer, 130(12), 2997-3005. [Link]

  • CD BioSciences. (n.d.). AT9283, Bioactive Small Molecules. Retrieved from [Link]

  • Coumar, M. S., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Current Topics in Medicinal Chemistry, 12(17), 1835-1853. [Link]

  • Tanaka, R., et al. (2008). Activity of the Multi-targeted Kinase Inhibitor, AT9283 on Imatinib-Resistant CML Models. American Society of Hematology. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • James, E. D., & Page, M. I. (2012). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology (Clifton, N.J.), 923, 15–23. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Ayoub, N., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340. [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 210, 112934. [Link]

  • Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057. [Link]

  • Wodtke, R., et al. (2019). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 24(18), 3349. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Lin, M. J., et al. (2015). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1261, 175–186. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed, 35011562. [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105829. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic Acid Derivatives and Related Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its synthetic tractability and capacity for diverse substitutions have made it a focal point in the design of targeted therapies.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid derivatives and their analogues. By objectively comparing the performance of various structural modifications and providing supporting experimental data, we aim to offer valuable insights for researchers engaged in the development of novel therapeutics.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that are conducive to interactions with biological targets.[2] This has led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The ability to readily modify the pyrazole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it an ideal starting point for drug discovery campaigns.

Structure-Activity Relationship Analysis: A Tale of Substitutions

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core and its appended moieties. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

The Acrylic Acid Moiety and Its Bioisosteres

The this compound scaffold features a critical α,β-unsaturated carbonyl system. This Michael acceptor can participate in covalent interactions with nucleophilic residues in enzyme active sites. However, the reactivity and biological activity can be modulated by converting the carboxylic acid to other functional groups, such as amides and esters.

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential antitumor agents and cyclin-dependent kinase 2 (CDK2) inhibitors.[5] The data, summarized in Table 1, reveals key SAR insights.

Table 1: In Vitro CDK2/cyclin E Inhibitory Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives [5]

CompoundRIC50 (μM)
5aH0.98 ± 0.06
5b2-F1.25 ± 0.09
5c3-F1.53 ± 0.12
5d4-F1.87 ± 0.15
6a2-Cl1.12 ± 0.08
6b3-Cl1.41 ± 0.11
6c4-Cl1.76 ± 0.14
7a2-CH31.33 ± 0.10
7b3-CH31.62 ± 0.13
7c4-CH31.98 ± 0.16
8a2-OCH31.45 ± 0.11
8b3-OCH31.78 ± 0.14
8c4-OCH32.15 ± 0.18

From this data, it is evident that substitution on the aniline ring generally leads to a decrease in inhibitory activity compared to the unsubstituted analog (5a). The position of the substituent also plays a significant role, with ortho-substituted compounds tending to be more potent than their meta- and para-isomers. This suggests that steric hindrance near the nitrogen atom may influence the compound's ability to bind to the target.

Substitutions on the Pyrazole Ring

The pyrazole ring itself offers multiple points for modification, each with the potential to impact biological activity. A study on 1,3,4-trisubstituted-pyrazole derivatives as selective COX-2 inhibitors provides valuable insights into the effects of substitutions at these positions.[6]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 1,3,4-Trisubstituted-Pyrazole Derivatives [6]

CompoundR1R2COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
11a4-SO2MeH>10010.15>9.85
12a4-SO2NH2H>10010.52>9.50
13aH4-SO2Me>10011.25>8.88
14a4-SO2NH24-SO2NH2>10010.13>9.87
Celecoxib--8.611.008.61

The data highlights the importance of the 4-sulfonamidophenyl moiety at the 1-position of the pyrazole ring for potent and selective COX-2 inhibition, a feature famously utilized in the drug Celecoxib. The introduction of a second sulfonamide group at the 4-position (compound 14a) further enhances selectivity.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of compounds against a protein kinase, such as CDK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin E)

  • Kinase substrate (e.g., histone H1)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-33P]ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Evaluating the effect of compounds on cell viability is crucial for assessing their potential as anticancer agents.

Objective: To determine the half-maximal growth inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, B16-F10)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Path to Discovery

Diagrams are indispensable tools for visualizing complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition) characterization->in_vitro Test Compounds cell_based Cell-Based Assays (e.g., Proliferation) characterization->cell_based Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis cell_based->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis Quantitative Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for SAR-driven drug discovery.

kinase_inhibition_pathway cluster_kinase_cascade Kinase Signaling Cascade upstream_signal Upstream Signal kinase Protein Kinase (e.g., CDK2) upstream_signal->kinase substrate Substrate Protein kinase->substrate ATP -> ADP phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response Leads to inhibitor Pyrazole Inhibitor inhibitor->kinase Binds to Active Site inhibitor->cellular_response Blocks

Caption: Mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives and related pyrazole-containing compounds is a rich and complex field of study. The evidence presented in this guide underscores the remarkable versatility of the pyrazole scaffold and the profound impact that subtle structural modifications can have on biological activity. Future research in this area will undoubtedly continue to leverage the power of SAR-driven design to develop novel, highly selective, and potent therapeutic agents. The integration of computational methods, such as QSAR and molecular docking, with traditional synthetic and biological approaches will be instrumental in accelerating the discovery of the next generation of pyrazole-based drugs.

References

  • Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. RSC Advances. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. MDPI. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. MDPI. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]

  • Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile. PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed Central. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Pyrazole Derivatives as Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Structure–activity relationship (SAR) of hydroxamic acid‐pyrazole and cinnamoyl linker derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

Sources

A Comparative Guide to Bioisosteric Alternatives for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid has emerged as a valuable scaffold, particularly in the design of kinase inhibitors and other targeted therapies. Its unique combination of a substituted pyrazole ring and a reactive acrylic acid moiety offers a desirable balance of structural rigidity, hydrogen bonding capabilities, and synthetic versatility. However, the principles of bioisosterism—the exchange of one functional group for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles—compel us to explore alternative reagents.

This guide provides an in-depth comparison of this compound with its principal bioisosteres: imidazole- and triazole-based acrylic acids. We will delve into their synthesis, physicochemical properties, and critically, their comparative performance in relevant biological applications, supported by experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their molecular design strategies.

The Core Scaffold: this compound

The subject of our focus, this compound, is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with an acrylic acid group. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[2] The acrylic acid functional group serves as a versatile handle for various chemical transformations, such as amide bond formation, Michael additions, and esterification, making it a key component for constructing more complex molecules like PROTAC linkers or kinase inhibitors.[3]

Strategic Alternatives: Imidazole and Triazole Bioisosteres

The concept of bioisosteric replacement is a cornerstone of rational drug design, allowing for the fine-tuning of a lead compound's properties.[4] For the pyrazole ring in our target molecule, the most logical bioisosteric replacements are other five-membered nitrogen-containing heterocycles, namely imidazole and triazole.

  • (2E)-3-(1-methyl-1H-imidazol-4-yl)acrylic acid: Imidazole, with its 1,3-arrangement of nitrogen atoms, offers a different electronic distribution and hydrogen bonding pattern compared to pyrazole.[5] This can lead to altered binding interactions with target proteins.

  • (2E)-3-(1H-1,2,3-triazol-4-yl)acrylic acid: The triazole ring, with three nitrogen atoms, introduces further changes in polarity and hydrogen bonding potential. The 1,2,3-triazole isomer is often synthesized via "click chemistry," offering a highly efficient and regioselective synthetic route.[6]

The choice between these heterocycles can significantly impact a molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.

Comparative Analysis: Physicochemical Properties

The subtle differences in the arrangement and number of nitrogen atoms within the heterocyclic ring have a profound impact on key physicochemical parameters that govern a drug's behavior.

PropertyPyrazoleImidazole1,2,3-TriazoleRationale for Differences
pKa (of the ring) ~2.5~7.0~9.3 (for N-H)The 1,3-arrangement of nitrogens in imidazole leads to a more basic character compared to the 1,2-arrangement in pyrazole. The additional nitrogen in triazole further influences its basicity.
Dipole Moment LowerHigherHigherThe greater separation of charge in imidazole and the presence of three nitrogen atoms in triazole result in larger dipole moments compared to pyrazole.
LogP (calculated) Generally lowerGenerally higherVariesThe LogP values are influenced by the overall polarity of the molecule. While the heterocycles themselves have different polarities, the substituents play a significant role in the final LogP value.
Hydrogen Bonding 1 H-bond donor, 1 H-bond acceptor1 H-bond donor, 1 H-bond acceptor1 H-bond donor, 2 H-bond acceptorsThe number and position of nitrogen atoms dictate the hydrogen bonding capabilities, which are crucial for target engagement.
Metabolic Stability Generally stableCan be susceptible to metabolismGenerally stableThe specific metabolic pathways can vary, but all three heterocycles are considered relatively robust in biological systems.

Table 1: Comparative Physicochemical Properties of Pyrazole, Imidazole, and 1,2,3-Triazole.

Synthesis of Heterocyclic Acrylic Acids: The Heck Reaction

A common and versatile method for the synthesis of these substituted acrylic acids is the Palladium-catalyzed Heck reaction.[7] This reaction involves the coupling of a halo-heterocycle with an acrylate ester, followed by hydrolysis to the carboxylic acid.

General Experimental Workflow:

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_hydrolysis Final Step Reactants Halo-heterocycle (e.g., 4-iodo-1-methyl-1H-pyrazole) + Acrylate Ester (e.g., methyl acrylate) Solvent Solvent (e.g., NMP or DMF) Reactants->Solvent Catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., P(o-tolyl)3) Catalyst->Solvent Base Base (e.g., Triethylamine) Base->Solvent Filtration Filtration to remove catalyst Solvent->Filtration Temperature Temperature (e.g., 100-140 °C) Atmosphere Inert Atmosphere (e.g., Nitrogen or Argon) Extraction Extraction with organic solvent Purification Column Chromatography Hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH) Purification->Hydrolysis Final_Product Final Heterocyclic Acrylic Acid Hydrolysis->Final_Product caption General workflow for the synthesis of heterocyclic acrylic acids via the Heck reaction.

Caption: General workflow for the synthesis of heterocyclic acrylic acids via the Heck reaction.

Detailed Experimental Protocol: Heck Coupling for (2E)-3-(1-methyl-1H-pyrazol-4-yl)methyl acrylate
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), methyl acrylate (1.5 eq), triethylamine (2.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the halo-heterocycle).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired methyl acrylate intermediate.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (or sodium hydroxide) and stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the reaction mixture with aqueous HCl and extract the product with a suitable organic solvent. Dry, concentrate, and if necessary, recrystallize to obtain the final this compound.

Comparative Biological Performance: A Case Study in Kinase Inhibition

HeterocycleTargetIC50 / KDReference
Pyrazole-based Cannabinoid Receptor 1 (CB1)Low to sub-nanomolar IC50[9]
Imidazole-based Cannabinoid Receptor 1 (CB1)Low to sub-nanomolar IC50[9]
Pyrazole-Imidazole Hybrid Mycobacterium Tuberculosis CYP121A1KD = 22.9 - 34.5 µM[8]
Pyrazole-Triazole Hybrid Mycobacterium Tuberculosis CYP121A1KD = 98.3 - 105 µM[8]
Triazole-based RPMI-8226 leukaemia cell lineIC50 = 0.26 - 0.78 µM[10]

Table 2: Comparative Biological Activity of Pyrazole, Imidazole, and Triazole Derivatives in Different Biological Systems.

These data, while not a direct comparison of the acrylic acid derivatives, highlight a critical principle: the choice of heterocycle can significantly impact biological activity. The imidazole-containing compounds showed stronger binding to the Mycobacterium tuberculosis target than the triazole analogs, suggesting that for this particular protein, the electronic and steric properties of the imidazole ring are more favorable for binding.[8]

Structure-Activity Relationship (SAR) Insights

The decision to use a pyrazole, imidazole, or triazole acrylic acid will depend on the specific goals of the drug discovery program.

SAR_Considerations cluster_pyrazole Pyrazole cluster_imidazole Imidazole cluster_triazole Triazole cluster_decision Decision Factors Pyrazole_Node Established scaffold Good balance of properties Well-documented synthesis Decision_Node Target binding pocket analysis Desired physicochemical properties Synthetic accessibility Pyrazole_Node->Decision_Node Imidazole_Node Modulates basicity Alters H-bonding pattern Can improve solubility Imidazole_Node->Decision_Node Triazole_Node Introduces additional H-bond acceptor Accessible via 'click' chemistry Can enhance metabolic stability Triazole_Node->Decision_Node caption Key considerations for selecting a heterocyclic acrylic acid.

Caption: Key considerations for selecting a heterocyclic acrylic acid.

  • When to Favor this compound: This reagent is an excellent starting point when a well-balanced, relatively neutral heterocyclic scaffold is desired. Its synthesis is well-established, and its properties are well-characterized.

  • When to Consider Imidazole Analogs: If increased basicity is desired to interact with an acidic residue in the target's binding site, or if a different hydrogen bonding vector is needed to improve potency or selectivity, the imidazole analog is a strong candidate.

  • When to Explore Triazole Analogs: The triazole derivative is particularly attractive when seeking to introduce an additional hydrogen bond acceptor. Furthermore, the efficiency and orthogonality of "click" chemistry can be a significant advantage in the rapid synthesis of compound libraries for screening.[6]

Conclusion

This compound is a versatile and valuable reagent in drug discovery. However, a thorough exploration of its bioisosteric alternatives, namely the corresponding imidazole and triazole acrylic acids, can unlock opportunities for significant improvements in a drug candidate's profile. The choice of heterocycle should be a deliberate, data-driven decision based on a comprehensive understanding of the target, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational framework for making such informed decisions, empowering researchers to navigate the subtle yet impactful world of bioisosteric replacement.

References

  • Drug Hunter. Bioisosteres Cheat Sheet. [Link]

  • MySkinRecipes. Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. BioMed Research International, 2017, 1-13. [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4790. [Link]

  • de Souza, M. V. N., et al. (2019). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. ChemistryOpen, 8(7), 895-903. [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4790. [Link]

  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

  • de Souza, M. V. N., et al. (2019). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. ChemistryOpen, 8(7), 895-903. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 994231. [Link]

  • Al-Masoudi, N. A., et al. (2021). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 26(19), 5809. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Al-Masoudi, N. A., et al. (2021). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 26(19), 5809. [Link]

  • Touzani, R., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Molecular Structure, 1252, 132145. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]

  • ChEMBL. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. [Link]

  • ResearchGate. (2019). Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. [Link]

  • ResearchGate. (2006). Synthesis of Novel 1,3-Substituted 1H-[3][4]-Triazole-3-Thiol Derivatives. [Link]

  • Calò, V., et al. (2006). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 11(4), 244-263. [Link]

  • Scribd. Imidazole and Pyrazole. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207-2227. [Link]

  • Mahmoud, A. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(16), 11235-11251. [Link]

  • ResearchGate. (2018). Table showing the structures and IC50 values for Cx50 inhibition for... [Link]

  • Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(10), 2533. [Link]

  • ResearchGate. (2021). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Alacid, E., & Nájera, C. (2008). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Arkivoc, 2008(8), 50-67. [Link]

Sources

A Comprehensive In Vitro Testing Guide for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid , a pyrazole derivative with potential therapeutic applications. Given its structural similarity to precursors of histamine H3 receptor (H3R) ligands and the broad bioactivity of the pyrazole scaffold, a multi-faceted testing strategy is proposed. This document will detail experimental protocols, suggest relevant comparator compounds, and provide the scientific rationale behind these recommendations to empower researchers in drug discovery and development.

Introduction: Unveiling the Potential of a Pyrazole Derivative

This compound is a small molecule featuring a pyrazole ring, a privileged scaffold in medicinal chemistry. Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Notably, this specific molecule is a known intermediate in the synthesis of cyclopropanecarboxamides, which act as histamine H3 receptor ligands. The histamine H3 receptor, primarily expressed in the central nervous system, is a G protein-coupled receptor (GPCR) that modulates the release of histamine and other neurotransmitters, making it a key target for neurological and cognitive disorders.[1][2]

Therefore, a thorough in vitro characterization of this compound should primarily focus on its potential as a histamine H3 receptor antagonist. Additionally, broader screening for potential anticancer and anti-inflammatory activities is warranted to fully explore its therapeutic potential. This guide presents a three-pronged approach to the in vitro testing of this compound, with detailed protocols and comparisons to established drugs.

Histamine H3 Receptor Antagonism: The Primary Hypothesis

The structural lineage of this compound as a precursor to H3R ligands strongly suggests that its primary biological target may be the histamine H3 receptor.[1] The following assays are designed to determine its affinity and functional activity at this receptor.

Comparator Compounds for H3 Receptor Activity

To contextualize the experimental results, it is crucial to include well-characterized H3 receptor antagonists as positive controls and for comparative analysis.

CompoundMechanism of ActionReported In Vitro Activity (Ki or IC50)
Pitolisant (Wakix®) H3 Receptor Inverse AgonistHigh affinity and selectivity for H3R.[3]
Clobenpropit Potent H3 Receptor Antagonist/Inverse AgonistKi values in the nanomolar range.[2][4]
Enerisant Potent and Selective H3 Receptor Antagonist/Inverse AgonistIC50 of 2.89 nM for human H3R.[5]
Experimental Protocols for H3 Receptor Characterization

This assay directly measures the binding affinity of the test compound to the histamine H3 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) for binding to membranes prepared from cells expressing the human H3 receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of [³H]-Nα-methylhistamine (e.g., 1-2 nM) and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H3R antagonist (e.g., 10 µM clobenpropit).[6]

  • Incubation Conditions: Incubate at 25°C for 2 hours with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

This assay determines the functional consequence of receptor binding, specifically whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle: The histamine H3 receptor is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist, while an inverse agonist will inhibit the basal (constitutive) activity of the receptor, leading to an increase in cAMP levels. This assay measures changes in intracellular cAMP levels.[7]

Protocol:

  • Cell Culture: Use a cell line stably expressing the human H3 receptor (e.g., HEK293-H3R).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Medium: A suitable buffer such as HBSS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) at its EC80 concentration.

  • Inverse Agonist Mode: Incubate the cells with varying concentrations of the test compound without an agonist to measure effects on basal cAMP levels.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • In antagonist mode, determine the IC50 value for the inhibition of the agonist response.

    • In inverse agonist mode, determine the EC50 value for the increase in basal cAMP levels.

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Histamine Histamine (Agonist) Histamine->H3R Activates Test_Compound This compound (Potential Antagonist) Test_Compound->H3R Blocks

Anticancer Activity Screening: A Secondary Exploration

The pyrazole scaffold is present in numerous approved anticancer drugs, such as kinase inhibitors.[8] Therefore, it is prudent to screen this compound for potential cytotoxic or anti-proliferative effects against various cancer cell lines.

Comparator Compounds for Anticancer Activity
CompoundMechanism of ActionReported In Vitro Activity (IC50)
Ruxolitinib JAK1/JAK2 InhibitorIC50 values range from 1-5 µM in various hematological cell lines after 48h.[9] IC50 of 47.7 µM in Nalm-6 cells.[10]
Ibrutinib Bruton's Tyrosine Kinase (BTK) InhibitorIC50 of 0.5 nM for BTK.[11] Cytotoxic IC50 values in cancer cell lines range from nanomolar to micromolar.[12][13][14]
Experimental Protocol for Anticancer Screening

This is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Cell Plating: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparator drugs for a specified duration (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

PI3K-Akt Signaling Pathway in Cancer

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Activates Test_Compound This compound (Potential Inhibitor) Test_Compound->PI3K Potential Target Test_Compound->Akt Potential Target

Anti-inflammatory Activity Screening: A Tertiary Investigation

Many pyrazole-containing compounds, such as celecoxib, are known for their anti-inflammatory properties. A preliminary screen for anti-inflammatory activity is therefore a logical extension of the in vitro characterization of this compound.

Comparator Compound for Anti-inflammatory Activity
CompoundMechanism of ActionReported In Vitro Activity (IC50)
Celecoxib Selective COX-2 InhibitorIC50 for COX-2 is 0.04 µM and for COX-1 is 15 µM.[17][18]
Experimental Protocol for Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[19]

Protocol:

  • Cell Culture: Use a murine macrophage cell line such as RAW 264.7.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound and comparator for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[20]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[21]

    • Incubate at room temperature in the dark for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the IC50 value for the inhibition of NO production.

NF-κB Signaling Pathway in Inflammation

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (degradation) NFkB NF-κB (p50/p65) Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes Translocates to Nucleus & Activates Transcription IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Releases LPS LPS LPS->TLR4 Activates Test_Compound This compound (Potential Inhibitor) Test_Compound->IKK_complex Potential Target

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the initial in vitro characterization of this compound. The primary focus on histamine H3 receptor antagonism is justified by its synthetic lineage, while the secondary and tertiary screens for anticancer and anti-inflammatory activities provide a broader assessment of its potential bioactivity, leveraging the known pharmacological profile of the pyrazole scaffold.

The data generated from these assays will provide a solid foundation for further investigation. Positive results in any of these areas would warrant more in-depth mechanistic studies, such as kinase profiling for anticancer activity or specific enzyme inhibition assays for anti-inflammatory effects. Ultimately, this structured in vitro evaluation will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. (2014). British Journal of Pharmacology. [Link]

  • Nitric oxide detection methods in vitro and in vivo. (2017). Journal of Experimental & Clinical Cancer Research. [Link]

  • Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases. (2019). Oncotarget. [Link]

  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]

  • The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons. (2007). European Journal of Pharmacology. [Link]

  • IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. (n.d.). ResearchGate. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry. [Link]

  • Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. [Link]

  • The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling. (2020). Cancer Medicine. [Link]

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. (2021). STAR Protocols. [Link]

  • Histamine H3 Receptor Antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K. (2019). European Review for Medical and Pharmacological Sciences. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay... (n.d.). ResearchGate. [Link]

  • Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. (n.d.). ResearchGate. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2017). Bio-protocol. [Link]

  • Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457. (2021). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. [Link]

  • Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis. (2020). Cancer Management and Research. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. (2016). Oncotarget. [Link]

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. (2020). Medicines. [Link]

  • Protocol Griess Test. (2019). Bitesize Bio. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2020). European Journal of Medicinal Chemistry. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

  • LPS-Induced Cytokine Release Model. (n.d.). Charles River Laboratories. [Link]

  • Overdose of the histamine H-3 inverse agonist pitolisant increases thermal pain thresholds. (2012). Pharmacological Reports. [Link]

  • Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating. (2021). Molecules. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • Drug-drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist. (2021). Xenobiotica. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2019). Molecules. [Link]

  • Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells. (2024). International Journal of Molecular Sciences. [Link]

  • Kinetics of the LPS-inducible cytokine release in human whole blood... (n.d.). ResearchGate. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience. [Link]

  • Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. (2012). Neuropharmacology. [Link]

  • Data Sheet. (n.d.). BPS Bioscience. [Link]

  • Combination effects of ruxolitinib and calcitriol in cell proliferation... (n.d.). ResearchGate. [Link]

  • Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway. (2023). Translational Pediatrics. [Link]

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. (2019). International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Comparative Guide to X-ray Crystallography of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals:

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its versatile structure is central to numerous FDA-approved drugs and advanced materials.[4] Unlocking the full potential of these compounds, however, depends on a precise understanding of their three-dimensional architecture. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing unambiguous structural data that drives rational drug design and materials engineering.[5]

This guide offers a comparative analysis of the critical stages in the X-ray crystallography workflow for pyrazole-containing compounds. Drawing from extensive field experience, it moves beyond mere protocols to explain the causality behind experimental choices, empowering you to navigate the complexities of crystallographic studies and avoid common pitfalls.

The Crystallographic Workflow: A Strategic Overview

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring careful planning and execution. Each stage presents a set of choices that can significantly impact the quality and success of the final structure determination.

Crystallography_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination cluster_output Phase 4: Final Output Sample Pyrazole Compound Synthesis & Purification Crystal Crystal Growth Sample->Crystal Mount Crystal Selection & Mounting Crystal->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing & Reduction Collect->Process Solve Structure Solution Process->Solve Refine Structure Refinement & Validation Solve->Refine Final Final Structural Model (CIF) Refine->Final

Caption: The overall workflow for single-crystal X-ray diffraction.

Part 1: The Critical First Step - A Comparative Guide to Crystallizing Pyrazole Compounds

Obtaining high-quality single crystals is often the most challenging step. The diverse physicochemical properties of pyrazole derivatives mean that a one-size-fits-all approach is rarely successful. The choice of crystallization method is paramount.

Method Principle Best Suited For Advantages Disadvantages
Slow Solvent Evaporation The compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.Thermally stable, moderately soluble pyrazoles.Simple setup, requires minimal sample.Difficult to control nucleation; may lead to polycrystalline material.
Vapor Diffusion (Hanging/Sitting Drop) A drop of the compound solution is equilibrated against a larger reservoir of a precipitant. Slow diffusion of the precipitant into the drop induces crystallization.A wide range of pyrazole derivatives, especially in drug discovery where sample amounts are small.High success rate, excellent control over crystal growth, requires very little sample.Can be sensitive to vibrations and temperature fluctuations.
Cooling Crystallization A saturated solution of the pyrazole compound at a higher temperature is slowly cooled, decreasing its solubility and inducing crystal formation.[6]Compounds with a significant temperature-dependent solubility profile.Can produce large, high-quality crystals; scalable.Requires precise temperature control; not suitable for all compounds.
Co-crystallization Crystallizing the target pyrazole with a second molecule (a "coformer") to form a new crystalline solid with altered physical properties."Stubborn" molecules that are difficult to crystallize on their own, or for studying intermolecular interactions.[5][7]Can overcome crystallization difficulties, allows for the study of drug-target interactions.[7]Requires screening of suitable coformers; the resulting structure is of a new entity.
Field Insight: Tackling "Stubborn" Pyrazoles

Many promising pyrazole-containing molecules, particularly those with flexible side chains or multiple hydrogen bond donors/acceptors, resist crystallization. In these cases, co-crystallization can be a powerful strategy. A recent innovative approach involves an in situ "acetylation-tagging" method.[5] Molecules with hydroxyl or amino groups are acetylated, which enhances their interaction with a silver-based pyrazole complex, promoting co-crystallization.[5][8] This technique has proven successful for over 40 previously difficult-to-crystallize molecules.[5]

Part 2: From Crystal to Diffraction Pattern - Optimizing Data Collection

Once a suitable crystal is obtained, the next crucial decision is where and how to collect the diffraction data. The two primary options available to researchers are in-house diffractometers and synchrotron facilities.

In-House Diffractometer vs. Synchrotron: A Comparative Analysis
Parameter In-House Diffractometer Synchrotron Facility Expert Recommendation
X-ray Flux (Intensity) LowerOrders of magnitude higherFor weakly diffracting or very small crystals (< 20 µm), a synchrotron is essential for obtaining high-quality data.[9]
Data Collection Time Hours to daysSeconds to minutes[9][10]Synchrotrons offer high-throughput screening, which is invaluable for large-scale drug discovery projects.
Wavelength Fixed (typically Mo or Cu Kα)TunableWavelength tunability at synchrotrons is critical for optimizing anomalous dispersion to solve the phase problem for absolute configuration determination.
Accessibility & Cost Readily accessible in many institutions; lower operational cost.Requires travel and successful beamtime proposals; can be expensive.Use in-house systems for initial screening, crystal quality assessment, and routine structure solutions.[11] Reserve synchrotron time for challenging cases.[11]
Data Quality Good to excellent for well-diffracting crystals.Generally superior, with higher resolution and better signal-to-noise ratio.[12]For publication in high-impact journals or when subtle structural details are critical, synchrotron data is often preferred.
Expert Rationale:

While synchrotrons offer unparalleled power, the modern in-house diffractometer is a highly capable workhorse.[11] For many well-behaved pyrazole derivatives, an in-house system can provide data of sufficient quality for structure determination and publication.[13] The primary advantage of an in-house source is its accessibility, allowing for rapid feedback during synthetic efforts and crystal optimization.[11] However, when faced with microcrystals, twinning, or the need for precise anomalous signal measurements, the high flux and tunable wavelengths of a synchrotron are indispensable.[9][10]

Part 3: Solving the Puzzle - Structure Solution, Refinement, and Common Challenges

After data collection and processing, the crystallographer is left with a set of diffraction intensities. The next step is to solve the "phase problem" and build a molecular model that fits the experimental data.

Structure_Solution_Refinement cluster_solve Structure Solution cluster_refine Model Refinement cluster_challenges Common Challenges Direct Direct Methods LS_Refine Least-Squares Refinement Direct->LS_Refine Patterson Patterson Methods Patterson->LS_Refine Validation Model Validation LS_Refine->Validation Disorder Disorder LS_Refine->Disorder Twinning Twinning LS_Refine->Twinning

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a key building block in the synthesis of novel histamine H3 receptor ligands, exemplifies this principle.[1] The presence of impurities, even in trace amounts, can have cascading effects on the final active pharmaceutical ingredient (API), potentially altering its pharmacological profile, inducing toxicity, or compromising its stability. This guide provides a comprehensive framework for the purity analysis of commercial-grade this compound, offering a comparative analysis of critical quality attributes and detailing robust analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of this vital intermediate, thereby safeguarding the quality of the final drug product. The principles and methodologies discussed herein are grounded in the stringent guidelines for pharmaceutical intermediates, such as those outlined by the International Council for Harmonisation (ICH) in their Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3][4][5]

Understanding the Compound: Synthesis and Potential Impurities

This compound is typically synthesized via a Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.[1] This reaction, while efficient, can introduce several potential impurities that must be diligently monitored.

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.

  • Geometric Isomer: The (2Z)-isomer of the desired product may form, which can have different physical and chemical properties.

  • By-products from Side Reactions: Decarboxylation of malonic acid to acetic acid, which could potentially react with other components.

  • Residual Solvents and Catalysts: Impurities originating from the manufacturing process.

The following diagram illustrates the primary synthesis route and the potential for impurity formation.

G cluster_reactants Starting Materials cluster_reaction Knoevenagel Condensation cluster_products Products & Impurities 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Reaction Vessel Reaction Vessel 1-methyl-1H-pyrazole-4-carbaldehyde->Reaction Vessel Malonic Acid Malonic Acid Malonic Acid->Reaction Vessel Desired Product This compound Reaction Vessel->Desired Product Isomeric Impurity (2Z)-isomer Reaction Vessel->Isomeric Impurity Starting Material Impurities Unreacted Starting Materials Reaction Vessel->Starting Material Impurities By-product Impurities Side-reaction Products Reaction Vessel->By-product Impurities

Caption: Synthesis and Impurity Profile of the Target Compound.

Comparative Purity Analysis: A Multi-faceted Approach

A comprehensive purity assessment of this compound necessitates a multi-technique approach. This guide proposes a workflow that combines chromatographic separation with spectroscopic characterization to provide a holistic view of the sample's purity.

G Commercial Sample Commercial Sample Purity_Analysis Purity Analysis Workflow Commercial Sample->Purity_Analysis HPLC HPLC-UV/PDA Purity_Analysis->HPLC Quantitative Analysis NMR NMR Spectroscopy (¹H and ¹³C) Purity_Analysis->NMR Structural Confirmation & Impurity ID MS Mass Spectrometry (EI-MS/ESI-MS) Purity_Analysis->MS Molecular Weight Verification Data_Integration Data Integration & Purity Assessment HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Final_Report Comprehensive Purity Report Data_Integration->Final_Report

Caption: Integrated Workflow for Purity Analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/PDA)

Rationale: Reverse-phase HPLC with UV/PDA detection is the gold standard for quantifying the purity of pharmaceutical intermediates. It allows for the separation and quantification of the main component and any related impurities. The use of a Photo Diode Array (PDA) detector enables the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector set to acquire data from 200-400 nm. The quantification wavelength should be set at the λmax of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the commercial sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. Peak purity analysis using the PDA data should be performed to check for co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the structural elucidation and confirmation of the target compound. It can also be used to identify and quantify impurities, particularly isomeric impurities and those with distinct proton or carbon signals.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the commercial sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals for this compound include:

      • Singlet for the methyl group protons.

      • Singlets for the pyrazole ring protons.

      • Doublets for the acrylic acid vinyl protons with a characteristic coupling constant for the trans configuration (typically >15 Hz).

      • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals will correspond to the different carbon environments in the molecule.

  • Data Analysis: Compare the obtained spectra with known reference spectra or predicted chemical shifts. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any identified impurities.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, confirming its identity. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.[6][7]

Protocol:

  • Instrumentation: A mass spectrometer with EI and/or ESI sources.

  • Sample Introduction:

    • EI-MS: Direct insertion probe for solid samples.

    • ESI-MS: Infusion of a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • EI-MS: Acquire a full scan mass spectrum. The molecular ion peak (M⁺) should be observed.

    • ESI-MS: Acquire a full scan mass spectrum in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be prominent. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

  • Data Analysis: Confirm that the observed molecular ion masses correspond to the calculated molecular weight of C₇H₈N₂O₂ (152.15 g/mol ).

Comparative Data Presentation

To facilitate a clear comparison between different commercial batches or with alternative compounds, the following tables should be used to summarize the analytical data.

Table 1: HPLC Purity and Impurity Profile

Sample IDMain Peak Retention Time (min)Purity by Area %Number of Impurities > 0.1%
Batch A
Batch B
Alternative 1

Table 2: NMR Spectroscopic Data Summary

Sample ID¹H NMR Chemical Shifts (ppm) and Multiplicities¹³C NMR Chemical Shifts (ppm)Identified Impurities and their relative %
Batch A
Batch B
Alternative 1

Table 3: Mass Spectrometry Data

Sample IDEI-MS (m/z)ESI-MS (+) (m/z)ESI-MS (-) (m/z)
Batch A
Batch B
Alternative 1

Acceptance Criteria and Regulatory Context

The acceptance criteria for the purity of a pharmaceutical intermediate are guided by regulatory bodies and are crucial for ensuring the quality of the final drug product. According to ICH Q3A guidelines, impurities in new drug substances should be reported, identified, and qualified based on established thresholds.[8] For intermediates, while the guidelines are less prescriptive, a risk-based approach is essential. A typical purity requirement for a key intermediate like this compound would be ≥98.5%, with no single impurity exceeding 0.15%.[9] Adherence to Good Manufacturing Practices (GMP) as outlined in ICH Q7 is paramount throughout the manufacturing process of the intermediate to ensure consistency and control over the impurity profile.[2][4][5]

Conclusion: A Commitment to Quality

The purity of this compound is a critical determinant of the quality and safety of the resulting APIs. The analytical methodologies and comparative framework presented in this guide provide a robust system for the comprehensive evaluation of this key intermediate. By implementing these scientifically sound and validated protocols, researchers and drug developers can ensure the integrity of their starting materials, mitigate risks in their development pipeline, and ultimately contribute to the production of safe and effective medicines. The principles of Expertise, Experience, and Trustworthiness are embedded in this systematic approach to purity analysis, ensuring that every batch of this crucial intermediate meets the high standards demanded by the pharmaceutical industry.

References

  • International Council for Harmonisation. (2023). Quality Guidelines. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (2016). ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Lead Sciences. (n.d.). (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). High-Purity Pharmaceutical Intermediates & Impurity Standards. Retrieved from [Link]

  • Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059–1065.
  • ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • J-GLOBAL. (n.d.). (2E)-3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-yl]acrylic acid. Retrieved from [Link]

  • MOLBASE. (n.d.). (2E)-3-[1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylic acid. Retrieved from [Link]

  • ComplianceQuest. (2023). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Assyro. (2023). ICH Q7 Guidelines: Complete GMP Guide for APIs. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • International Journal of Pharmaceutical Investigation. (2019). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2004).
  • PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)acrylic acid. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • Jackson, A. T., & Scrivens, J. H. (2002). Characterisation of poly (alkyl methacrylate) s by means of electrospray ionisation–tandem mass spectrometry (ESI–MS/MS). European Polymer Journal, 38(7), 1335-1345.

Sources

A Comparative Guide to the Reactivity of Acrylic Acid vs. Acrylate Esters for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of polymer chemistry, bioconjugation, and drug delivery, the choice between acrylic acid and its ester derivatives is a critical decision that dictates reaction kinetics, material properties, and ultimately, application success. While structurally similar, the presence of a carboxylic acid versus an ester moiety imparts significant differences in their chemical reactivity. This guide provides an in-depth comparison of the reactivity of acrylic acid and acrylate esters, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Fundamental Structural and Electronic Differences

At the heart of their reactivity differences lies the distinction between the carboxyl group (-COOH) of acrylic acid and the ester group (-COOR) of acrylate esters. This seemingly minor variation has profound implications for the electron density of the vinyl group, which is the primary site of reaction in both Michael additions and radical polymerizations.

  • Acrylic Acid (AA): The carboxylic acid group is electron-withdrawing, but its reactivity is highly dependent on the pH of the medium. In its protonated form (at low pH), it acts as a moderate electron-withdrawing group. However, upon deprotonation to the carboxylate anion (-COO⁻) at pH values above its pKa (~4.25), the situation reverses. The carboxylate becomes a strong electron-donating group through resonance, which increases the electron density on the vinyl double bond.[1]

  • Acrylate Esters (e.g., Methyl Acrylate, Ethyl Acrylate): The ester group is consistently electron-withdrawing, pulling electron density away from the C=C double bond and making the β-carbon more electrophilic. The nature of the "R" group on the ester can further modulate this effect. Bulky alkyl groups can introduce steric hindrance, which can affect the accessibility of the vinyl group to incoming nucleophiles or propagating radical chains.[2][3]

These fundamental electronic and structural differences are the primary drivers for the observed disparities in their reaction kinetics.

Comparative Reactivity in Radical Polymerization

Radical polymerization is a cornerstone of acrylic polymer synthesis. The reactivity of the monomer is primarily dictated by the propagation rate constant, kp. A higher kp value indicates a faster rate of polymer chain growth.

Causality Behind Experimental Observations:

The electronic nature of the substituent on the acrylate backbone directly influences the stability of the propagating radical and the reactivity of the monomer's double bond.

  • Acrylic Acid: The polymerization rate of acrylic acid is highly sensitive to pH. In its non-ionized (protonated) state at low pH, it polymerizes readily. However, as the pH increases and the carboxylic acid groups deprotonate to form carboxylate anions, electrostatic repulsion between the negatively charged propagating chain end and the incoming anionic monomer can significantly decrease the propagation rate.[4][5] The formation of hydrogen bonds between acrylic acid molecules can also influence polymerization kinetics.[2]

  • Acrylate Esters: Acrylate esters generally exhibit high propagation rates. The electron-withdrawing ester group makes the double bond susceptible to radical attack. The size of the ester alkyl group ("R" group) can influence the kp value. While a clear trend is not always observed for branched acrylate monomers, for linear alkyl esters, the propagation rate coefficient tends to increase with increasing length of the ester side chain.[2] However, this effect is considered relatively small in solution polymerizations.[2]

Quantitative Comparison of Propagation Rate Constants (kp):

The following table summarizes experimentally determined kp values for acrylic acid and methyl acrylate, a common acrylate ester, under specific conditions.

MonomerConditionsPropagation Rate Constant, kp (L mol⁻¹ s⁻¹)Reference
Acrylic Acid Bulk, 25 °C~21,000[3]
Acrylic Acid Aqueous solution (3 wt%), 25 °C, non-ionized~180,000[6]
Methyl Acrylate Bulk, 25 °C~23,600[7]

Analysis: In bulk polymerization at 25°C, acrylic acid and methyl acrylate exhibit similar propagation rate constants. However, the polymerization of non-ionized acrylic acid in aqueous solution is significantly faster. This highlights the profound influence of the reaction medium and the ionization state of acrylic acid on its reactivity. The high kp in aqueous solution for non-ionized AA is attributed to the effects of hydrogen bonding with water molecules.[8]

Experimental Protocol: Monitoring Radical Polymerization Kinetics via In-Situ FTIR

This protocol allows for the real-time determination of monomer conversion during a polymerization reaction.

Principle: The consumption of the acrylate C=C double bond can be monitored by the decrease in the absorbance of its characteristic infrared (IR) peak, typically found around 810 cm⁻¹ or 1635 cm⁻¹.[9]

Methodology:

  • Sample Preparation: Prepare the reaction mixture containing the monomer (acrylic acid or acrylate ester), a suitable solvent (if not bulk polymerization), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) or thermal initiator (e.g., AIBN).

  • FTIR Setup: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[5][9][10]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Initial Spectrum: Apply a thin film of the reaction mixture onto the ATR crystal and record the initial spectrum before initiating polymerization.

  • Initiation: Initiate the polymerization by exposing the sample to a UV light source (for photopolymerization) or by heating to the desired temperature (for thermal polymerization).

  • Data Acquisition: Continuously collect IR spectra at regular time intervals throughout the polymerization.

  • Data Analysis:

    • Identify the characteristic acrylate C=C peak (e.g., 810 cm⁻¹).

    • Identify an internal reference peak that does not change during the reaction (e.g., a C=O stretch around 1730 cm⁻¹).

    • Calculate the monomer conversion (X) at each time point (t) using the following equation: X(t) = 1 - [(AC=C,t / Aref,t) / (AC=C,0 / Aref,0)] where AC=C,t and Aref,t are the absorbances of the C=C and reference peaks at time t, and AC=C,0 and Aref,0 are the initial absorbances.

  • Kinetic Analysis: Plot the conversion as a function of time to obtain the polymerization rate profile.

G cluster_workflow Workflow for In-Situ FTIR Kinetic Study prep 1. Prepare Reaction Mixture (Monomer, Initiator, Solvent) setup 2. Setup FTIR with ATR Probe prep->setup bg 3. Record Background Spectrum setup->bg initial 4. Record Initial Spectrum of Mixture bg->initial initiate 5. Initiate Polymerization (UV or Heat) initial->initiate acquire 6. Collect Spectra Over Time initiate->acquire analyze 7. Analyze Data (Peak Integration, Conversion Calculation) acquire->analyze plot 8. Plot Conversion vs. Time analyze->plot

Caption: Workflow for determining polymerization kinetics using in-situ FTIR.

Comparative Reactivity in Michael Addition

The Michael addition, or conjugate addition, is a widely used reaction for bioconjugation and the formation of polymer networks. It involves the addition of a nucleophile to the electrophilic β-carbon of an α,β-unsaturated carbonyl compound.

Causality Behind Experimental Observations:

The rate of a Michael addition reaction is highly dependent on the electrophilicity of the β-carbon of the acrylate and the nucleophilicity of the attacking species.

  • Acrylic Acid: The reactivity of acrylic acid in Michael additions is, again, pH-dependent. At low pH, the protonated carboxylic acid makes the double bond moderately electrophilic. However, at neutral or basic pH, the deprotonated carboxylate anion is electron-donating, which reduces the electrophilicity of the β-carbon and significantly slows down the reaction with many nucleophiles.[10] For the reaction to proceed efficiently with nucleophiles like thiols, a basic catalyst is often required to deprotonate the thiol to the more nucleophilic thiolate anion.[11] The pH of the reaction medium is therefore a critical parameter to control.

  • Acrylate Esters: The electron-withdrawing nature of the ester group makes acrylate esters excellent Michael acceptors. They readily react with a variety of nucleophiles, including thiols and amines. The reaction rate can be influenced by the steric bulk of the ester's alkyl group, with larger groups potentially hindering the approach of the nucleophile.[3] The choice of catalyst, if one is used, can also dramatically affect the reaction rate.[11]

Quantitative Comparison of Thiol-Michael Addition Reactivity:

Direct comparative kinetic data for the Michael addition of acrylic acid versus its esters under identical conditions is sparse in the literature. However, a comparison between acrylates and the less reactive methacrylates provides a clear illustration of the electronic and steric effects. In a study comparing the base-catalyzed thiol-Michael addition of ethyl acrylate and methyl methacrylate, the acrylate conversion reached 90% after 5 hours, while the methacrylate conversion was only 9% under the same conditions.[12] This highlights the significantly higher reactivity of the acrylate system due to the absence of the electron-donating and sterically hindering methyl group present in methacrylate.

Experimental Protocol: Monitoring Thiol-Michael Addition Kinetics by ¹H NMR

This protocol provides a method for determining the reaction kinetics by monitoring the disappearance of reactant signals and the appearance of product signals in the proton nuclear magnetic resonance (¹H NMR) spectrum.

Principle: The vinyl protons of the acrylate have a characteristic chemical shift in the ¹H NMR spectrum (typically 5.8-6.5 ppm). As the Michael addition proceeds, these signals decrease in intensity, while new signals corresponding to the protons of the adduct appear.[13][14][15]

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the acrylate (acrylic acid or acrylate ester), the thiol nucleophile, and a suitable catalyst (e.g., a non-nucleophilic base like DBU) in a deuterated solvent (e.g., CDCl₃ or D₂O). Add an internal standard with a known concentration and a distinct NMR signal that does not overlap with reactant or product signals (e.g., mesitylene).

  • NMR Spectrometer Setup: Tune and shim the NMR spectrometer for the sample. Set the temperature as required for the reaction.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after mixing the reactants to establish the initial concentrations.

  • Time-Resolved Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Processing: Process each spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons of the acrylate and the signal of the internal standard in each spectrum.

    • Normalize the acrylate integral to the integral of the internal standard to account for any variations in spectrometer conditions.

    • Calculate the concentration of the acrylate at each time point based on the change in its normalized integral relative to the initial spectrum.

  • Kinetic Analysis: Plot the concentration of the acrylate versus time. From this data, the reaction order and the rate constant can be determined.

G cluster_workflow ¹H NMR Kinetic Study of Michael Addition prep 1. Prepare Sample in NMR Tube (Reactants, Catalyst, Solvent, Standard) setup 2. Setup NMR Spectrometer (Tune, Shim, Set Temperature) prep->setup initial 3. Acquire Initial Spectrum (t=0) setup->initial acquire 4. Acquire Spectra at Timed Intervals initial->acquire process 5. Process NMR Data acquire->process analyze 6. Analyze Data (Integrate Peaks, Normalize, Calculate Concentration) process->analyze plot 7. Determine Rate Constant analyze->plot

Caption: Workflow for a ¹H NMR kinetic study of a Michael addition reaction.

Practical Implications in Drug Development and Bioconjugation

The differences in reactivity between acrylic acid and acrylate esters have significant consequences for their use in biomedical applications.

  • pH-Responsive Drug Delivery: Poly(acrylic acid) (PAA) is a widely used polymer in pH-responsive drug delivery systems.[12][16][17][18][19] At the low pH of the stomach, PAA is protonated and less swollen. As it moves to the higher pH of the intestines, the carboxylic acid groups deprotonate, leading to electrostatic repulsion and significant swelling of the polymer network, which facilitates the release of an entrapped drug. This pH-dependent behavior is unique to acrylic acid and its derivatives containing free carboxylic acid groups. Acrylate ester-based polymers do not exhibit this pronounced pH-responsive swelling.

  • Bioconjugation: Acrylate esters are frequently used as Michael acceptors for the conjugation of biomolecules, such as peptides and proteins, which contain nucleophilic groups like the thiol of cysteine or the amine of lysine.[20] The high reactivity of acrylate esters allows for efficient conjugation under mild conditions. However, this high reactivity can sometimes lead to side reactions with amines if conditions are not carefully controlled.[21] Acrylic acid, on the other hand, is generally less suitable for direct Michael addition bioconjugation at physiological pH due to the low electrophilicity of the acrylate anion.

  • Hydrolytic Stability: The ester linkage in poly(acrylate esters) can be susceptible to hydrolysis, leading to the degradation of the polymer and the release of acrylic acid and the corresponding alcohol. This can be a desirable property for creating biodegradable materials for drug delivery or tissue engineering.[16] The rate of hydrolysis is influenced by the steric bulk of the ester group. In contrast, the C-C backbone of poly(acrylic acid) is stable to hydrolysis.

Conclusion for the Practicing Scientist

The choice between acrylic acid and an acrylate ester is a critical design parameter in polymer and bioconjugate synthesis.

  • Choose Acrylic Acid when pH-responsiveness is desired, such as in enteric coatings for oral drug delivery or smart hydrogels that respond to changes in their environment. Be mindful that its reactivity in both polymerization and Michael additions is highly dependent on the pH of the system.

  • Choose an Acrylate Ester for applications requiring rapid and efficient radical polymerization or Michael addition reactions under a broader range of conditions, such as in the synthesis of many coatings, adhesives, and for bioconjugation to thiols. The properties of the final polymer can be tuned by varying the ester's alkyl group, and the potential for hydrolytic degradation can be exploited for creating biodegradable materials.

By understanding the fundamental principles that govern their reactivity, researchers can strategically select the most appropriate monomer to achieve their desired outcomes in material design and biomedical applications.

References

  • Beuermann, S., Buback, M., Davis, T. P., Gilbert, R. G., Hutchinson, R. A., Kajiwara, A., Klumperman, B., Russell, G. T. (2007). Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. Polymer Chemistry. [Link]

  • Hiemstra, C., van der Ende, M., & van Steenbergen, M. J. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]

  • Colombani, O., et al. (2024). Effect of pH on the incorporation of acrylic acid units in the core of polymer nanoparticles prepared by PISA and on their morphology. Polymer Chemistry. [Link]

  • Lowe, A. B. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]

  • Nair, D. P., et al. (2014). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Recent advances in the design of bioconjugates from controlled/living radical polymerization. Polymer Chemistry. [Link]

  • ResearchGate. (2018). How can I study kinetics of a Michael addition reaction by NMR? ResearchGate. [Link]

  • IUPAC. (n.d.). 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. Polymer Chemistry (RSC Publishing). [Link]

  • Nikitin, A. N., et al. (2019). Propagation rate coefficient for acrylic acid polymerization in bulk and in propionic acid by the PLP–SEC method: experiment and 3D simulation. Polymer Chemistry. [Link]

  • Kim, J., et al. (2019). pH-Sensitive Polyacrylic Acid-Gated Mesoporous Silica Nanocarrier Incorporated with Calcium Ions for Controlled Drug Release. PMC. [Link]

  • Guermah, B., et al. (2015). Effect of pH on Poly(acrylic acid) Solution Polymerization. ResearchGate. [Link]

  • Cioc, R. C., et al. (2012). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • dos Santos, J. H. Z., et al. (2011). Application of ftir in the determination of acrylate content in poly(sodium acrylate-CO-acrylamide) superabsorbent hydrogels. ResearchGate. [Link]

  • Singh, B., et al. (2019). Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. ResearchGate. [Link]

  • Lacík, I., et al. (2001). Propagation Kinetics of Acrylic and Methacrylic Acid in Water and Organic Solvents Studied by Pulsed-Laser Polymerization. ResearchGate. [Link]

  • Truong, V. X., et al. (2015). Achieving Controlled Biomolecule–Biomaterial Conjugation. PMC - PubMed Central - NIH. [Link]

  • Beuermann, S., et al. (2007). Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. ResearchGate. [Link]

  • Lee, J., et al. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. MDPI. [Link]

  • Janssen, R. P. M., et al. (2018). Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Industrial & Engineering Chemistry Research. [Link]

  • van der Vlies, A. J., et al. (2023). Squaramide Ester Chemistry Leads to Conjugates with a Therapeutic Anti-EGFR Antibody with Full Retention of Activity and Increased Tumor Uptake In Vivo. Molecular Pharmaceutics. [Link]

  • Hiemstra, C., et al. (2013). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1... ResearchGate. [Link]

  • Zhang, J., et al. (2017). pH and Thermal Dual-Responsive Nanoparticles for Controlled Drug Delivery with High Loading Content. ACS Omega. [Link]

  • Olaj, O. F., et al. (1995). Determination of the Propagation Rate Coefficient (kp) and Termination Mode in the Free-Radical Polymerization of Methyl Methacrylate, Employing Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry for Molecular Weight Distribution Analysis. Macromolecules. [Link]

  • Podsiadły, R., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]

  • Liu, T., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. NIH. [Link]

  • Marien, Y. (n.d.). First principles prediction of the propagation and side reactions rate coefficients in free radical polymerization of methyl acrylate. Ghent University. [Link]

  • Belmonte, A., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • Lacík, I., et al. (2001). PLP−SEC Study into Free-Radical Propagation Rate of Nonionized Acrylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Young, T. H., et al. (2001). In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. Langmuir. [Link]

  • Gao, J., et al. (n.d.). BULK POLYMERIZATION OF METHYL METHACRYLATE IN A KNEADER REACTOR. List Technology. [Link]

  • Shah, S. S. A., et al. (2020). Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug. RSC Advances. [Link]

  • Gonzalez-Toro, D. C., et al. (2016). Lateral Chain Length in Polyalkyl Acrylates Determines the Mobility of Fibronectin at the Cell/Material Interface. PubMed Central. [Link]

  • Mastan, E., & Zhu, S. (2015). Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. MDPI. [Link]

  • MSU Chemistry. (2017). Basic Practical NMR Concepts. MSU Chemistry. [Link]

  • Yin, L., et al. (2008). Biodegradable pH-responsive polyacrylic acid derivative hydrogels with tunable swelling behavior for oral delivery of insulin. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is paramount, not only for regulatory compliance but also for ensuring a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, can be safely managed by considering the hazardous properties of its primary structural components: acrylic acid and pyrazole.

The procedural recommendations outlined below are grounded in established safety protocols for handling hazardous chemical waste and are designed to provide a self-validating system for safe disposal.

Hazard Assessment: A Synthesis of Component Risks

Due to the absence of a dedicated SDS for this compound, a conservative approach to its handling and disposal is necessary. This involves treating it as a hazardous substance that exhibits the combined risks of its parent structures: the acrylic acid moiety and the pyrazole ring.

Acrylic Acid: This component imparts properties of corrosivity, flammability, and significant environmental toxicity.[1][2][3][4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[4]

Pyrazole: The pyrazole component is also classified as harmful and can cause serious eye damage and skin irritation.[5][6] It is recognized as being harmful to aquatic life with long-lasting effects.[6][7]

Based on this composite hazard profile, this compound should be managed as a hazardous waste with the potential for corrosivity, flammability, and environmental harm.

Hazard ClassificationAssociated RiskPrimary Structural Contributor
Corrosive Causes severe skin burns and eye damageAcrylic Acid
Flammable Flammable liquid and vaporAcrylic Acid
Acutely Toxic Harmful if swallowed, inhaled, or in contact with skinAcrylic Acid & Pyrazole
Environmental Hazard Very toxic to aquatic life with long-lasting effectsAcrylic Acid & Pyrazole

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile, neoprene, or butyl gloves.[8]

  • Body Protection: A fully-buttoned lab coat is required.

  • Respiratory Protection: All handling of the compound, especially in solid form or when generating aerosols, should be conducted within a certified laboratory chemical fume hood.[8][9]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of this compound from the laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, compatible container. A polyethylene container is a suitable option.[8]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong bases, peroxides, or other incompatible materials that could initiate a hazardous reaction.[9][10]

Step 2: Labeling of Hazardous Waste

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Attach a Dangerous Waste Label: Before adding any waste to the container, affix a completed "Dangerous Waste" or "Hazardous Waste" label.[8]

  • Complete and Accurate Information: The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics: "Corrosive," "Flammable," "Toxic," "Environmental Hazard"

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

Temporary storage of the waste container within the laboratory must be done safely.

  • Secure Storage Location: Store the waste container in a designated, well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[9][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Container Closed: The container must be kept tightly closed when not in use.[9]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by qualified personnel or a licensed contractor.

  • Contact Environmental Health & Safety (EH&S): When the waste container is full or no longer in use, contact your institution's Environmental Health & Safety (EH&S) department to arrange for collection.[8]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sanitary sewer.[5][7][8]

  • Do Not Neutralize for Disposal: Attempting to neutralize the waste is not a recommended disposal method and should only be performed by permitted treatment and disposal facilities.[8]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Small Spills (manageable within 10 minutes by trained personnel):

    • Ensure proper PPE is worn.[8]

    • Absorb the spill with an inert, dry material such as sand or clay.[10]

    • Carefully collect the absorbed material into a resealable bag or container.[8]

    • Label the container as hazardous waste and dispose of it according to the procedures outlined above.[8]

  • Large Spills:

    • Immediately evacuate the area.

    • Secure the area to prevent entry by others.

    • Notify others in the vicinity.

    • Contact your institution's emergency response line or EH&S for immediate assistance.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Compatible Container ppe->collect label_waste Affix a Completed Hazardous Waste Label collect->label_waste store Store Securely in a Ventilated Area Away from Incompatibles label_waste->store contact_ehs Contact EH&S for Waste Collection store->contact_ehs end End: Proper Disposal contact_ehs->end spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill: Absorb with Inert Material, Collect, and Label as Waste spill_size->small_spill Small large_spill Large Spill: Evacuate, Secure Area, and Call for Emergency Response spill_size->large_spill Large small_spill->collect large_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

  • Washington State University. (n.d.). Acrylic Acid. Environmental Health & Safety. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: Acrylic Acid.
  • International Programme on Chemical Safety. (1997). Acrylic acid (HSG 104). INCHEM. Retrieved from [Link]

  • Google Patents. (n.d.). US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Acrylic acid-1-13C.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Sodium benzoate.
  • BASF. (2024). Safety data sheet: ACRYLIC ACID GLACIAL.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Loba Chemie. (n.d.). ACRYLIC ACID (STABILIZED) FOR SYNTHESIS.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • European Chemicals Agency. (2025). Pyrazole - Substance Information. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Penta Chemicals. (2025). Acrylic acid.
  • National Institutes of Health. (2022). Waste Disposal Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl vanillate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • CDH Fine Chemical. (n.d.). Acrylic Acid CAS No 79-10-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Comprehensive Safety and Handling Guide for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid. The following guide is constructed based on an expert analysis of its structural components: the acrylic acid moiety and the substituted pyrazole ring. The recommendations herein are derived from the known hazards of acrylic acid and pyrazole derivatives.[1][2][3][4][5] This guide should be used as a primary resource for risk assessment, but it is not a substitute for a compound-specific SDS. All laboratory work should be preceded by a thorough, task-specific risk assessment performed by qualified personnel.

Section 1: Hazard Identification and Analysis

This compound is a bifunctional molecule, and its hazard profile is predicted to be a composite of its constituent parts.

  • Acrylic Acid Moiety: The acrylic acid portion of the molecule suggests a high potential for corrosivity, flammability, and toxicity. Acrylic acid is known to cause severe skin burns and eye damage.[1][6][7] It is also harmful if swallowed, inhaled, or in contact with skin.[1][6][7] Vapors may form explosive mixtures with air and can cause respiratory irritation.[6][7][8]

  • Pyrazole Ring: The pyrazole ring, a common scaffold in pharmacologically active compounds, contributes to the overall toxicity profile. Pyrazole itself is harmful if swallowed and toxic in contact with skin.[4][5] It can cause serious eye damage and skin irritation.[4][5] Chronic exposure to some pyrazole derivatives may lead to organ damage.[4][5]

Based on this structural analysis, this compound should be handled as a corrosive, toxic, and potentially flammable substance.

Anticipated GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][6][7]

  • H302: Harmful if swallowed.[1][6][7]

  • H311: Toxic in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1][6][7]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[6][7]

  • H400: Very toxic to aquatic life.[1][6][7]

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes of corrosive material. Standard safety glasses are insufficient.[9]
Hands Chemical-resistant gloves (e.g., Butyl or Viton)Double gloving is recommended. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[10]
Body Flame-resistant lab coat and a chemical-resistant apronProtects against splashes and potential ignition sources.[10]
Feet Closed-toe, chemical-resistant shoesPrevents exposure from spills.[11]
Respiratory Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors.[12] If work outside a fume hood is unavoidable, a full-face respirator with an appropriate organic vapor cartridge is required.

Section 3: Safe Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood.[12]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[12]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and potential ignition sources.[13]

  • Dispensing: When transferring the substance, use only compatible tools (e.g., glass or corrosion-resistant spatulas). Grounding of containers and receiving equipment is necessary to prevent static discharge.[1]

  • Heating: Avoid heating the material. If heating is necessary, use a well-controlled heating mantle or oil bath within the fume hood. Be aware that acrylic acid can polymerize explosively if heated or contaminated.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[13]

Storage:

  • Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[7][12]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and sources of ignition.[12]

  • Segregate from other chemical classes, particularly bases and oxidizing agents.[11]

  • Store below eye level to minimize the risk of spills to the face and eyes.[9][14]

Section 4: Emergency Procedures

The following diagram outlines the immediate steps to be taken in an emergency situation.

Emergency_Procedures cluster_spill Chemical Spill cluster_exposure Personnel Exposure cluster_fire Fire spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate Assess size spill_alert Alert Others & Call for Help spill_evacuate->spill_alert spill_contain Contain Spill (if trained) spill_alert->spill_contain Small spill spill_neutralize Neutralize with appropriate kit spill_contain->spill_neutralize exp_start Exposure Occurs exp_remove Remove Contaminated Clothing exp_start->exp_remove exp_wash Wash Affected Area (15+ min) exp_remove->exp_wash exp_medical Seek Immediate Medical Attention exp_wash->exp_medical fire_start Fire Detected fire_alarm Activate Fire Alarm fire_start->fire_alarm fire_extinguish Extinguish (if small & trained) fire_start->fire_extinguish Assess size fire_evacuate Evacuate the Area fire_alarm->fire_evacuate

Caption: Immediate emergency response workflow.

Detailed Emergency Protocols:

  • Skin Contact: Immediately remove all contaminated clothing.[15] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[15] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[12][15] Rinse the mouth with water.[12] Seek immediate medical attention.[15][16]

  • Spill: For a small spill, and if you are trained to do so, neutralize the spill with a suitable agent (e.g., sodium bicarbonate for acids) and absorb it with an inert material.[17] For a large spill, evacuate the area immediately and contact your institution's emergency response team.[13][17]

Section 5: Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Segregation:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Containerization: Use only approved, compatible, and leak-proof containers for waste collection. Do not overfill containers; a maximum of 90% capacity is recommended.[18]

  • Segregation: Do not mix this waste with other waste streams, particularly bases or strong oxidizing agents.[13]

Disposal Pathway:

  • Aqueous waste may need to be neutralized before collection, following institutional guidelines.

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled hazardous waste container.

  • All disposal must be handled by a licensed hazardous waste disposal company.[13] Never dispose of this chemical down the drain or in regular trash.[13]

References

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • BASF. (2024). Safety data sheet: ACRYLIC ACID GLACIAL. Retrieved from [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Washington State University. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

  • ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • Emory University. (2022). Chemical Safety Spotlight – Corrosives and Flammables. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Pyrazole - Substance Information. Retrieved from [Link]

  • Princeton University. (n.d.). Corrosive Materials. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.